molecular formula C7H3Cl2N3 B1390563 2,4-Dichloropyrido[3,4-D]pyrimidine CAS No. 908240-50-6

2,4-Dichloropyrido[3,4-D]pyrimidine

Katalognummer: B1390563
CAS-Nummer: 908240-50-6
Molekulargewicht: 200.02 g/mol
InChI-Schlüssel: YJUVYWACDUJBDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloropyrido[3,4-d]pyrimidine (CAS 908240-50-6) is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features a pyridopyrimidine core structure with two reactive chlorine atoms, making it an exceptionally versatile building block for constructing complex heterocyclic systems frequently found in biologically active molecules . The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing researchers to efficiently synthesize a wide array of derivatives for structure-activity relationship (SAR) studies . This capability is pivotal for medicinal chemists aiming to create groundbreaking new therapeutics. The pyrido[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry and has been identified as a key intermediate in the exploration of novel CXCR2 antagonists, which are a promising therapeutic strategy for treating inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer . This product is strictly For Research Use Only (RUO) and is intended for use by qualified professionals in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage instructions. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dichloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVYWACDUJBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672138
Record name 2,4-Dichloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908240-50-6
Record name 2,4-Dichloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Dichloropyrido[3,4-D]pyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloropyrido[3,4-d]pyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fused pyridine and pyrimidine ring system with two reactive chlorine atoms, makes it a valuable intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role as a key building block in the development of novel therapeutic agents. The pyridopyrimidine scaffold is present in numerous biologically active compounds, and the dichloro-derivative offers multiple pathways for chemical modification, enabling the exploration of new chemical spaces.[1][2]

Chemical Structure and Properties

The fundamental structure of this compound consists of a pyridine ring fused to a pyrimidine ring. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are the primary sites of reactivity.

Core Structure Analysis:

The pyrido[3,4-d]pyrimidine core is an electron-deficient aromatic system. The nitrogen atoms in both rings withdraw electron density, influencing the reactivity of the entire molecule. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility in chemical synthesis. The regioselectivity of these substitution reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Physicochemical Properties:

A summary of the key physicochemical properties of a related compound, 2,4-Dichloropyrimidine, is presented below. While specific data for the pyrido[3,4-d]pyrimidine derivative may vary, these values provide a general understanding of the compound class.

PropertyValueReference
Molecular FormulaC₇H₃Cl₂N₃[3]
Molecular Weight200.03 g/mol [4]
Melting Point57-61 °C (for 2,4-Dichloropyrimidine)[5]
Boiling Point101 °C / 23 mmHg (for 2,4-Dichloropyrimidine)[5]
AppearanceSolid[5]
InChI KeyUVVFNZJVLRJSMW-UHFFFAOYSA-N[3]
SMILESC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1[3]

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a corresponding dihydroxy precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.

Synthetic Workflow Overview:

The general synthetic strategy involves the cyclocondensation to form the pyrido[3,4-d]pyrimidine-2,4-dione core, followed by chlorination.

SynthesisWorkflow Start Starting Materials (e.g., Pyridine derivative) Intermediate Pyrido[3,4-d]pyrimidine-2,4-dione Start->Intermediate Cyclocondensation Product This compound Intermediate->Product Chlorination (POCl₃)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

The following protocol is a generalized procedure based on common methods for the synthesis of dichlorinated pyrimidine derivatives.[6][7]

Step 1: Synthesis of Pyrido[3,4-d]pyrimidine-2,4-diol

  • To a solution of a suitable pyridine precursor, such as 3-amino-4-cyanopyridine, in an appropriate solvent, add a cyclizing agent like urea.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent and dry to obtain the pyrido[3,4-d]pyrimidine-2,4-diol intermediate.

Step 2: Chlorination to this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend the pyrido[3,4-d]pyrimidine-2,4-diol in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Reactivity and Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of this compound exhibit differential reactivity, allowing for sequential and regioselective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[8][9] This differential reactivity is a key feature that medicinal chemists exploit to build molecular diversity.

Role as a Versatile Intermediate:

This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly kinase inhibitors.[10][11] The pyrido[3,4-d]pyrimidine scaffold is a known pharmacophore in many anticancer agents.[12][13][14]

Applications Core This compound Reaction1 SₙAr at C4 (e.g., with Amines) Core->Reaction1 Intermediate1 4-Substituted-2-chloropyrido[3,4-d]pyrimidine Reaction1->Intermediate1 Reaction2 SₙAr or Cross-Coupling at C2 Intermediate1->Reaction2 FinalProduct Diverse Biologically Active Compounds (e.g., Kinase Inhibitors) Reaction2->FinalProduct

References

The Strategic Application of 2,4-Dichloropyrido[3,4-d]pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,4-Dichloropyrido[3,4-d]pyrimidine (CAS No. 908240-50-6), a versatile heterocyclic intermediate that has garnered significant attention in medicinal chemistry. We will delve into its synthesis, chemical reactivity, and strategic applications, with a particular focus on its role as a foundational scaffold for the development of potent kinase inhibitors and novel anticancer agents. This document will serve as a comprehensive resource, offering both theoretical insights and practical methodologies for leveraging this powerful chemical entity in drug discovery programs.

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold in Oncology

The fusion of pyrimidine and pyridine rings to form the pyridopyrimidine scaffold has created a class of compounds with considerable pharmacological importance.[1] This bicyclic nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, largely due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes.[2] Deregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[3] The pyrido[3,4-d]pyrimidine core, in particular, has been successfully utilized to generate potent and selective inhibitors of various kinases, leading to the discovery of promising anticancer drug candidates.[4][5]

This compound stands out as a key intermediate in the synthesis of these bioactive molecules.[1][6] Its two reactive chlorine atoms at the C2 and C4 positions provide a versatile handle for the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][7] This allows for the systematic exploration of the chemical space around the pyridopyrimidine core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound (CAS 908240-50-6) is not abundant, a robust synthetic route can be proposed based on established methodologies for analogous dichloropyrimidines and other chlorinated pyridopyrimidines. The most probable pathway involves the chlorination of the corresponding pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.

A plausible multi-step synthesis is outlined below:

Step 1: Synthesis of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

The synthesis of the dione precursor can be achieved through the condensation of a suitable aminopyridine derivative with a urea equivalent or through the cyclization of an appropriately substituted pyridine carboxylic acid derivative.

Step 2: Chlorination to Yield this compound

The conversion of the dione to the dichloro derivative is typically accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl3), often in the presence of a catalyst such as dimethylformamide (DMF) or a tertiary amine.[8]

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione in toluene, add a catalytic amount of DMF.

  • Slowly add an excess of phosphorus oxychloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl3) is a powerful chlorinating agent capable of converting the hydroxyl groups of the dione tautomer into chlorine atoms.

  • DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl3, which is a more reactive electrophile.

  • Toluene is used as a high-boiling solvent to achieve the necessary reaction temperature for the chlorination to proceed efficiently.

  • Quenching with ice is a standard and safe method to decompose the excess POCl3.

  • Neutralization and extraction are necessary to isolate the organic product from the aqueous reaction mixture.

Chemical Reactivity and Strategic Application in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic attack than the C2 position due to the electron-withdrawing effect of the adjacent pyridine nitrogen.[9] This regioselectivity can be exploited to sequentially introduce different substituents at the C4 and C2 positions, allowing for the construction of diverse molecular architectures.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group can be selectively displaced by a variety of nucleophiles, including amines, thiols, and alcohols, under relatively mild conditions. The less reactive C2-chloro group can then be substituted under more forcing conditions or by using a more reactive nucleophile.

G cluster_0 Sequential S_NAr Reaction Start This compound Step1 Selective C4 Substitution (e.g., R-NH2, mild conditions) Intermediate 4-Amino-2-chloropyrido[3,4-d]pyrimidine Step2 C2 Substitution (e.g., R'-NH2, harsher conditions) Product 2,4-Disubstituted Pyrido[3,4-d]pyrimidine

Caption: Regioselective SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Both chlorine atoms can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the diversity of accessible derivatives. Interestingly, while SNAr reactions typically favor the C4 position, some palladium-catalyzed cross-couplings have been shown to exhibit C2 selectivity, providing an alternative strategy for functionalization.[7]

Application in the Development of Kinase Inhibitors

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression. The strategic functionalization of the this compound core allows for the optimization of interactions with the ATP-binding pocket of these enzymes.

Quantitative Data on Pyrido[3,4-d]pyrimidine Derivatives as Anticancer Agents
Compound IDTarget Cell LineIC50 (µM)Reference
Compound 30 MGC803 (Gastric Cancer)0.59[4]
Derivative of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine UO-31 (Renal Cancer)Growth Inhibition[3]
Derivative of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine MDA-MB-468 (Breast Cancer)Growth Inhibition[3]
Derivative of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine MCF-7 (Breast Cancer)Growth Inhibition[3]
Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyrido[3,4-d]pyrimidine derivatives function as ATP-competitive kinase inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that promotes cell proliferation, survival, and migration.

G cluster_0 Kinase Inhibition by a Pyrido[3,4-d]pyrimidine Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain ATP ATP Inhibitor Pyrido[3,4-d]pyrimidine Derivative Substrate Substrate Protein Phosphorylation Phosphorylation Signaling Downstream Signaling Proliferation Cell Proliferation, Survival, Migration

Caption: Generalized kinase inhibition signaling pathway.

Future Perspectives and Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its predictable reactivity and the potential for diverse functionalization make it an ideal starting point for the synthesis of novel bioactive compounds. The continued exploration of this scaffold is likely to yield new generations of potent and selective kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases driven by aberrant kinase activity. The methodologies and insights presented in this guide are intended to empower researchers to fully harness the potential of this remarkable chemical intermediate in their drug discovery endeavors.

References

The Pyrido[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyrido[3,4-d]pyrimidine core, a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring, is a quintessential example of such a scaffold. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to function as a versatile "hinge-binding" motif, competitively docking into the ATP-binding site of a vast array of protein kinases.[1] This inherent biological relevance has made the pyrido[3,4-d]pyrimidine scaffold a focal point of intensive research, leading to the development of potent and selective inhibitors for various therapeutic targets, particularly in oncology.[2][3]

This guide provides a technical overview of the biological activities associated with the pyrido[3,4-d]pyrimidine scaffold, delving into its mechanism of action, key therapeutic applications, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.

Core Mechanism of Action: Kinase Inhibition via Hinge Binding

The predominant mechanism through which pyrido[3,4-d]pyrimidine derivatives exert their biological effects is the inhibition of protein kinases.[3] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This signaling event is fundamental to regulating nearly all aspects of cell biology, including growth, proliferation, differentiation, and apoptosis.[2] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2]

The pyrido[3,4-d]pyrimidine scaffold is an ATP isostere, meaning it mimics the structure of the adenine ring of ATP.[1] This allows it to fit into the ATP-binding pocket of kinases. Specifically, the nitrogen atoms within the pyridine and pyrimidine rings act as hydrogen bond acceptors and donors, forming critical interactions with the amino acid residues of the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. This binding event physically obstructs ATP from entering the active site, thereby inhibiting the phosphorylation of downstream substrates and disrupting the associated signaling pathway.

G cluster_kinase Kinase Active Site cluster_inhibitor hinge Hinge Region (Amino Acid Residues) atp_pocket ATP Binding Pocket pyrido Pyrido[3,4-d]pyrimidine Scaffold pyrido->hinge Forms H-bonds pyrido->atp_pocket atp ATP atp->atp_pocket Binds Here

Caption: Pyrido[3,4-d]pyrimidine scaffold occupying the ATP-binding site.

Therapeutic Applications: A Focus on Oncology

The dysregulation of kinase signaling is a cornerstone of cancer development and progression, making kinases highly attractive targets for therapeutic intervention. The pyrido[3,4-d]pyrimidine scaffold has been extensively explored for the development of anticancer agents targeting several key kinase families.[2][4]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][6] Several generations of EGFR inhibitors have been developed, and the pyrido[3,4-d]pyrimidine core has emerged as a key scaffold in the design of both reversible and irreversible inhibitors.[5][7]

These inhibitors are designed to compete with ATP at the EGFR kinase domain.[7] A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation.[5][6] Researchers have successfully designed pyrido[3,4-d]pyrimidine derivatives that can overcome this resistance. For example, by incorporating an acrylamide moiety, these compounds can form a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition of both wild-type and mutant forms of the enzyme.[5][7]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine EGFR Inhibitor Inhibitor->P_EGFR Blocks

Caption: Simplified EGFR signaling pathway and point of inhibition.
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[8] Uncontrolled cell cycle progression is a fundamental characteristic of cancer. Inhibitors of CDK4 and CDK6, in particular, have shown significant clinical success in the treatment of hormone receptor-positive breast cancer.[3] The pyrido[2,3-d]pyrimidin-7-one template, a close isomer of the pyrido[3,4-d]pyrimidine core, has been identified as a privileged structure for potent and selective CDK4 inhibition.[8][9] Palbociclib, a highly successful CDK4/6 inhibitor, features a pyrido[2,3-d]pyrimidine core, demonstrating the scaffold's clinical relevance.[3] Modifications to the core structure have been shown to confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[8]

Other Kinase Targets

Beyond EGFR and CDKs, the pyrido[3,4-d]pyrimidine scaffold has been utilized to develop inhibitors for a range of other oncogenic kinases, including:

  • KRAS-G12D: Researchers have designed derivatives as novel inhibitors of this mutated oncogene, which is prevalent in pancreatic cancer.[10]

  • PIM-1 Kinase: This kinase is involved in cell survival and proliferation, and novel pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 inhibition, leading to apoptosis in cancer cells.[11]

  • Dual Kinase Inhibitors: The scaffold's versatility allows for the design of molecules that can inhibit multiple targets simultaneously, such as dual EGFR and ErbB2 inhibitors.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrido[3,4-d]pyrimidine derivatives can be finely tuned through chemical modifications at various positions of the scaffold. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Substitutions at C4: The C4 position is often a key point for modification. Attaching different aryl or alkyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions can significantly impact activity.[2][4] For instance, an electron-withdrawing substituent at the para-position of a phenyl ring at C4 was found to be favorable for growth inhibition in certain renal cancer cell lines.[2]

  • Substitutions at C2 and C6: These positions are also critical for modulating activity and selectivity. For example, in the development of EGFR inhibitors, attaching a 5-substituted pyridin-2-amino group at the C6 position was found to be effective.[5]

  • Modifications for Irreversibility: As mentioned, introducing a reactive group like an acrylamide moiety, typically on a substituent at the C4 or C6 position, can lead to the creation of irreversible covalent inhibitors, which can be particularly effective against resistance mutations.[5]

Compound Class Target Kinase Key Structural Features Reported Activity (IC₅₀) Reference
2,4,6-trisubstituted pyrido[3,4-d]pyrimidineEGFRL858R/T790MAcrylamide moiety for covalent binding23.3 nM[5][7]
2,4,6-trisubstituted pyrido[3,4-d]pyrimidineEGFRL858R/T790M/C797SHydroxyl group to interact with mutant Ser7977.2 nM[7][12]
4-substituted-2-amino-pyrido[3,4-d]pyrimidineBreast & Renal Cancer CellsVaried substitutions at C4 (e.g., 3-fluorophenyl)Selective growth inhibition up to 71.42%[2]
Pyrido[2,3-d]pyrimidin-7-oneCDK4Methyl substituent at C5 for selectivity0.004 µM[9]

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel pyrido[3,4-d]pyrimidine derivatives requires a standardized set of in vitro assays. Here are two fundamental protocols.

In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a common high-throughput method to determine the potency (IC₅₀) of a compound against a specific kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrido[3,4-d]pyrimidine test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a low-volume 384-well plate. Include wells for a positive control (kinase + substrate, no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Prepare a kinase/substrate mix in the appropriate kinase reaction buffer.

    • Add 4 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in the reaction buffer.

    • Initiate the reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection mix containing the europium-labeled antibody and streptavidin-XL665 in the detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

  • Final Incubation & Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and normalize the data against the controls. Plot the normalized response versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay (Example: MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCC827 for EGFR-mutant NSCLC) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus compound concentration and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

Conclusion and Future Perspectives

The pyrido[3,4-d]pyrimidine scaffold is firmly established as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its success stems from its ability to effectively mimic ATP and bind to the highly conserved hinge region of the kinase active site. The extensive research into this scaffold has yielded numerous potent anticancer agents, including compounds capable of overcoming clinically relevant drug resistance mechanisms.[5]

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects and associated toxicities.

  • Targeting Novel Kinases: Applying the scaffold to inhibit newly validated cancer targets beyond the well-trodden paths of EGFR and CDKs.

  • Combination Therapies: Investigating the synergistic effects of pyrido[3,4-d]pyrimidine-based inhibitors with other anticancer agents, including immunotherapy.

  • Targeted Protein Degradation: Incorporating the scaffold into Proteolysis-Targeting Chimeras (PROTACs) to not just inhibit but actively degrade pathogenic kinases.[10]

The continued exploration and chemical diversification of the pyrido[3,4-d]pyrimidine core promise to deliver a new generation of targeted therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

Unveiling the Molecular Tactics of Pyrido[3,4-d]pyrimidines: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrido[3,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to the purine nucleus of ATP, the universal energy currency in cellular signaling, renders it a "privileged scaffold." This inherent mimicry allows derivatives of this class to competitively bind to the ATP-binding pocket of a vast array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making them prime therapeutic targets.[2] This guide provides an in-depth exploration of the potential mechanisms of action for pyrido[3,4-d]pyrimidine derivatives, with a focus on their role as kinase inhibitors, and furnishes researchers with the foundational knowledge and detailed protocols to investigate these interactions.

I. The Primary Mechanism: Competitive Inhibition of Protein Kinases

The predominant mechanism of action for the majority of biologically active pyrido[3,4-d]pyrimidine derivatives is the competitive inhibition of protein kinases. These small molecules are designed to fit into the ATP-binding cleft of the kinase catalytic domain, a highly conserved region across the kinome. By occupying this site, they prevent the binding of endogenous ATP, thereby blocking the transfer of a phosphate group to substrate proteins and halting the downstream signaling cascade. The specificity of these inhibitors for particular kinases is achieved through interactions with less conserved amino acid residues within and surrounding the ATP-binding pocket, allowing for the development of highly selective therapeutic agents.[3]

Key Kinase Targets and Associated Pathologies

Research has identified several key kinase families that are potently inhibited by various pyrido[3,4-d]pyrimidine derivatives. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common drivers in non-small cell lung cancer (NSCLC) and other solid tumors.[4][5] Pyrido[3,4-d]pyrimidine derivatives have been developed as both reversible and irreversible EGFR tyrosine kinase inhibitors (TKIs), with some showing efficacy against clinically relevant resistance mutations like T790M and C797S.[4][6]

  • Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases that are critical regulators of cell adhesion, migration, and proliferation. Aberrant Src activity is frequently observed in various cancers and is associated with metastasis and poor prognosis.[7][8] Several pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, have demonstrated potent inhibition of Src kinase.[7][9]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that govern the progression of the cell cycle. The inhibition of CDKs, particularly CDK4 and CDK6, has emerged as a successful therapeutic strategy in certain types of breast cancer.[10][11] Pyrido[2,3-d]pyrimidines, another isomeric scaffold, have been successfully developed as selective CDK4/6 inhibitors.[10][12]

  • Monopolar Spindle 1 (Mps1): A dual-specificity kinase essential for the proper execution of the mitotic checkpoint. Overexpression of Mps1 is linked to aneuploidy and cancer cell survival, making it an attractive target for cancer therapy.[13] Novel pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Mps1.[13][14]

The following diagram illustrates the general principle of ATP-competitive kinase inhibition by a pyrido[3,4-d]pyrimidine derivative.

G cluster_kinase Kinase Active Site ATP_pocket ATP-Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_pocket->Phosphorylated_Substrate Phosphorylates Substrate Substrate_binding Substrate Binding Site ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Substrate->Substrate_binding Binds PDP_Derivative Pyrido[3,4-d]pyrimidine Derivative PDP_Derivative->ATP_pocket Competitively Inhibits G Start Start Compound_Prep 1. Prepare Serial Dilution of Compound Start->Compound_Prep End End Add_Compound 3. Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Reaction 2. Set up Kinase Reaction (Kinase, Substrate, ATP) Add_Kinase 4. Add Kinase to Plate Kinase_Reaction->Add_Kinase Add_Compound->Add_Kinase Pre_Incubate 5. Pre-incubate (10 min) Add_Kinase->Pre_Incubate Initiate_Reaction 6. Initiate with Substrate/ATP Pre_Incubate->Initiate_Reaction Incubate 7. Incubate (60 min) Initiate_Reaction->Incubate Stop_Reaction 8. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Develop_Signal 9. Develop Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate 10. Measure Luminescence Develop_Signal->Read_Plate Analyze_Data 11. Calculate IC50 Read_Plate->Analyze_Data Analyze_Data->End

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,4-Dichloropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the essential spectroscopic techniques required for the unambiguous characterization of 2,4-Dichloropyrido[3,4-D]pyrimidine (CAS No: 908240-50-6). As a pivotal heterocyclic intermediate in the fields of medicinal chemistry and materials science, its structural integrity is paramount.[1] This document offers researchers, scientists, and drug development professionals a detailed framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond mere procedural outlines, this guide delves into the causal reasoning behind experimental choices and data interpretation, establishing a self-validating system for analysis that ensures the highest degree of scientific integrity.

Introduction: The Significance of a Versatile Heterocyclic Core

This compound is a highly functionalized heterocyclic compound featuring a fused pyridine and pyrimidine ring system. Its strategic placement of two reactive chlorine atoms makes it an exceptionally versatile building block in organic synthesis.[1] These chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and as handles for palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the core scaffold.[2] This reactivity is fundamental to the development of novel kinase inhibitors, anticancer agents, and advanced functional materials for applications like Organic Light-Emitting Diodes (OLEDs).[2]

Given its role as a critical precursor, rigorous spectroscopic analysis is not merely a procedural step but a foundational requirement for ensuring the purity, identity, and stability of the material. An incorrect structural assignment can compromise entire downstream research and development efforts. This guide establishes an integrated, multi-technique approach to provide an unequivocal structural confirmation of the title compound.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a novel or high-value intermediate like this compound, a full suite of NMR experiments is mandatory for unambiguous confirmation.

¹H NMR Analysis (Proton NMR)

The proton NMR spectrum provides the most immediate insight into the aromatic region of the molecule. The pyridopyrimidine core contains three protons, each residing in a unique electronic environment due to the influence of the fused ring system and nitrogen atoms.

Causality in Experimental Choices:

  • Solvent Selection: A deuterated solvent that fully dissolves the compound without reacting is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common first choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar heterocyclic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is added as a reference point (δ = 0.00 ppm) to ensure accurate chemical shift measurements across different experiments and instruments.

Predicted ¹H NMR Data: The pyridine ring protons (H5, H6, H8) are expected to appear in the aromatic region (typically δ 7.0-9.5 ppm). The precise chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the dichloropyrimidine ring. H8, being adjacent to N7, is expected to be the most deshielded (highest ppm value).

Proton Assignment Predicted Chemical Shift (δ ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H88.8 – 9.2Doublet (d)JH8-H6 ≈ 2-3 Hz (meta)
H68.0 – 8.4Doublet of Doublets (dd)JH6-H5 ≈ 5-6 Hz (ortho), JH6-H8 ≈ 2-3 Hz (meta)
H57.5 – 7.9Doublet (d)JH5-H6 ≈ 5-6 Hz (ortho)
¹³C NMR Analysis (Carbon NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Predicted ¹³C NMR Data: The molecule has 7 unique carbon atoms. The two carbons bonded to chlorine (C2 and C4) will be significantly deshielded. Carbons adjacent to nitrogen atoms will also exhibit distinct chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ ppm) Rationale
C2, C4160 – 165Attached to electronegative Cl and N atoms.
C8a, C4a155 – 160Bridgehead carbons in a fused aromatic system.
C8150 – 155Aromatic carbon adjacent to N7.
C6130 – 135Aromatic CH.
C5120 – 125Aromatic CH.
Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential to create a self-validating dataset that confirms the precise connectivity.

Experimental Protocol: 2D NMR Workflow

  • Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition of 1D Spectra: Acquire high-resolution ¹H and ¹³C{¹H} spectra to establish chemical shifts.

  • COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment. This will show correlations between protons that are coupled, confirming the H5-H6 and H6-H8 spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a ¹H-¹³C HSQC experiment. This correlates each proton with the carbon it is directly attached to, allowing for the definitive assignment of C5, C6, and C8.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run a ¹H-¹³C HMBC experiment. This reveals correlations between protons and carbons over 2-3 bonds. This is the critical step to assign quaternary carbons (C2, C4, C4a, C8a) by observing correlations from known protons (e.g., H5 correlating to C4a and C6).

nmr_workflow cluster_workflow 2D NMR Structure Validation Workflow H1 ¹H NMR (Proton Shifts) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Shifts) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure Confirms H5-H6-H8 spin system HSQC->Structure Assigns C5, C6, C8 HMBC->Structure Assigns Quaternary Carbons (C2, C4, etc.)

Caption: Workflow for definitive structure confirmation using 2D NMR.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary method for identity confirmation. For chlorinated compounds, MS offers a unique and powerful validation through the characteristic isotopic pattern of chlorine.

High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Choices:

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for accurate mass determination.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required to achieve the high resolution (<5 ppm mass accuracy) needed to distinguish the empirical formula from other possibilities with the same nominal mass.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-400).

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value. The difference should be less than 5 ppm.

The Dichloro Isotopic Signature: A Self-Validating Feature

Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a highly characteristic cluster of peaks.

Ion Relative Mass Theoretical Abundance (%) Rationale
[M]⁺M100.0 (base peak)Contains two ³⁵Cl atoms.
[M+2]⁺M+2~65.0Contains one ³⁵Cl and one ³⁷Cl atom. The probability is high, resulting in a large peak.
[M+4]⁺M+4~10.5Contains two ³⁷Cl atoms. The probability is lower, resulting in a smaller but clearly observable peak.

This 100:65:10 ratio is a definitive fingerprint for a dichloro-substituted compound and provides an immediate, trustworthy confirmation of the elemental composition.[3]

Fragmentation Analysis

While soft ionization is used for confirmation, Electron Ionization (EI) can be used to induce fragmentation, providing further structural clues.

fragmentation_pathway Parent [C₇H₃Cl₂N₃]⁺˙ m/z = 199 (M⁺) Frag1 [M - Cl]⁺ m/z = 164 Parent->Frag1 - Cl• Frag2 [M - Cl - HCN]⁺ m/z = 137 Frag1->Frag2 - HCN

Caption: A plausible fragmentation pathway for this compound under EI-MS.

Vibrational Spectroscopy (IR & Raman): Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a rapid and non-destructive method for identifying key functional groups and fingerprinting the compound.

Experimental Protocol: FTIR Analysis (KBr Pellet)

  • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Interpreting the Infrared Spectrum: The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule.

Frequency Range (cm⁻¹) Vibrational Mode Expected Appearance
3100 – 3000Aromatic C-H StretchWeak to medium intensity, sharp peaks.
1620 – 1550C=N StretchMedium to strong intensity, characteristic of the pyrimidine ring.
1580 – 1450C=C Aromatic StretchMultiple sharp bands of varying intensity.[4]
800 – 600C-Cl StretchStrong intensity bands in the lower frequency region.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Causality in Experimental Choices:

  • Solvent: A UV-transparent solvent such as ethanol, methanol, or cyclohexane is required. The choice of solvent can slightly influence the absorption maxima (λmax) due to solvatochromic effects.

  • Concentration: A dilute solution is prepared to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically an absorbance of ~1).

Expected Absorption Maxima (λmax): The extended conjugation of the fused pyridopyrimidine system is expected to give rise to strong absorptions in the UV region.

  • π → π* Transitions: Intense absorption bands are expected between 250-350 nm, characteristic of the aromatic system.[6]

  • n → π* Transitions: Weaker absorption bands may be observed at longer wavelengths (>300 nm), arising from the non-bonding electrons on the nitrogen atoms.

Experimental Protocol: UV-Vis Analysis

  • Stock Solution: Accurately weigh a small amount of the sample and dissolve it in a known volume of a UV-grade solvent to make a stock solution.

  • Dilution: Prepare a dilute solution from the stock to achieve an appropriate absorbance.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over a range of approximately 200-500 nm.

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides absolute proof of structure. True confidence is achieved when the data from all spectroscopic methods converge to support a single, unambiguous structure. This integrated workflow represents a self-validating system for compound characterization.

integrated_analysis cluster_main Integrated Workflow for Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Info_NMR Provides: - Atom Connectivity - Chemical Environments - Spatial Relationships NMR->Info_NMR MS Mass Spectrometry (HRMS) Info_MS Provides: - Exact Molecular Formula - Dichloro Isotopic Fingerprint MS->Info_MS IR Infrared Spectroscopy (FTIR) Info_IR Provides: - Key Functional Groups (C=N, C=C, C-Cl) - Fingerprint Identity IR->Info_IR UV UV-Vis Spectroscopy Info_UV Provides: - Conjugated π-System - Electronic Transitions UV->Info_UV Confirmation Unambiguous Structure Confirmed: This compound Info_NMR->Confirmation Info_MS->Confirmation Info_IR->Confirmation Info_UV->Confirmation

Caption: Integrated workflow combining multiple spectroscopic techniques for validation.

Conclusion

The robust characterization of this compound demands a meticulous and integrated spectroscopic approach. By systematically applying NMR for connectivity, Mass Spectrometry for molecular formula and isotopic confirmation, IR for functional group verification, and UV-Vis for electronic system analysis, researchers can establish an unassailable structural proof. This guide provides the necessary protocols and interpretive logic to ensure that this critical synthetic intermediate meets the stringent quality standards required for advanced research and development, thereby safeguarding the integrity of subsequent scientific discoveries.

References

Introduction: The Role of 2,4-Dichloropyrido[3,4-D]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties and Solubility of 2,4-Dichloropyrido[3,4-D]pyrimidine

This compound (CAS No. 908240-50-6) is a heterocyclic compound that serves as a critical intermediate in synthetic and medicinal chemistry.[1] Its pyridopyrimidine core is a privileged scaffold found in numerous biologically active molecules, making this compound a valuable starting point for the synthesis of novel therapeutic agents. For researchers and drug development professionals, a comprehensive understanding of its fundamental physical properties and, most critically, its solubility, is paramount. These parameters dictate everything from reaction conditions and purification strategies to formulation development and ultimate bioavailability.

This guide provides a detailed examination of the known physical characteristics of this compound and offers a robust framework for determining its solubility. We will move beyond a simple listing of data to explain the causality behind experimental choices, providing field-proven protocols that ensure data integrity and reproducibility.

Section 1: Core Physical and Chemical Properties

The foundational physical properties of a compound are the cornerstone of its chemical identity. For this compound, these have been characterized as detailed below. This data is essential for accurate molar calculations, predicting reactivity, and establishing appropriate storage and handling conditions.

PropertyValueSource
CAS Number 908240-50-6[2]
Molecular Formula C₇H₃Cl₂N₃[2]
Molecular Weight 200.02 g/mol [2]
Appearance Off-white to Yellow to Yellow-brown to Red Solid[2]
Boiling Point 302.4 ± 24.0 °C (Predicted at 760 Torr)[2]
Density 1.573 ± 0.06 g/cm³ (Predicted at 20 °C)[2]
Refractive Index 1.682 (Predicted)[2]
Storage Condition Store in Refrigerator (2 to 8 °C), Inert atmosphere[2]

Section 2: The Critical Nature of Solubility in Drug Development

Solubility is a make-or-break parameter in drug discovery. A compound with promising biological activity can fail if it cannot be dissolved and delivered to its target in the body. Solubility testing is therefore not a perfunctory task but a critical step that informs lead optimization and formulation strategies.[3][4]

For this compound, its planar, heterocyclic structure and lack of easily ionizable groups suggest inherently low aqueous solubility. The two chlorine atoms further contribute to its lipophilic character. Therefore, precise experimental determination of its solubility is essential.

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility : This is the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[4][5] It is a high-throughput measurement ideal for the early stages of drug discovery (e.g., hit-to-lead) to quickly rank and filter large numbers of compounds.[5][6]

  • Thermodynamic Solubility : This represents the true equilibrium saturation concentration of a compound in a solvent.[7][8] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[6][7] This "gold standard" measurement is vital for lead optimization, pre-formulation, and understanding in vivo behavior.[3][9]

Section 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for compounds like this compound.

Protocol 3.1: Kinetic Solubility Assay via Nephelometry

This high-throughput method is designed to rapidly assess the point of precipitation, providing a reliable estimate of solubility for initial compound screening. The choice of nephelometry is based on its direct measurement of light scattering caused by insoluble particles, offering high sensitivity.[10]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis DMSO_Stock Prepare 10 mM Stock in 100% DMSO Dispense Dispense DMSO Stock into 384-well plate DMSO_Stock->Dispense Buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) Add_Buffer Add Aqueous Buffer to achieve final conc. Buffer->Add_Buffer Dispense->Add_Buffer Dilution Series Incubate Incubate (e.g., 2h) with shaking Add_Buffer->Incubate Nephelometer Read plate on Nephelometer Incubate->Nephelometer Data_Analysis Calculate Precipitation Threshold (Solubility) Nephelometer->Data_Analysis

Caption: Workflow for a high-throughput kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation : Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.

  • Plate Preparation : Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the DMSO stock solution into the wells of a clear-bottom 384-well microplate. Prepare a serial dilution to cover a range of concentrations.

  • Buffer Addition : Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.[9]

  • Incubation : Seal the plate and incubate at a controlled temperature (e.g., 25°C) for 2 hours with consistent shaking. This allows time for precipitation to occur.[6]

  • Measurement : Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis : Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly rises above the baseline is determined to be the kinetic solubility.

Protocol 3.2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the true solubility by ensuring equilibrium is reached between the solid and dissolved states of the compound. It is resource-intensive but provides the most accurate and relevant data for later-stage development.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification Add_Solid Add excess solid compound to glass vial Add_Buffer Add precise volume of Aqueous Buffer (pH 7.4) Add_Solid->Add_Buffer Incubate Incubate for 24h at 25°C with constant agitation Add_Buffer->Incubate Filter Filter supernatant through 0.45 µm PVDF filter Incubate->Filter HPLC Quantify concentration of filtrate via HPLC-UV Filter->HPLC Data_Analysis Calculate Solubility vs. Standard Curve HPLC->Data_Analysis

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Step-by-Step Methodology:

  • Sample Preparation : Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation was reached.[7]

  • Solvent Addition : Add a precise volume (e.g., 1 mL) of the test buffer (e.g., Dulbecco's Phosphate-Buffered Saline, pH 7.4) to the vial.[11]

  • Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to allow the system to reach equilibrium.[7]

  • Phase Separation : After incubation, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation followed by careful removal of the supernatant or, preferably, filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.[9][11]

  • Quantification : Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered supernatant by a validated analytical method, typically HPLC with UV detection, to determine the precise concentration.[8]

  • Data Analysis : Calculate the concentration of the compound in the supernatant by comparing its response to the standard curve. This value represents the thermodynamic solubility.

Conclusion

This compound is a key building block whose utility in drug discovery is directly influenced by its physical properties and solubility. While its predicted characteristics suggest low aqueous solubility, this guide provides the robust, field-tested experimental frameworks necessary for its precise and accurate determination. By employing both high-throughput kinetic assays for early-stage screening and the gold-standard thermodynamic shake-flask method for in-depth characterization, researchers can generate the high-quality data needed to make informed decisions, mitigate risks, and ultimately accelerate the journey from chemical intermediate to viable drug candidate.

References

Pyrido[3,4-d]pyrimidines: A Versatile Scaffold for Potent and Selective Kinase Inhibition in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein kinases have emerged as one of the most critical classes of drug targets for a multitude of human diseases, particularly cancer. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms. Among the myriad heterocyclic scaffolds explored, the pyrido[3,4-d]pyrimidine core has garnered significant attention as a privileged structure for designing potent and selective kinase inhibitors. This guide provides a comprehensive overview of the pyrido[3,4-d]pyrimidine scaffold, from its fundamental chemical properties and synthesis to its detailed mechanism of action against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Monopolar Spindle 1 (MPS1). We will dissect the nuanced structure-activity relationships that govern inhibitor potency and selectivity, present validated experimental protocols for their evaluation, and survey the current clinical landscape, offering insights into future drug discovery endeavors based on this versatile molecular framework.

Part 1: The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins.[1] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, metabolism, motility, and apoptosis.[2] The human genome contains over 500 protein kinase genes, and their dysregulation through mutation, overexpression, or aberrant activation is a hallmark of many cancers and inflammatory diseases.[3] This direct causal link to pathology makes kinases highly attractive targets for therapeutic intervention. Small molecule inhibitors, designed to compete with ATP at the enzyme's active site, can block the downstream signaling cascade, thereby halting the cellular processes driving the disease.[4]

Part 2: The Pyrido[3,4-d]pyrimidine Scaffold: A Privileged "Hinge-Binding" Motif

The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system that serves as an excellent bioisostere of adenine, the purine base in ATP.[5] This structural mimicry allows it to effectively occupy the ATP-binding pocket of kinases. The nitrogen atoms within the bicyclic ring system are strategically positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a cornerstone of the scaffold's inhibitory activity.

General Synthetic Strategies

The synthesis of substituted pyrido[3,4-d]pyrimidines can be efficiently achieved through multi-step sequences, often starting from substituted pyridine precursors. A common strategy involves the construction of the pyrimidine ring onto a functionalized pyridine. Key reactions include thermal cyclocondensation and subsequent functionalization at various positions of the core scaffold, frequently employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitutions to introduce diverse side chains.[6] This modularity allows for the rapid generation of compound libraries to explore structure-activity relationships.[6]

G cluster_0 Core Synthesis cluster_1 Functionalization Start Substituted 3-aminopyridine-4-carboxylate Intermediate1 Cyclization with Formamide/Amidine Source Start->Intermediate1 Core Pyrido[3,4-d]pyrimidin-4-one Core Intermediate1->Core Chlorination Chlorination (e.g., POCl3) 4-Chloro Intermediate Core->Chlorination Coupling Palladium-Catalyzed Cross-Coupling (C4-position) Chlorination->Coupling Final Diverse C4-Substituted Pyrido[3,4-d]pyrimidines Coupling->Final

Caption: General synthetic workflow for pyrido[3,4-d]pyrimidines.

Part 3: Mechanism of Action & Key Kinase Targets

The versatility of the pyrido[3,4-d]pyrimidine scaffold has enabled the development of inhibitors against several clinically relevant kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in non-small cell lung cancer (NSCLC). Pyrido[3,4-d]pyrimidines have been developed as highly potent EGFR inhibitors. They effectively target not only the wild-type enzyme but also clinically relevant activating mutations (e.g., L858R) and, crucially, the acquired resistance mutations T790M and C797S, which have posed significant clinical challenges.[7][8]

For instance, 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have shown exceptional potency, with IC50 values in the low nanomolar range against EGFRL858R (1.1 nM), EGFRL858R/T790M (34 nM), and the challenging EGFRL858R/T790M/C797S triple mutant (7.2 nM).[7][8] Docking studies reveal that these compounds form critical interactions with the kinase hinge region, while specific substitutions can form additional hydrogen bonds with mutant residues like Ser797, explaining their efficacy against resistant forms.[8] Another series of irreversible inhibitors incorporating an acrylamide moiety on the scaffold was designed to covalently target a cysteine residue in the EGFR active site, leading to potent inhibition of H1975 cells (harboring L858R/T790M) with an IC50 of 0.49 µM.[9]

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Monopolar Spindle 1 (MPS1) Kinase Inhibition

MPS1 (also known as TTK) is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures accurate chromosome segregation during mitosis.[10][11] Overexpression of MPS1 is common in many cancers, including triple-negative breast cancer, and is linked to aneuploidy (an abnormal number of chromosomes), a hallmark of cancer cells.[10][12] Therefore, inhibiting MPS1 is a promising therapeutic strategy to selectively kill cancer cells.

Pyrido[3,4-d]pyrimidines have been identified as a potent and selective class of MPS1 inhibitors.[10][13] Molecular modeling and dynamics simulations show that the pyrido[3,4-d]pyrimidine backbone establishes a strong hydrophobic interaction with the hinge region of MPS1, particularly with residue Gly605.[10] Optimization of this scaffold led to the discovery of BOS172722, a clinical candidate that demonstrates high potency and selectivity.[11] A key discovery during its development was that adding a methyl group at the 6-position of the core significantly improved stability in human liver microsomes, a critical parameter for drug development.[12]

Prophase Prophase Metaphase Metaphase Prophase->Metaphase SAC Spindle Assembly Checkpoint (SAC) (MPS1 is KEY) Metaphase->SAC Anaphase Anaphase SAC->Anaphase Correct Attachment Aneuploidy Chromosome Missegregation (Aneuploidy) & Cell Death SAC->Aneuploidy Incorrect Attachment Inhibitor MPS1 Inhibitor (Pyrido[3,4-d]pyrimidine) Inhibitor->SAC Inhibits Proper_Seg Proper Chromosome Segregation Anaphase->Proper_Seg

Caption: Role of MPS1 in the Spindle Assembly Checkpoint (SAC).

Part 4: Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of pyrido[3,4-d]pyrimidines is finely tuned by the nature and position of substituents on the core scaffold. Systematic exploration has yielded key insights:

  • C4 Position: An amine linker (-NH-) at this position is often crucial for potent growth inhibitory effects in cancer cell lines.[6] This position typically projects towards the solvent-exposed region of the ATP pocket, allowing for the introduction of various groups to modulate properties like solubility and cell permeability.[14]

  • C8 Position: A methoxy group at C8 has been shown to be more favorable for activity against certain renal cancer cell lines compared to a hydroxyl group.[6]

  • C6 Position: Introduction of a methyl group at this position can significantly enhance metabolic stability by sterically hindering access for metabolizing enzymes like cytochrome P450s, as demonstrated in the development of the MPS1 inhibitor BOS172722.[12]

  • C2 Position: Modifications at this position can influence both potency and selectivity. For example, introducing a [4-(diethylamino)butyl]amino side chain was shown to enhance bioavailability in a related pyrido[2,3-d]pyrimidine series.[15]

Compound Class/ExampleTarget Kinase(s)Key Structural FeaturesIC50 ValuesReference(s)
4,6-disubstituted pyrido[3,4-d]pyrimidineEGFR, ErbB-24-anilino, 6-substitutedEGFR: 0.1 nM[7]
2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (cpd 42)EGFR (WT, Mutants)2,4,6-trisubstitutedEGFRL858R: 1.1 nM; EGFRL858R/T790M/C797S: 7.2 nM[7][8]
Irreversible pyrido[3,4-d]pyrimidine (cpd 25h)EGFR (WT, Mutants)Acrylamide moiety for covalent bindingEGFRL858R: 1.7 nM; EGFRL858R/T790M: 23.3 nM[9]
Hybridized pyrido[3,4-d]pyrimidine (cpd 24c)MPS1Pyrazole substituent on aniline ringMPS1: 8 nM[13]
BOS172722MPS16-methyl group on core for metabolic stabilityHighly potent and selective; specific IC50 not publicly detailed in these sources but noted as clinical candidate.[11][12]

Part 5: Methodologies for Evaluation and Validation

A tiered approach is essential for the robust characterization of novel pyrido[3,4-d]pyrimidine inhibitors. The process begins with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context, and finally, in vivo models to evaluate efficacy.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. Inhibition is measured by a decrease in ADP production.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to drive a luciferase/luciferin reaction, producing a luminescent signal that is proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the test pyrido[3,4-d]pyrimidine compound in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the kinase/substrate solution to initiate the reaction. Add 5 µL of ATP solution (at the Km concentration for the specific kinase). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to vehicle (DMSO) controls and fit the data to a dose-response curve to determine the IC50 value.

Start Prepare Reagents: - Kinase, Substrate, ATP - Serial Dilution of Inhibitor Reaction Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Incubate 60 min Start->Reaction Stop Step 2: Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate 40 min Reaction->Stop Detect Step 3: Detect ADP (Add Kinase Detection Reagent) Incubate 30 min Stop->Detect Read Step 4: Read Luminescence Detect->Read Analyze Step 5: Calculate IC50 Read->Analyze

References

Exploring the Therapeutic Potential of Pyrido[3,4-d]pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The pyrido[3,4-d]pyrimidine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this compound class, with a primary focus on its application in oncology. We will delve into the rational design and synthesis of novel derivatives, elucidate their mechanisms of action as potent kinase inhibitors, and provide detailed, field-proven protocols for their comprehensive preclinical evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation targeted therapies.

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold - A Versatile Pharmacophore

Fused pyrimidine derivatives are of significant pharmacological importance, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1] Within this class, the pyrido[3,4-d]pyrimidine core has emerged as a particularly promising scaffold for the development of novel therapeutic agents, especially in the realm of oncology.[1][2] The structural rigidity and unique electronic properties of this bicyclic system provide an excellent framework for designing molecules that can selectively interact with various biological targets.

Deregulation of signaling pathways is a fundamental characteristic of many diseases, including cancer.[1] The pyrido[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of key enzymes within these pathways, particularly protein kinases. Several fused pyrimidine derivatives have already gained FDA approval for the treatment of various cancers, underscoring the clinical relevance of this chemical class.[1] This guide will focus on the design, synthesis, and evaluation of pyrido[3,4-d]pyrimidine compounds as potential anticancer agents, with a particular emphasis on their role as kinase inhibitors.

Rational Design and Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

A key advantage of the pyrido[3,4-d]pyrimidine scaffold is its synthetic tractability, which allows for the rapid generation of diverse analog libraries.[1][3] A common synthetic strategy involves the construction of a central chlorinated intermediate, which can then be subjected to various palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce a wide range of substituents at different positions of the heterocyclic core.[1]

A representative synthetic scheme for the generation of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs is depicted below.[1] This multi-step synthesis begins with the nitration of 2-amino-4-picoline, followed by a series of transformations to yield the crucial 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine intermediate. This intermediate serves as a versatile building block for the introduction of various functionalities at the C-4 position, enabling a thorough exploration of the structure-activity relationship (SAR).[1]

Diagram: Synthetic Workflow for Pyrido[3,4-d]pyrimidine Derivatives

G cluster_synthesis General Synthetic Scheme start 2-Amino-4-picoline step1 Nitration start->step1 intermediate1 4-Methyl-3-nitropyridin-2-amine step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 intermediate2 4-Methyl-3-nitropyridin-2-ol step2->intermediate2 step3 Chlorination & Cyclization intermediate2->step3 intermediate3 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine step3->intermediate3 step4 Palladium Cross-Coupling or Nucleophilic Aromatic Substitution intermediate3->step4 final_product 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine Analogs step4->final_product

Caption: A generalized synthetic route to generate diverse pyrido[3,4-d]pyrimidine analogs.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many pyrido[3,4-d]pyrimidine derivatives is attributed to their ability to inhibit protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] Overexpression or mutation of various kinases, including Epidermal Growth Factor Receptor (EGFR), HER2/Neu, Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), is a common feature of many cancers.[1]

Pyrido[3,4-d]pyrimidines, being bioisosteres of adenine, can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[4][5] This inhibition of kinase activity can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2][6]

Diagram: Kinase Inhibition by Pyrido[3,4-d]pyrimidine Compounds

G cluster_pathway Mechanism of Kinase Inhibition drug Pyrido[3,4-d]pyrimidine Compound kinase Protein Kinase (e.g., EGFR, CDK) drug->kinase substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Kinase Activity downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibition Inhibition phosphorylation Phosphorylation

Caption: Pyrido[3,4-d]pyrimidines competitively inhibit ATP binding to protein kinases.

Preclinical Evaluation: A Step-by-Step Guide

A rigorous preclinical evaluation is essential to characterize the therapeutic potential of novel pyrido[3,4-d]pyrimidine compounds. This section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Efficacy Assessment

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.

Protocol: In Vitro Kinase Assay (Radiometric) [7][8][9]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and ATP (at a concentration equal to the Km(ATP) of the enzyme) in a suitable kinase buffer.[8]

  • Compound Addition: Add varying concentrations of the pyrido[3,4-d]pyrimidine compound to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager or liquid scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
PPD-001EGFR15
PPD-002VEGFR225
PPD-003CDK2/CycE50

Evaluating the effect of the compounds on cancer cell growth is a critical next step. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Cell Proliferation Assay [2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468, UO-31) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrido[3,4-d]pyrimidine compounds for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.

To understand the mechanism of growth inhibition, it is important to assess the effect of the compounds on cell cycle progression.

Protocol: Cell Cycle Analysis by Flow Cytometry [10][11][12]

  • Cell Treatment: Treat cancer cells with the pyrido[3,4-d]pyrimidine compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[10][12]

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram: Cell Cycle Analysis Workflow

G cluster_flow Cell Cycle Analysis by Flow Cytometry start Cancer Cells treatment Treat with Pyrido[3,4-d]pyrimidine start->treatment harvest Harvest and Fix in 70% Ethanol treatment->harvest stain Stain with Propidium Iodide (PI) harvest->stain analysis Flow Cytometry Analysis stain->analysis result Cell Cycle Distribution (G0/G1, S, G2/M) analysis->result

Caption: A streamlined workflow for analyzing cell cycle distribution after compound treatment.

Induction of apoptosis is a desirable characteristic of anticancer drugs. Western blotting can be used to detect changes in the expression of key apoptosis-related proteins.

Protocol: Western Blot Analysis for Apoptosis Markers [13][14][15][16]

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.[13]

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, Bid).[2]

  • Secondary Antibody Incubation and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14][15]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vivo Efficacy and Pharmacokinetics

Promising compounds from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[17][18][19][20]

Protocol: Xenograft Tumor Model [20]

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrido[3,4-d]pyrimidine compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[21][22][23]

Protocol: Basic Pharmacokinetic Study in Mice [24]

  • Compound Administration: Administer a single dose of the pyrido[3,4-d]pyrimidine compound to mice via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Plasma Preparation and Analysis: Separate the plasma from the blood samples and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

Future Directions and Conclusion

The pyrido[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:

  • Improving Selectivity: Designing next-generation inhibitors with improved selectivity for specific kinase targets to minimize off-target effects.

  • Overcoming Resistance: Developing compounds that are active against drug-resistant mutations of kinases.

  • Exploring New Therapeutic Areas: Investigating the potential of pyrido[3,4-d]pyrimidine derivatives in other diseases, such as neurodegenerative disorders and inflammatory conditions.[25][26]

References

The Strategic Fine Chemical: A Technical Guide to 2,4-Dichloropyrido[3,4-d]pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the synthetic versatility and therapeutic potential of 2,4-Dichloropyrido[3,4-d]pyrimidine, this technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals. This document provides a comprehensive overview of this key building block, from its synthesis and reactivity to its application in the development of novel therapeutics.

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of pyrimidine and pyridine rings gives rise to the pyridopyrimidine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The pyrido[3,4-d]pyrimidine core, in particular, has emerged as a "privileged structure," forming the backbone of numerous biologically active molecules. Its structural resemblance to endogenous purines allows it to effectively interact with a variety of enzymatic targets. The strategic placement of two reactive chlorine atoms in the this compound (CAS No: 908240-50-6) building block offers chemists a versatile platform for the synthesis of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 908240-50-6
Molecular Formula C₇H₃Cl₂N₃
Molecular Weight 200.03 g/mol
Appearance Solid
Storage Sealed in dry, 2-8°C

Synthesis of the Core Building Block

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the construction of the fused pyridopyrimidine ring system followed by chlorination to install the reactive handles.

Synthesis_of_this compound cluster_0 Pyridine Ring Formation cluster_1 Pyrimidine Ring Annulation and Chlorination 2-amino-4-picoline 2-Amino-4-picoline 4-methyl-3-nitropyridin-2-amine 4-Methyl-3-nitropyridin-2-amine 2-amino-4-picoline->4-methyl-3-nitropyridin-2-amine HNO₃, H₂SO₄ 4-methyl-3-nitropyridin-2-ol 4-Methyl-3-nitropyridin-2-ol 4-methyl-3-nitropyridin-2-amine->4-methyl-3-nitropyridin-2-ol NaNO₂, H₂SO₄ 2-hydroxy-3-nitroisonicotinic_acid 2-Hydroxy-3-nitroisonicotinic acid 4-methyl-3-nitropyridin-2-ol->2-hydroxy-3-nitroisonicotinic_acid Oxidation pyrido[3,4-d]pyrimidine-2,4-diol Pyrido[3,4-d]pyrimidine-2,4-diol 2-hydroxy-3-nitroisonicotinic_acid->pyrido[3,4-d]pyrimidine-2,4-diol Reduction & Cyclization (e.g., with Urea) This compound This compound pyrido[3,4-d]pyrimidine-2,4-diol->this compound POCl₃, heat

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of Pyrido[3,4-d]pyrimidine-2,4-diol

This protocol is adapted from analogous syntheses of related heterocyclic systems.

  • Nitration of 2-Amino-4-picoline: To a solution of 2-amino-4-picoline in concentrated sulfuric acid, a mixture of concentrated nitric and sulfuric acids is added dropwise at a controlled temperature.[2] The reaction mixture is stirred until completion, then carefully poured onto ice and neutralized to precipitate the product, 4-methyl-3-nitropyridin-2-amine.[2]

  • Hydrolysis to Pyridinol: The resulting 4-methyl-3-nitropyridin-2-amine is treated with sodium nitrite in an acidic medium (Sandmeyer condition) to convert the amino group to a hydroxyl group, yielding 4-methyl-3-nitropyridin-2-ol.[2]

  • Oxidation of the Methyl Group: The methyl group at the 4-position is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or dichromate) to afford 2-hydroxy-3-nitroisonicotinic acid.

  • Reductive Cyclization: The nitro group is reduced to an amine (e.g., using iron in acetic acid or catalytic hydrogenation), which then undergoes spontaneous or induced cyclization with a carbonyl source like urea or ethyl chloroformate to form the pyrido[3,4-d]pyrimidine-2,4-diol.

Experimental Protocol: Chlorination to this compound

This procedure is based on standard methods for converting hydroxypyrimidines to their chloro derivatives.[3]

  • A mixture of pyrido[3,4-d]pyrimidine-2,4-diol and phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), is heated at reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Chemical Reactivity and Synthetic Utility

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are the key to the synthetic utility of this building block. They are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SₙAr) - Regioselective Functionalization

A crucial aspect of the reactivity of this compound is the regioselectivity of SₙAr reactions. Experimental evidence on related 2,4-dichloropyrimidine systems indicates that the C4 position is generally more reactive towards nucleophiles than the C2 position.[4] This differential reactivity allows for a stepwise and controlled functionalization of the scaffold.

SNAr_Reactivity Dichloropyrimidine This compound Mono-substituted 4-Substituted-2-chloropyrido[3,4-d]pyrimidine Dichloropyrimidine->Mono-substituted Nu-H (1 eq) C4-selective Di-substituted 2,4-Disubstituted-pyrido[3,4-d]pyrimidine Mono-substituted->Di-substituted Nu'-H Harsher conditions

Caption: Regioselective SₙAr on this compound.

Rationale for C4 Selectivity: The higher electrophilicity of the C4 position is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the intermediate Meisenheimer complex to delocalize the negative charge more effectively.

Experimental Protocol: General Procedure for SₙAr at C4
  • To a solution of this compound in a suitable solvent (e.g., acetonitrile, DMF, or isopropanol), add one equivalent of the desired nucleophile (e.g., an amine, alcohol, or thiol).

  • A base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often added to facilitate the reaction.

  • The reaction is typically stirred at room temperature or heated, depending on the nucleophilicity of the attacking species.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the diversity of accessible derivatives.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[5]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[7]

The regioselectivity of these reactions on 2,4-dichloropyrimidines generally favors the C4 position.[8] However, specific ligand and reaction condition optimization can sometimes lead to C2 selectivity.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at C4
  • In a reaction vessel, combine this compound, the boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added.

  • The mixture is heated to the desired temperature (typically 80-120 °C) until the starting material is consumed.

  • After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is purified by column chromatography.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The pyrido[3,4-d]pyrimidine scaffold has been successfully employed in the development of a number of targeted therapeutics, particularly kinase inhibitors.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[8] The pyrido[3,4-d]pyrimidine core serves as an excellent ATP-mimetic scaffold, leading to the development of potent and selective kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been designed as irreversible EGFR tyrosine kinase inhibitors (TKIs) to overcome acquired resistance in non-small cell lung cancer.[10]

  • Monopolar Spindle 1 (Mps1) Kinase Inhibitors: A series of pyrido[3,4-d]pyrimidine derivatives have shown high potency and selectivity as Mps1 inhibitors, a promising target in oncology.[11]

Kinase_Inhibition Building_Block This compound SNAr SₙAr & Cross-Coupling Building_Block->SNAr Library Diverse Pyrido[3,4-d]pyrimidine Library SNAr->Library Screening High-Throughput Screening Library->Screening Kinase_Inhibitors Potent & Selective Kinase Inhibitors Screening->Kinase_Inhibitors EGFR EGFR Kinase_Inhibitors->EGFR MPS1 MPS1 Kinase_Inhibitors->MPS1

Caption: Workflow for developing kinase inhibitors from the core scaffold.

Chemokine Receptor Antagonists

The chemokine receptor CXCR2 is implicated in a range of inflammatory diseases. Pyrido[3,4-d]pyrimidines have been explored as antagonists of this receptor, demonstrating the broader therapeutic potential of this scaffold beyond oncology.[12]

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound is a high-value fine chemical building block that offers a strategic entry point to a medicinally important chemical space. Its predictable regioselectivity in SₙAr reactions, coupled with its amenability to a wide array of palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a robust platform for the rapid generation of diverse compound libraries. The proven success of the pyrido[3,4-d]pyrimidine scaffold in yielding potent and selective modulators of key biological targets underscores the continued importance of this versatile intermediate in the ongoing quest for novel and effective therapeutics.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2,4-Dichloropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] These structures are sterically and electronically analogous to endogenous purines, allowing them to function as potent and selective modulators of various biological targets, particularly protein kinases.[1][3] The pyrido[3,4-d]pyrimidine isomer, in particular, is a core component of numerous kinase inhibitors investigated for therapeutic applications, including the treatment of cancers.[3][4]

Central to the development of novel therapeutic agents based on this scaffold is the availability of versatile chemical intermediates. The 2,4-dichloropyrido[3,4-d]pyrimidine molecule serves as a cornerstone building block for chemical library synthesis.[5] Its two chlorine atoms at the C2 and C4 positions act as reactive handles, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[6][7][8] This guide provides a detailed examination of the synthesis of this key intermediate and its subsequent derivatization, offering field-proven protocols and explaining the causality behind critical experimental choices.

Overall Synthetic Strategy

The most robust and common pathway to this compound involves a multi-step sequence commencing with a suitably substituted pyridine precursor. The strategy hinges on two key transformations:

  • Annulation of the Pyrimidine Ring: Construction of the fused pyrimidine ring onto the pyridine core to generate a stable pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione intermediate.

  • Chlorination: Dehydrative chlorination of the dione precursor to yield the target 2,4-dichloro derivative.

This modular approach allows for the introduction of diversity elements on the pyridine ring at an early stage, which can then be carried through the synthesis.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Intermediate Activation cluster_2 Phase 3: Derivatization A Substituted 3-Aminopyridine B Pyrido[3,4-d]pyrimidine- 2,4(1H,3H)-dione A->B Cyclocondensation (e.g., with Urea or Isocyanate) C This compound B->C Chlorination (POCl₃) D C4-Substituted-2-chloropyrido- [3,4-d]pyrimidine C->D Regioselective SₙAr (e.g., R-NH₂) E 2,4-Disubstituted Pyrido[3,4-d]pyrimidine Derivatives D->E SₙAr or Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Overall workflow for the synthesis of 2,4-disubstituted pyrido[3,4-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Intermediate

The formation of the pyrimidine ring is a critical step that establishes the core heterocyclic system. A common method involves the cyclocondensation of a 3-aminopyridine-4-carboxamide or a related derivative. This protocol outlines a representative procedure starting from 3-aminoisonicotinic acid.

Materials & Reagents:

  • 3-Aminoisonicotinic acid

  • Urea

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment (fume hood, PPE)

Step-by-Step Procedure:

  • Synthesis of 3-Aminoisonicotinamide:

    • To a stirred suspension of 3-aminoisonicotinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until a clear solution is formed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Carefully add the crude acid chloride to a cooled (0 °C) concentrated ammonia solution.

    • Stir vigorously for 1 hour, allowing the precipitate to form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-aminoisonicotinamide.

  • Cyclocondensation to form the Dione:

    • Combine 3-aminoisonicotinamide (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

    • Heat the mixture to 200-220 °C (oil bath) for 4-6 hours. The mixture will melt, and gas evolution (ammonia) will be observed.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to approximately 100 °C and add hot water to the solid mass.

    • Acidify the suspension with concentrated HCl to pH 1-2 to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of ethanol.

    • Dry the solid under vacuum to obtain the pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.

Expert Insight (Causality): The use of urea as a carbonyl source for cyclization is a classic and cost-effective method for forming the pyrimidine ring. The high temperature is necessary to drive the condensation and elimination of ammonia. Acidification during workup ensures the complete precipitation of the product, which is sparingly soluble in acidic aqueous media.

Protocol 2: Chlorination to Synthesize this compound

This is the pivotal step converting the stable dione into the highly reactive dichloro intermediate. The protocol employs phosphorus oxychloride (POCl₃), a standard and potent chlorinating agent for heterocyclic systems.

Materials & Reagents:

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylaniline

  • Toluene (optional, as a co-solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

Step-by-Step Procedure:

  • Reaction Setup:

    • In a fume hood, suspend the pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10-15 eq by volume).

    • Add a catalytic amount of DMF (e.g., 0.1 eq).

    • Fit the flask with a reflux condenser equipped with a drying tube or nitrogen inlet.

  • Chlorination Reaction:

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 8-16 hours.[6]

    • The reaction progress can be monitored by TLC (a quench of a small aliquot is necessary for analysis). The reaction is complete when the starting material spot has disappeared.

  • Workup and Isolation:

    • CRITICAL SAFETY STEP: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large excess of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic reaction that releases HCl gas.

    • Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH reaches 7-8.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.[6]

Expert Insight (Mechanism & Trustworthiness): The chlorination mechanism involves the formation of the highly electrophilic Vilsmeier-Haack reagent from the reaction of POCl₃ and catalytic DMF. This reagent activates the carbonyl groups of the dione, facilitating nucleophilic attack by chloride ions to replace the hydroxyl groups. The large excess of POCl₃ serves as both the reagent and the solvent. The meticulous workup procedure is essential for safety and for ensuring the complete removal of acidic byproducts, yielding a stable and pure intermediate for subsequent steps.

G cluster_mechanism Vilsmeier-Haack Chlorination Mechanism Dione Pyrido[3,4-d]pyrimidine-dione Activated_O Activated Carbonyl Intermediate Dione->Activated_O Activation by Vilsmeier Reagent Vilsmeier Vilsmeier Reagent [Cl₂P(O)NMe₂]⁺Cl⁻ Dichloro This compound Activated_O->Dichloro Chloride Attack & Elimination Chloride_Attack Nucleophilic Attack by Chloride (Cl⁻)

Caption: Simplified mechanism for the chlorination of the dione intermediate.

Data Summary: Chlorination Reaction

The following table summarizes typical reaction parameters for the synthesis of chloro-substituted pyridopyrimidines, compiled from established methodologies.[6][9]

PrecursorChlorinating AgentCatalystTemp (°C)Time (h)Typical Yield (%)
Pyrido[3,4-d]pyrimidine-dionePOCl₃DMF11012-1640-60%
2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4-olPOCl₃N/A1051240%[6]
6-Aminouracil DerivativePOCl₃DMF1108-1265-85%[9]
Protocol 3: Regioselective Derivatization

The differential reactivity of the C4 and C2 chlorine atoms is the cornerstone of this intermediate's utility. The C4 position is significantly more electrophilic and susceptible to nucleophilic substitution.

A. Selective C4-Substitution (SNAr)

Materials & Reagents:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine) (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., DIPEA, Et₃N) (1.5-2.0 eq)

  • Solvent (e.g., Isopropanol, THF, DMF)

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 eq) followed by the base (1.5 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 4-substituted-2-chloropyrido[3,4-d]pyrimidine.

B. C2-Substitution (Cross-Coupling)

The remaining chlorine at the C2 position can be substituted using more forcing SNAr conditions or, more commonly, via palladium-catalyzed cross-coupling reactions.[6][7]

Materials & Reagents (Suzuki Coupling Example):

  • 4-Substituted-2-chloropyrido[3,4-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Step-by-Step Procedure:

  • To a reaction vessel, add the 2-chloro intermediate (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 2,4-disubstituted derivative.

G cluster_c4 C4 Functionalization (More Reactive) cluster_c2 C2 Functionalization (Less Reactive) A 2,4-Dichloro Intermediate B SₙAr with R¹-NH₂ (Mild Conditions) A->B C Suzuki Coupling with R²-B(OH)₂ B->C D Buchwald-Hartwig with R³-NH₂ E SₙAr (Forcing Conditions) Result 2,4-Disubstituted Derivatives C->Result D->Result E->Result

Caption: Regioselective functionalization pathways for the 2,4-dichloro intermediate.

Conclusion

The synthesis of this compound is a well-established yet nuanced process that provides medicinal chemists with a powerful tool for drug discovery. The protocols outlined here offer a reliable foundation for accessing this key intermediate and its diverse derivatives. By understanding the causality behind each experimental step—from the high-temperature cyclocondensation to the mechanism of chlorination and the principles of regioselective substitution—researchers can confidently and safely generate novel molecular entities for biological evaluation.

References

Application Notes and Protocols: Leveraging 2,4-Dichloropyrido[3,4-d]pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have shown significant potential as kinase inhibitors, antiviral agents, and other therapeutic molecules.[1][2] The functionalization of this scaffold is therefore of paramount importance for the development of novel chemical entities. 2,4-Dichloropyrido[3,4-d]pyrimidine serves as a versatile and highly valuable intermediate for the synthesis of these complex molecules, offering two reactive sites for the introduction of diverse functionalities through cross-coupling reactions.[3]

This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the critical aspect of regioselectivity, providing detailed protocols and mechanistic insights for Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-coupling reactions.

The Challenge of Regioselectivity in Cross-Coupling Reactions

A central challenge in the utilization of dihaloheteroarenes like this compound is controlling the site of reactivity. In the absence of directing groups, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) on 2,4-dihalopyrimidines overwhelmingly favor substitution at the C4 position.[4][5] This preference is attributed to the relative ease of oxidative addition of the C4-Cl bond to the Pd(0) catalyst.[6]

However, recent advancements have demonstrated that this inherent C4 selectivity can be overturned, enabling selective functionalization at the C2 position. This control over regioselectivity is crucial for expanding the accessible chemical space and streamlining the synthesis of desired isomers.

Suzuki-Miyaura Coupling: Predominant C4-Arylation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. When applied to 2,4-dichloropyrimidines, the reaction typically proceeds with high regioselectivity at the C4 position.[6][7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the this compound.

  • Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl (Oxidative Addition) Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base (Transmetalation) Product Product Transmetalation Complex->Product (Reductive Elimination) Product->Pd(0)L2 Regeneration Ar-Cl This compound R-B(OR)2 Boronic Acid/Ester

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[7][9]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add this compound (1 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.005-0.05 mmol), and K₂CO₃ (3 mmol).

  • Add the 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[7]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: C4-Selective Suzuki Coupling

EntryBoronic AcidCatalyst Loading (mol%)Yield (%)Reference
1Phenylboronic acid0.595[7]
24-Methoxyphenylboronic acid0.592[7]
33-Nitrophenylboronic acid0.579[7]
42-Thienylboronic acid0.588[7]

Buchwald-Hartwig Amination: Accessing C4-Amino Derivatives

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[10] Similar to the Suzuki coupling, this reaction on 2,4-dichloropyrimidines generally favors substitution at the C4 position.[11]

Mechanistic Plausibility

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other palladium-catalyzed cross-coupling reactions.[12]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl (Oxidative Addition) Amido Complex Ar-Pd(II)(NR2)L2 Oxidative Addition Complex->Amido Complex HNR2 Base (Amine Coordination & Deprotonation) Product Product Amido Complex->Product (Reductive Elimination) Product->Pd(0)L2 Regeneration Ar-Cl This compound HNR2 Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: C4-Selective Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of dihalopyridines.[11][13]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1 mmol), the amine (1.2 mmol), and Cs₂CO₃ (1.4 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

C2-Selective C-S Cross-Coupling: A Paradigm Shift in Regioselectivity

Recent breakthroughs have enabled a reversal of the inherent C4 selectivity in the cross-coupling of 2,4-dihalopyrimidines.[4][14][15] Specifically, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands facilitates C2-selective C-S cross-coupling with thiols.[16][17] This atypical selectivity is highly sensitive to the structure of the Pd(II) precatalyst and is thought to proceed through a mechanism that may not involve a typical oxidative addition pathway.[15]

Key Factors Influencing C2-Selectivity
  • Bulky NHC Ligands: Ligands such as IPent are crucial for achieving C2 selectivity.[4]

  • Palladium Precatalyst: The structure of the Pd(II) precatalyst plays a critical role in determining the regiochemical outcome.[15][16]

  • Substrate: The reaction is effective for a range of primary thiols and thiophenols.[4]

C2_Thiolation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound Thiol Base (e.g., NaOtBu) Mixing Combine reactants, base, catalyst system, and solvent under inert atmosphere. Reactants->Mixing Catalyst_System Pd(II) Precatalyst Bulky NHC Ligand (e.g., IPent) Catalyst_System->Mixing Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Mixing Conditions Stir at controlled temperature (e.g., 0 °C to RT). Mixing->Conditions Monitoring Monitor reaction progress by TLC or LC-MS. Conditions->Monitoring Quenching Quench the reaction (e.g., with water or saturated NH4Cl). Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification C2-Thioether_Product C2-Thioether_Product Purification->C2-Thioether_Product

Caption: Experimental workflow for C2-selective C-S cross-coupling.

Experimental Protocol: C2-Selective Thiolation

This protocol is a conceptual adaptation based on the groundbreaking work on C2-selective C-S coupling of 2,4-dichloropyrimidines.[4][15]

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • (η³-tBu-indenyl)PdCl(IPent) precatalyst (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the Pd precatalyst (0.02-0.05 mmol) to an oven-dried vial.

  • Add this compound (1 mmol), NaOtBu (1.2 mmol), and anhydrous toluene (5 mL).

  • Cool the mixture to 0 °C.

  • Add the thiol (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Data Summary: C2 vs. C4 Selectivity in Thiolation

Catalyst SystemThiolTemperature (°C)C2:C4 RatioReference
(η³-tBu-indenyl)PdCl(IPent)1-Octanethiol0>20:1[4]
Pd₂(dba)₃ / XantphosThiophenol801:20 (C4 major)[4]

Conclusion and Future Outlook

This compound is a key building block for the synthesis of a wide array of functionalized molecules. While palladium-catalyzed cross-coupling reactions traditionally favor substitution at the C4 position, the development of specialized catalyst systems has opened the door to highly selective C2 functionalization. This ability to control regioselectivity dramatically enhances the synthetic utility of this important intermediate. Researchers and drug development professionals can leverage these protocols to efficiently access diverse libraries of pyrido[3,4-d]pyrimidine derivatives for screening and optimization, accelerating the discovery of new therapeutic agents and advanced materials. Further exploration into ligand design and mechanistic studies will undoubtedly lead to even more sophisticated and selective transformations of this versatile scaffold.

References

Application Notes and Protocols for 2,4-Dichloropyrido[3,4-D]pyrimidine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. This is largely due to its structural resemblance to purine, allowing it to function as an ATP-competitive inhibitor for a variety of protein kinases.[1] Many of these kinases are dysregulated in cancer, making them prime targets for therapeutic intervention. The strategic derivatization of the pyrido[3,4-d]pyrimidine core has led to the discovery of potent anticancer agents.[2]

At the heart of this discovery process lies the versatile intermediate, 2,4-Dichloropyrido[3,4-D]pyrimidine . Its two reactive chlorine atoms at the C2 and C4 positions provide a gateway for the synthesis of a vast library of derivatives through sequential and site-selective substitution reactions.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the application of this key building block in the discovery of novel anticancer therapeutics, complete with detailed synthetic and biological evaluation protocols.

Synthesis of the this compound Intermediate

The efficient synthesis of the this compound core is a critical first step. A common synthetic route involves the cyclocondensation of a suitable aminopyridine derivative followed by chlorination. The following protocol outlines a representative synthesis, which may require optimization based on specific laboratory conditions and available starting materials.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the key intermediate this compound.

Materials:

  • Appropriate starting materials (e.g., a substituted 3-aminopyridine-4-carboxylic acid derivative)

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)[4]

  • Triethylamine hydrochloride[4]

  • Toluene

  • Ethyl acetate

  • Ammonia solution

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Cyclization to form the dihydroxypyrido[3,4-d]pyrimidine:

    • A mixture of the starting aminopyridine derivative and urea is heated at high temperature (e.g., 180-200 °C) for several hours to facilitate cyclization.

    • Alternatively, cyclocondensation can be achieved by reacting the aminopyridine with chloroformamidine hydrochloride in a high-boiling solvent like dimethyl sulfone at around 140°C.[5]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration and washed with a suitable solvent like ethanol.

  • Chlorination to this compound:

    • The dried dihydroxy intermediate is suspended in an excess of phosphorus oxychloride (POCl₃).

    • A catalytic amount of a tertiary amine hydrochloride (e.g., triethylamine hydrochloride) or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4][5]

    • The mixture is heated to reflux (around 105-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC).[5]

    • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. Toluene can be added and co-distilled to aid in the complete removal of POCl₃.[5]

    • The residue is cautiously quenched by pouring it onto crushed ice and neutralizing with a base, such as aqueous ammonia.

    • The resulting precipitate, the crude this compound, is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[5]

Synthesis Workflow

A Substituted 3-Aminopyridine-4-carboxylic acid C Cyclocondensation (High Temperature) A->C B Urea or Chloroformamidine HCl B->C D Dihydroxypyrido[3,4-d]pyrimidine C->D F Chlorination (Reflux) D->F E POCl₃, (PCl₅ optional) E->F G This compound (Crude) F->G H Purification (Column Chromatography) G->H I Pure this compound H->I

Caption: Synthesis workflow for this compound.

Derivatization and Anticancer Applications

The two chlorine atoms on the pyrido[3,4-d]pyrimidine scaffold have different reactivities, allowing for selective substitution. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity enables the sequential introduction of various functional groups, which is a cornerstone of generating chemical diversity for drug discovery.

General Protocol for Derivatization
  • Substitution at C4:

    • This compound is dissolved in a suitable solvent (e.g., isopropanol, dioxane, or DMF).

    • An amine or thiol nucleophile (1 equivalent) is added, often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

    • The reaction is typically stirred at room temperature or heated to facilitate the substitution at the C4 position.

  • Substitution at C2:

    • The resulting 2-chloro-4-substituted-pyrido[3,4-d]pyrimidine is then subjected to a second substitution reaction.

    • A different (or the same) nucleophile is added, and the reaction is often carried out at a higher temperature to replace the less reactive chlorine atom at the C2 position.

    • Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl or other carbon-based substituents at the C4 position.[5][6]

Mechanism of Action: Targeting Kinase Signaling Pathways

A primary anticancer mechanism for many pyrido[3,4-d]pyrimidine derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Several pyrido[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[7] The pyrido[3,4-d]pyrimidine scaffold can also be used to design inhibitors that target this pathway. These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrido[3,4-d]pyrimidine derivative.

Other kinases targeted by various pyridopyrimidine scaffolds include:

  • CDK4/6: Inhibition of cyclin-dependent kinases 4 and 6 can arrest the cell cycle.[8]

  • VEGFR-2: Blocking the Vascular Endothelial Growth Factor Receptor 2 can inhibit tumor angiogenesis.[9]

  • PIM-1: This serine/threonine kinase is involved in cell survival and proliferation.[10]

Structure-Activity Relationship (SAR)

The anticancer activity of pyrido[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. SAR studies help in optimizing the lead compounds for improved potency and selectivity.

  • Substituents at the C4 position: Aromatic amines are commonly introduced at this position. The electronic properties of the substituents on this aromatic ring can significantly influence activity. For instance, electron-withdrawing groups like chlorine at the para-position of the phenylamino moiety have shown to be favorable for activity against some cancer cell lines.[5]

  • Substituents at the C2 position: The C2 position is often substituted with small amine groups to enhance solubility and modulate kinase selectivity.

  • Substituents on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of a methoxy group at the C8 position, have been shown to be important for activity in certain series of compounds.[5]

Summary of SAR Data
Base ScaffoldPosition of VariationSubstituentTarget/Cell LineActivity (IC₅₀ or % Inhibition)Reference
2-amino-8-methoxy-pyrido[3,4-d]pyrimidineC44-chlorophenylaminoUO-31 (Renal Cancer)GI: ~60%[5]
2-amino-8-methoxy-pyrido[3,4-d]pyrimidineC43-fluorophenylaminoMDA-MB-468 (Breast Cancer)GI: 71.42%[5]
2-amino-8-methoxy-pyrido[3,4-d]pyrimidineC4PhenylaminoUO-31 (Renal Cancer)GI: ~40%[5]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative-Tetracyclic quinazoline fusionPC-3 (Prostate Cancer)IC₅₀ = 7.12 µM[7]
Pyrido[2,3-d]pyrimidine derivative-2,4-dichlorobenzoyl at C4MCF-7 (Breast Cancer)IC₅₀ = 0.57 µM[10]
Pyrido[2,3-d]pyrimidine derivative-4-chlorophenyl at C4HepG2 (Liver Cancer)IC₅₀ = 2.68 µM[9]

GI: Growth Inhibition

Key Biological Evaluation Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This can be done using various formats, such as radioactivity-based assays (³²P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).

Procedure (Example using ADP-Glo™):

  • Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, the specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in the field of anticancer drug discovery. Its amenability to chemical modification allows for the generation of large libraries of compounds for screening. The derivatives have shown promising activity against a range of cancer types by targeting key signaling pathways, particularly those driven by protein kinases.

Future research should focus on:

  • Improving selectivity: Designing derivatives that are highly selective for a specific kinase or a particular mutant form to minimize off-target effects and toxicity.

  • Exploring novel mechanisms: Investigating other potential anticancer mechanisms of pyrido[3,4-d]pyrimidine derivatives beyond kinase inhibition.

  • In vivo studies: Advancing the most promising compounds to preclinical and clinical in vivo studies to evaluate their efficacy and safety in a whole-organism context.

The continued exploration of the chemical space around the pyrido[3,4-d]pyrimidine core, guided by rational drug design and robust biological evaluation, holds significant promise for the development of the next generation of targeted anticancer therapies.

References

A Practical Guide to the Synthesis of 4-Substituted-2-Amino-Pyrido[3,4-d]pyrimidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, particularly kinases, making it a focal point in the development of novel therapeutics.[3][4] Specifically, 4-substituted-2-amino-pyrido[3,4-d]pyrimidine derivatives have emerged as potent agents in oncology, with demonstrated activity against various cancer cell lines, including breast and renal cancer.[5][6]

This application note provides a detailed, step-by-step guide for the synthesis of a diverse library of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs. We present a robust and efficient strategy centered on the synthesis of a versatile chlorinated intermediate, which serves as a linchpin for introducing a wide array of substituents at the C-4 position through various modern synthetic methodologies. The protocols described herein are designed to be reproducible and scalable, empowering researchers in drug discovery to rapidly generate novel chemical entities for biological screening.

Overall Synthetic Strategy

The cornerstone of the synthetic approach is the preparation of a key intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine . This intermediate is strategically designed for subsequent diversification. The chlorine atom at the C-4 position is an excellent leaving group, amenable to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This two-stage strategy allows for the late-stage introduction of chemical diversity, a highly desirable feature in medicinal chemistry programs.

The overall workflow is depicted below:

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: C-4 Diversification A 2-Amino-4-picoline B Nitration & Isomer Separation A->B C Sandmeyer Reaction B->C D Methylation C->D E Cyclization D->E F Chlorination E->F G Key Intermediate 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine F->G I S(N)Ar Reaction (Amines, Phenols, Thiols) G->I R-NH2, R-OH, R-SH J Suzuki Coupling (Boronic Acids) G->J R-B(OH)2 [Pd Catalyst] K Buchwald-Hartwig (Amines) G->K R-NH2 [Pd Catalyst] H Final Analogs (4-Substituted) I->H J->H K->H

Figure 1: General workflow for the synthesis of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine

This multi-step synthesis begins with the commercially available starting material 2-amino-4-picoline and proceeds through nitration, conversion of the amino group to a hydroxyl group, cyclization to form the pyrimidine ring, and finally chlorination to yield the pivotal intermediate.[5]

reaction_scheme start 2-Amino-4-picoline reagent1 HNO3, H2SO4 start->reagent1 step1_prod 4-Methyl-3-nitropyridin-2-amine reagent2 1. NaNO2, H2SO4 2. MeI, K2CO3 step1_prod->reagent2 step2_prod 4-Methyl-3-nitropyridin-2-ol step3_prod 2-Hydroxy-8-methylpyrido[3,4-d]pyrimidin-4(3H)-one step4_prod 4-Chloro-8-methylpyrido[3,4-d]pyrimidin-2-amine step2a_prod 2-Methoxy-4-methyl-3-nitropyridine reagent3 H2, Pd/C step2a_prod->reagent3 step2b_prod 3-Amino-2-methoxy-4-methylpyridine reagent4 1. Cyanogen bromide 2. NaOH step2b_prod->reagent4 step2c_prod 2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol reagent5 POCl3 step2c_prod->reagent5 final_prod Key Intermediate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine reagent1->step1_prod reagent2->step2a_prod reagent3->step2b_prod reagent4->step2c_prod reagent5->final_prod

Figure 2: Reaction scheme for the synthesis of the key chloro-intermediate.

Protocol 1: Synthesis of 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine

Step 1a: Nitration of 2-Amino-4-picoline

  • Rationale: This step introduces a nitro group onto the pyridine ring, which is essential for the subsequent cyclization. The reaction yields a mixture of 3-nitro and 5-nitro isomers, which must be separated.

  • Procedure: To a stirred solution of 2-amino-4-picoline in concentrated sulfuric acid at 0°C, slowly add nitric acid. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully pour the mixture onto ice and neutralize with a base (e.g., NH4OH). The resulting precipitate contains a mixture of isomers.

  • Purification: The desired 4-methyl-3-nitropyridin-2-amine isomer is separated by silica gel column chromatography.[5]

Step 1b: Sandmeyer-type Reaction and Methylation

  • Rationale: The 2-amino group is converted to a more stable hydroxyl group using sodium nitrite under acidic conditions. This hydroxyl group is then methylated to prevent unwanted side reactions in later steps.

  • Procedure: Dissolve the purified 3-nitro isomer in aqueous sulfuric acid. Cool to 0°C and add a solution of sodium nitrite dropwise. After the addition, heat the mixture to 70°C for 1 hour. Cool the reaction and extract the product, 4-methyl-3-nitropyridin-2-ol. Subsequently, methylate the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate in DMF to yield 2-methoxy-4-methyl-3-nitropyridine.[5]

Step 1c: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is one of the two nitrogen atoms required for the formation of the pyrimidine ring.

  • Procedure: Catalytic hydrogenation is a clean and efficient method. Dissolve the 2-methoxy-4-methyl-3-nitropyridine in ethanol or methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the solvent to obtain 3-amino-2-methoxy-4-methylpyridine.

Step 1d: Cyclization to form the Pyrido[3,4-d]pyrimidin-4-ol Core

  • Rationale: The pyrimidine ring is constructed by reacting the diamine intermediate with a one-carbon source, such as cyanogen bromide or formamide, which provides the final atom needed for the six-membered ring.

  • Procedure: Reflux the 3-amino-2-methoxy-4-methylpyridine with cyanogen bromide in a suitable solvent like ethanol. This will form the 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol.[5]

Step 1e: Chlorination

  • Rationale: The hydroxyl group at the C-4 position is converted to a chlorine atom. This is the key activation step, transforming the stable pyridone into a highly reactive intermediate ready for diversification.

  • Procedure: Heat the 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol in neat phosphoryl chloride (POCl₃) at reflux for several hours. After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The product, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine , precipitates and can be collected by filtration.[5]

Part 2: Diversification at the C-4 Position

With the key chlorinated intermediate in hand, a variety of substituents can be introduced at the C-4 position.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is a direct and often high-yielding method for introducing heteroatom nucleophiles. The electron-withdrawing nature of the pyridopyrimidine ring system facilitates the displacement of the C-4 chlorine.[7]

Protocol 2: General Procedure for SNAr Reactions

  • Rationale: Primary and secondary amines, phenols, and thiols can readily displace the chloride at C-4. The reaction is typically promoted by either an acid or a base, depending on the nucleophile.

  • Procedure (for Amines): To a solution of the 4-chloro intermediate in a polar aprotic solvent (e.g., DMF, NMP, or propanol), add the desired amine (1.1 to 2.0 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[8] Heat the reaction mixture (often between 80°C to 140°C, sometimes with microwave irradiation) until TLC or LC-MS indicates the consumption of the starting material.[5][8]

  • Procedure (for Phenols/Thiols): To a solution of the 4-chloro intermediate in DMF, add the desired phenol or thiol and a base such as potassium carbonate or sodium hydride. Heat the reaction to facilitate the substitution.

  • Work-up: After cooling, the reaction is typically diluted with water to precipitate the product, which is then collected by filtration and purified by recrystallization or column chromatography.

Method B: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a powerful method for forming C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[9]

Protocol 3: General Procedure for Suzuki Coupling

  • Rationale: This cross-coupling reaction pairs the 4-chloro intermediate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It offers a broad substrate scope for introducing carbon-based substituents.

  • Key Reagents:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice.[9][10]

    • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.[9][10]

    • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water, is standard.[3][9]

  • Procedure: In a reaction vessel, combine the 4-chloro intermediate, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (e.g., 2 M K₂CO₃). De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction at 80-120°C until completion.

  • Challenges: It is important to note that Lewis-basic heterocycles can sometimes perform poorly in palladium-catalyzed reactions due to catalyst inhibition.[10] Careful optimization of the catalyst, ligand, and base may be required for challenging substrates.

Method C: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for forming C-N bonds, particularly with less nucleophilic amines or when SNAr reactions are sluggish.[11]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Rationale: This reaction couples the 4-chloro intermediate with a primary or secondary amine using a palladium catalyst and a specialized phosphine ligand. It significantly expands the scope of accessible amine analogs compared to SNAr.[12][13]

  • Key Reagents:

    • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂] are common.

    • Ligand: A bulky, electron-rich phosphine ligand is critical. XPhos or BINAP are excellent choices for this type of transformation.[10][11]

    • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

    • Solvent: Anhydrous, de-gassed aprotic solvents like toluene, dioxane, or n-butanol are used.[10][13]

  • Procedure: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base. Add the solvent, followed by the 4-chloro intermediate and the desired amine. Heat the reaction mixture at 80-120°C until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture is filtered through celite to remove palladium residues, and the filtrate is concentrated. The product is then purified by column chromatography.

Data Summary

The following table summarizes representative examples of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs synthesized using the methods described above, based on published data.[5]

EntryR Group (at C-4)Synthesis MethodYield (%)
1PhenylaminoSNAr99%
2(4-Fluorophenyl)aminoSNAr99%
3PhenoxySNAr85%
4PhenylSuzuki Coupling85%
54-TolylSuzuki Coupling82%
63-ThienylSuzuki Coupling75%
7(Pyridin-2-yl)aminoBuchwald-Hartwig65%

Conclusion

The synthetic strategy detailed in this application note, proceeding through a versatile 4-chloro-2-amino-pyrido[3,4-d]pyrimidine intermediate, provides a powerful and flexible platform for the generation of diverse compound libraries. By employing a combination of classic nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, researchers can efficiently explore the structure-activity relationships (SAR) of this important pharmacological scaffold. This approach facilitates the rapid discovery and optimization of novel lead compounds for various therapeutic targets, particularly in the field of oncology.

References

Application Note & Protocols: 2,4-Dichloropyrido[3,4-d]pyrimidine as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic application of 2,4-dichloropyrido[3,4-d]pyrimidine as a cornerstone intermediate in the synthesis of advanced pharmaceutical agents. We delve into the synthetic rationale, detailed experimental protocols, and critical process parameters for the utilization of this versatile scaffold. The primary focus is on its role in the construction of targeted therapies, with a specific emphasis on the synthesis of the CDK4/6 inhibitor, Palbociclib. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its ability to function as a hinge-binding mimic in various protein kinases. Its structural rigidity and capacity for diverse substitutions make it an ideal foundation for developing potent and selective kinase inhibitors. The di-chlorinated derivative, this compound, represents a highly valuable and versatile starting material for accessing a wide array of analogues.

The differential reactivity of the chlorine atoms at the C2 and C4 positions is the linchpin of its synthetic utility. The C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This inherent electronic difference allows for a sequential and regioselective functionalization strategy, which is fundamental to the efficient construction of complex drug molecules. This targeted reactivity minimizes the need for cumbersome protection-deprotection sequences, streamlining the synthetic route and improving overall efficiency.

Synthesis of this compound: A Validated Protocol

The efficient and scalable synthesis of the title compound is a prerequisite for any drug development program that relies on this intermediate. The following protocol outlines a reliable method starting from commercially available precursors.

Synthetic Scheme

G cluster_0 Synthesis of this compound A 2-Amino-3-cyanopyridine C Pyrido[3,4-d]pyrimidine-2,4-diol A->C Heat B Urea B->C E This compound C->E Reflux D POCl3, DIPEA D->E

Figure 1: Synthetic overview for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Pyrido[3,4-d]pyrimidine-2,4-diol

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-cyanopyridine (1.0 eq) and urea (3.0 eq).

  • Heat the reaction mixture to 180-190 °C under a gentle flow of nitrogen.

  • Maintain the temperature for 4-5 hours, during which the mixture will solidify.

  • Cool the reaction mixture to room temperature.

  • Add water to the solid mass and stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with ethanol.

  • Dry the resulting solid under vacuum to afford pyrido[3,4-d]pyrimidine-2,4-diol as an off-white solid.

Step 2: Chlorination to this compound

  • To a flame-dried round-bottom flask, add pyrido[3,4-d]pyrimidine-2,4-diol (1.0 eq) and phosphorus oxychloride (POCl3, 10.0 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Application in the Synthesis of Palbociclib: A Case Study

The synthesis of Palbociclib is a prime example of the strategic use of this compound. The following workflow demonstrates the sequential, regioselective functionalization of this key intermediate.

Retrosynthetic Analysis and Strategy

The core strategy revolves around two key transformations: a Suzuki-Miyaura cross-coupling reaction to install the cyclopentylacetyl group at the C2 position, and a Buchwald-Hartwig amination to introduce the 6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino) group at the C4 position. The order of these reactions is critical and leverages the higher reactivity of the C4 position.

G cluster_1 Palbociclib Synthesis Workflow A 2,4-Dichloropyrido [3,4-d]pyrimidine C Mono-substituted Intermediate A->C Amine, Pd catalyst, ligand B Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination) B->C E Palbociclib C->E Boronic acid, Pd catalyst, base D Suzuki-Miyaura Cross-Coupling D->E

Figure 2: High-level workflow for Palbociclib synthesis.

Detailed Protocol for a Key Transformation: Suzuki-Miyaura Coupling

This protocol details the Suzuki-Miyaura cross-coupling of a mono-amino substituted pyridopyrimidine intermediate with a suitable boronic acid derivative.

Step 1: Preparation of the Mono-amino Intermediate

Prior to the Suzuki coupling, the C4-chloro group of this compound is selectively displaced with an appropriate amine via a Buchwald-Hartwig amination reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed solution of the mono-amino substituted 2-chloropyrido[3,4-d]pyrimidine (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add the boronic acid or boronate ester derivative (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Degas the reaction mixture again by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction to 90-100 °C and stir under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Critical Parameters and Rationale
ParameterRecommended ConditionRationale & Justification
Catalyst Choice Pd(PPh3)4, PdCl2(dppf)These catalysts are well-suited for Suzuki couplings involving heteroaromatic chlorides, providing good yields and turnover numbers.
Solvent System Dioxane/Water, Toluene/WaterA biphasic system is often optimal for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.
Base Selection K2CO3, Cs2CO3The choice of base is crucial for the activation of the boronic acid and the overall catalytic cycle. Carbonate bases are generally effective and cost-efficient.
Temperature Control 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition and side reactions.

Analytical Characterization

The identity and purity of this compound and its downstream products should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a high-value, versatile intermediate that enables the efficient and regioselective synthesis of complex pharmaceutical agents. A thorough understanding of its reactivity and the optimization of reaction conditions for its derivatization are critical for the successful development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and insights provided herein serve as a practical guide for researchers and developers working in this dynamic field.

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Pyrido[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) studies of this important class of compounds. We will delve into the rationale behind the design of these inhibitors, explore the impact of various substitutions on their biological activity, and provide a detailed protocol for their evaluation in a biochemical kinase assay.

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold as a Kinase Inhibitor Core

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system that acts as an ATP-competitive inhibitor by mimicking the adenine ring of ATP, thereby binding to the hinge region of the kinase active site.[4] This scaffold has been successfully utilized to develop inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7]

The versatility of the pyrido[3,4-d]pyrimidine system allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Understanding the SAR of this scaffold is therefore crucial for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

Core Rationale for Experimental Design: A Guided Tour of SAR

The development of potent and selective pyrido[3,4-d]pyrimidine kinase inhibitors is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation. The following sections will dissect the SAR at key positions of the scaffold, providing insights into the causal relationships between chemical structure and inhibitory activity.

The Pyrido[3,4-d]pyrimidine Core and Hinge Binding

The nitrogen atoms within the pyrimidine ring are critical for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors. Molecular docking studies have shown that these interactions anchor the inhibitor in the active site.[8]

Substitutions at the C2 and C4 Positions: Targeting the Solvent-Front and Gatekeeper Residues

The C2 and C4 positions of the pyrido[3,4-d]pyrimidine ring are often substituted with various functional groups to enhance potency and selectivity.

  • C2 Position: Modifications at this position often involve the introduction of amino groups.[2] These substitutions can interact with the solvent-exposed region of the ATP binding pocket. The nature of the substituent can influence solubility and cell permeability.

  • C4 Position: This position is frequently modified with substituted anilines or other aromatic rings.[2][9] These groups can extend into a hydrophobic pocket near the "gatekeeper" residue, a critical determinant of kinase selectivity. The choice of substituent can therefore be used to tune the inhibitor's selectivity profile. For example, some studies have shown that an amine linker at the C-4 position is crucial for enhancing growth inhibitory effects in certain cancer cell lines.[2]

Modifications at the C6 and C8 Positions: Exploring the Ribose-Binding Pocket and Beyond
  • C6 Position: Substitutions at the C6 position can project towards the ribose-binding pocket of the ATP binding site. Introducing groups that can form additional interactions in this region can significantly enhance potency. For instance, 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine derivatives have been shown to be effective EGFR inhibitors.[10]

  • C8 Position: The C8 position can be modified to improve physicochemical properties such as solubility. For example, introducing a methoxy group at this position has been shown to be favorable for activity against certain renal cancer cell lines compared to a hydroxyl group.[2]

Irreversible Inhibition: The Role of Electrophilic Warheads

To overcome acquired drug resistance, particularly the T790M mutation in EGFR, irreversible inhibitors have been developed. This strategy involves incorporating a reactive group, such as an acrylamide moiety, onto the pyrido[3,4-d]pyrimidine scaffold.[10][11] This electrophilic "warhead" forms a covalent bond with a cysteine residue in the active site of the kinase, leading to permanent inhibition.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the SAR-driven optimization of pyrido[3,4-d]pyrimidine kinase inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A Initial Hit Identification (e.g., High-Throughput Screening) B Scaffold Selection: Pyrido[3,4-d]pyrimidine A->B C Computational Modeling (Docking Studies) B->C D Design of Analogs (SAR-guided modifications) C->D E Chemical Synthesis of Novel Compounds D->E F In Vitro Kinase Assay (IC50 Determination) E->F Test Activity G Kinase Selectivity Profiling F->G H Cell-Based Assays (e.g., Antiproliferative) G->H I Western Blotting (Target Phosphorylation) H->I J Analysis of SAR Data I->J Analyze Results J->D Iterative Design K In Vivo Efficacy Studies (Xenograft Models) J->K L ADME/Tox Profiling K->L M Lead Candidate Selection L->M

Caption: A typical workflow for the SAR-driven optimization of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency (IC50) of pyrido[3,4-d]pyrimidine compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials and Reagents
  • Recombinant Kinase (e.g., EGFR, HER2, VEGFR)

  • Kinase Substrate (peptide or protein)

  • Pyrido[3,4-d]pyrimidine test compounds

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)[12]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration range that will span the expected IC50 value. A 10-point, 3-fold dilution series is a good starting point.

    • Further dilute the compound series in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of a 384-well plate. Include controls for "no inhibitor" (DMSO vehicle) and "no enzyme".

    • Add the recombinant kinase and substrate solution to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[13]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction and measure the amount of ATP remaining using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Adding the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output from a luciferase reaction.[14]

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • The luminescence signal is inversely proportional to kinase activity.

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Example SAR Table

The following table provides a hypothetical example of SAR data for a series of pyrido[3,4-d]pyrimidine inhibitors targeting EGFR.

CompoundR1 (C2)R2 (C4)R3 (C6)EGFR IC50 (nM)
1a -NH2-Ph-H150
1b -NH2-Ph(3-Cl)-H75
1c -NH2-Ph(4-OCH3)-H120
2a -NHCH3-Ph(3-Cl)-H50
3a -NH2-Ph(3-Cl)-Pyridin-2-ylamino5
4a -NH2-Ph(3-Cl)-Pyridin-2-ylamino-acrylamide0.8 (irreversible)

Data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Comparing 1a , 1b , and 1c suggests that a chloro-substitution at the meta-position of the C4-phenyl ring is beneficial for activity, while a methoxy group at the para-position is less favorable.

  • The comparison between 1b and 2a indicates that a methylamino group at the C2 position is better tolerated than an amino group.

  • The significant increase in potency for 3a highlights the importance of the pyridin-2-ylamino substituent at the C6 position for enhanced binding.

  • Compound 4a demonstrates the successful application of the irreversible inhibition strategy, with the acrylamide moiety leading to a sub-nanomolar IC50.

Conclusion and Future Directions

The pyrido[3,4-d]pyrimidine scaffold is a highly versatile and promising core for the development of novel kinase inhibitors. A systematic approach to SAR studies, combining rational design, efficient synthesis, and robust biological evaluation, is essential for the successful optimization of lead compounds. Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that can differentiate between closely related kinases to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.

  • Targeting Novel Kinases: Exploring the potential of the pyrido[3,4-d]pyrimidine scaffold to inhibit other kinase targets implicated in disease.

By leveraging the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of new pyrido[3,4-d]pyrimidine-based therapeutics.

References

Evaluating the Cytotoxic Potential of Pyrido[3,4-d]pyrimidines in Cancer Cell Lines: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust experimental workflows to evaluate the cytotoxicity of pyrido[3,4-d]pyrimidine derivatives in cancer cell lines. This guide is built upon established scientific principles and field-proven insights to ensure technical accuracy and data reliability.

Introduction: The Therapeutic Promise of Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine scaffold is a fused heterocyclic system of considerable pharmacological importance.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities and have attracted significant interest for their potential as anticancer agents.[1][2] The anticancer properties of many fused pyrimidine derivatives are often attributed to their ability to inhibit cell signaling pathways that regulate crucial cellular functions, including proliferation, differentiation, and apoptosis (programmed cell death).[1] Therefore, a systematic and rigorous evaluation of the cytotoxic effects of novel pyrido[3,4-d]pyrimidine compounds is a critical step in the drug discovery and development pipeline.

This guide will detail the necessary steps for a comprehensive in vitro evaluation, from the strategic selection of cancer cell lines to the application of validated cytotoxicity assays and the subsequent data analysis and interpretation.

Part 1: Foundational Experimental Design

A well-designed experiment is the bedrock of trustworthy and reproducible results. Before embarking on specific protocols, it is imperative to consider the overarching experimental strategy.

Strategic Selection of Cancer Cell Lines

The choice of cancer cell lines is a critical determinant of the relevance and translatability of your findings.[3][4] Human cancer cell lines are fundamental models in anticancer drug development; however, each cell line possesses unique genotypic and phenotypic characteristics that can significantly influence its response to a given compound.[3][4]

Key Considerations for Cell Line Selection:

  • Relevance to the Target Cancer Type: Select cell lines derived from the cancer types for which the pyrido[3,4-d]pyrimidine derivatives are being developed. For example, studies have shown that certain pyrido[3,4-d]pyrimidine analogs exhibit selective activity against breast and renal cancer cell lines.[1][2][5]

  • Molecular Profile: If the putative molecular target of the compound is known, select cell lines with varying expression levels or mutation status of that target. Publicly available databases such as the NCI-60 Human Tumor Cell Lines Screen and the Cancer Cell Line Encyclopedia can be invaluable resources for this purpose.[6]

  • Growth Characteristics: Consider the doubling time and growth characteristics of the cell lines to ensure they are amenable to the chosen assay formats and timelines.

  • Authentication: Always use authenticated cell lines from reputable cell banks (e.g., ATCC) to ensure the identity and purity of your models.

The Importance of Controls

Appropriate controls are essential for validating assay performance and interpreting the results accurately.

Essential Controls for Cytotoxicity Assays:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential effects of the solvent on cell viability.

  • Untreated Control: Cells cultured in medium alone, representing 100% cell viability.

  • Positive Control: A well-characterized cytotoxic agent known to induce cell death in the chosen cell lines. This validates the assay's ability to detect a cytotoxic response.

  • Blank Control: Wells containing only culture medium (no cells) to determine the background absorbance or fluorescence.[7][8]

Part 2: Core Cytotoxicity Assays

A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic and cytostatic effects. This guide will focus on two widely used and complementary assays: the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell number.[9][11] This assay is known for its sensitivity, reproducibility, and stable endpoint.[7]

Protocol: SRB Cytotoxicity Assay

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter. Assess cell viability using a method like trypan blue exclusion.[9]

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrido[3,4-d]pyrimidine compounds in culture medium.

    • After the 24-hour incubation, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle, untreated, and positive controls on each plate.

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Following the treatment period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[10]

    • Incubate the plate at 4°C for at least 1 hour.[10]

  • Staining:

    • Wash the plates 3-4 times with water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[10]

    • Incubate at room temperature for 30 minutes in the dark.[10]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[10]

  • Absorbance Measurement:

    • Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 540 and 580 nm using a microplate reader.[10]

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of the cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the SRB assay protocol. ATCC recommends plating cells at a density of 1,000 to 100,000 cells per well and incubating for 6 to 24 hours before adding the test compound.[12]

  • MTT Addition:

    • After the compound treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, or until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

    • Pipette up and down to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure a homogenous solution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Part 3: Delving Deeper - Apoptosis Assays

While cytotoxicity assays provide information on cell death and growth inhibition, they often do not distinguish between different modes of cell death.[14] Since many anticancer drugs induce apoptosis, it is valuable to investigate whether the pyrido[3,4-d]pyrimidine derivatives trigger this specific pathway.[14][15]

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a widely used method to detect apoptosis.[16] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Brief Protocol Outline: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the pyrido[3,4-d]pyrimidine compound at its IC50 concentration (determined from the cytotoxicity assays) for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[15] Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can provide further evidence of apoptosis induction.[15] These assays are often available in kit formats with colorimetric or fluorometric readouts.

Part 4: Data Analysis and Interpretation

Calculation of Percentage Viability and IC50 Values
  • Data Normalization: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Percentage Viability Calculation: Calculate the percentage of cell viability for each compound concentration using the following formula:

    % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Dose-Response Curves and IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.[17]

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[17][18]

    • From this curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[19][20] Software such as GraphPad Prism is commonly used for this analysis.[18]

Statistical Analysis
  • Perform statistical tests to determine the significance of the observed cytotoxic effects.

  • For comparing multiple concentrations to a control, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate for parametric data.[21][22][23]

  • If the data do not follow a normal distribution, non-parametric tests such as the Kruskal-Wallis test should be used.[22]

  • A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example of IC50 Values for Pyrido[3,4-d]pyrimidine Derivatives in Different Cancer Cell Lines

CompoundCell LineIC50 (µM) ± SD
Compound X MCF-7 (Breast)5.2 ± 0.7
A549 (Lung)12.8 ± 1.5
UO-31 (Renal)2.1 ± 0.3
Compound Y MCF-7 (Breast)15.6 ± 2.1
A549 (Lung)> 50
UO-31 (Renal)8.9 ± 1.2

Visualizing the Workflow

A clear visual representation of the experimental workflow can aid in understanding and execution.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis cluster_apoptosis Phase 4: Mechanistic Studies (Optional) Cell_Culture Cell Line Selection & Culture Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Compound Dilution Treatment Compound Treatment (48-72h) Compound_Prep->Treatment Seeding->Treatment SRB_Assay SRB Assay Treatment->SRB_Assay MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Reading SRB_Assay->Absorbance MTT_Assay->Absorbance IC50 IC50 Calculation (Dose-Response Curve) Absorbance->IC50 Stats Statistical Analysis IC50->Stats Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis_Assay

Caption: Experimental workflow for evaluating pyrido[3,4-d]pyrimidine cytotoxicity.

Conclusion

This application and protocol guide provides a comprehensive framework for the in vitro evaluation of pyrido[3,4-d]pyrimidine cytotoxicity in cancer cell lines. By adhering to the principles of robust experimental design, employing validated assay protocols, and conducting rigorous data analysis, researchers can generate high-quality, reliable data to advance the development of this promising class of anticancer agents.

References

Methodology for Developing Hypoxia-Activated Prodrugs from Pyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

This guide provides a comprehensive methodological framework for the rational design, synthesis, and evaluation of hypoxia-activated prodrugs (HAPs) based on the pyrido[3,4-d]pyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in oncology drug discovery, offering a blend of theoretical principles and actionable experimental protocols.

Introduction: Exploiting Tumor Hypoxia with Pyrido[3,4-d]pyrimidine-Based Prodrugs

Solid tumors frequently exhibit regions of low oxygen tension, or hypoxia, which is a critical factor in tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[1][2][3] This unique feature of the tumor microenvironment, however, presents a therapeutic opportunity for targeted drug delivery.[2][4][5] Hypoxia-activated prodrugs (HAPs) are innovative therapeutic agents designed to remain largely inactive in well-oxygenated normal tissues but undergo enzymatic reduction in hypoxic tumor regions to release a potent cytotoxic agent.[1][4][6]

The pyrido[3,4-d]pyrimidine scaffold has been identified as a promising core structure for the development of novel anticancer agents, with derivatives showing potent inhibitory effects on various kinases and selective activity against cancer cell lines.[7][8][9] By strategically modifying this scaffold to incorporate a hypoxia-sensitive "trigger," it is possible to create a new class of HAPs that combine the inherent anticancer potential of the pyrido[3,4-d]pyrimidine core with the targeted drug release mechanism of hypoxia activation. This approach aims to enhance the therapeutic index by concentrating the cytotoxic payload within the tumor microenvironment, thereby minimizing systemic toxicity.[6]

This document outlines a systematic approach to the development of such agents, from initial design considerations through to preclinical evaluation.

The Core Principle: Mechanism of Hypoxia-Selective Activation

The fundamental principle behind the HAPs described herein is the enzymatic reduction of a "hypoxia trigger" moiety appended to the pyrido[3,4-d]pyrimidine core. In normoxic tissues, the trigger undergoes a futile one-electron reduction by ubiquitous reductase enzymes, such as cytochrome P450 oxidoreductase (POR).[3][4] The resulting radical anion is rapidly re-oxidized by molecular oxygen, preventing the release of the active drug.[4][10] In the hypoxic environment of a tumor, the low oxygen concentration allows for further reduction of the trigger, leading to an irreversible chemical transformation that liberates the active cytotoxic pyrido[3,4-d]pyrimidine derivative.[1][10][11]

This process can be visualized as a logical workflow:

G cluster_0 Systemic Circulation cluster_1 Tissue Compartments cluster_2 Drug Activation & Effect a Prodrug Administration (Inactive Pyrido[3,4-d]pyrimidine-Trigger Conjugate) b Systemic Distribution a->b c Normoxic Tissue (High O2) b->c d Hypoxic Tumor (Low O2) b->d e Futile Redox Cycling: Prodrug remains inactive c->e f Bioreductive Activation: Trigger cleavage d->f g Release of Active Pyrido[3,4-d]pyrimidine Cytotoxin f->g h Tumor Cell Death g->h

Caption: General workflow of hypoxia-activated prodrug action.

Design and Synthesis Strategy

The design of a pyrido[3,4-d]pyrimidine-based HAP involves the strategic linkage of a hypoxia-sensitive trigger to a cytotoxic pyrido[3,4-d]pyrimidine effector.

Selection of the Pyrido[3,4-d]pyrimidine Effector

The choice of the pyrido[3,4-d]pyrimidine core is critical and should be based on prior structure-activity relationship (SAR) studies.[7] Compounds with known potent antiproliferative activity are ideal starting points. For instance, derivatives with substitutions at the C4 position have shown selective activity against breast and renal cancer cell lines.[7]

Choice of the Hypoxia-Activated Trigger

Several classes of chemical moieties can serve as hypoxia-activated triggers. Nitroaromatic compounds, such as 2-nitroimidazoles, are widely used due to their favorable redox properties and well-understood mechanism of activation.[11][12] The one-electron reduction potential of the trigger is a key parameter influencing its hypoxia selectivity.[11]

Linker Chemistry

The linker connecting the trigger to the effector must be stable under physiological conditions but designed to cleave upon reduction of the trigger. Self-immolative linkers are often employed to ensure efficient release of the unmodified active drug.

Synthetic Approach

A modular synthetic strategy is recommended to allow for the rapid generation of analogs with diverse triggers, linkers, and effectors. A general synthetic scheme is outlined below:

G A Pyrido[3,4-d]pyrimidine Core (e.g., 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine) B Functionalization at C4 (e.g., Suzuki or Buchwald-Hartwig coupling) A->B Step 1 C Introduction of Linker Attachment Point B->C Step 2 E Coupling of Trigger to Linker-Effector C->E Step 4 D Hypoxia Trigger Synthesis (e.g., 2-nitroimidazole derivative) D->E Step 4 F Final Pyrido[3,4-d]pyrimidine HAP E->F Step 5 (Purification & Characterization)

Caption: Modular synthetic workflow for pyrido[3,4-d]pyrimidine HAPs.

A key intermediate is often a functionalized pyrido[3,4-d]pyrimidine, such as 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, which allows for diversification at the C4 position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.[7]

In Vitro Evaluation Protocols

A series of in vitro assays are essential to characterize the hypoxia-selective activity of the newly synthesized compounds.

Protocol: Hypoxia-Selective Cytotoxicity Assay

Objective: To determine the differential cytotoxicity of the HAP under normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, UO-31)[7]

  • Complete cell culture medium

  • Hypoxia chamber or incubator with O₂ control

  • MTT or other cell viability assay reagent

  • 96-well plates

  • Test compounds (HAPs and corresponding active effectors)

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Treat the cells with the compounds.

  • Place one set of plates in a standard incubator (normoxia) and another set in a hypoxia chamber.

  • Incubate for 48-72 hours.

  • Assess cell viability using the chosen assay.

  • Calculate the IC₅₀ values (concentration for 50% inhibition of cell growth) for both normoxic and hypoxic conditions.

  • Determine the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (normoxia) / IC₅₀ (hypoxia).

Data Presentation:

CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)HCR
HAP-1>1000.5>200
HAP-2851.270.8
Effector-10.450.421.1
Protocol: Reductive Metabolism and Drug Release Assay

Objective: To confirm that the HAP is reductively metabolized under hypoxic conditions to release the active effector.

Materials:

  • HAP compound

  • Rat liver microsomes or cell lysates containing reductase enzymes

  • NADPH

  • Hypoxic and normoxic incubation conditions

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Prepare reaction mixtures containing the HAP, microsomes/lysates, and NADPH in a suitable buffer.

  • Incubate the mixtures under both normoxic and hypoxic conditions for various time points.

  • Quench the reactions at each time point.

  • Analyze the samples by LC-MS/MS to quantify the remaining HAP and the released effector.

  • Plot the concentration of the HAP and effector over time for both conditions.

Protocol: DNA Damage and Apoptosis Assays

Objective: To elucidate the mechanism of action of the released effector.

Procedure:

  • γH2AX Staining: Treat cells with the HAP under hypoxia and stain for the DNA double-strand break marker γH2AX. Analyze by immunofluorescence microscopy or flow cytometry. Increased γH2AX foci indicate DNA damage.[2][13]

  • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to assess the effect of the HAP on cell cycle distribution under hypoxic conditions.

  • Apoptosis Assays: Employ Annexin V/PI staining or caspase activity assays to confirm that cell death occurs via apoptosis.[9]

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Animal Models

Human tumor xenograft models in immunocompromised mice are commonly used. The chosen cell line should be one that showed high sensitivity to the HAP in vitro. It is also crucial to verify the presence of hypoxic regions in the established tumors.

Protocol: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the HAP as a single agent or in combination with other therapies.

Procedure:

  • Implant tumor cells subcutaneously in mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, HAP, active effector, standard-of-care chemotherapy).

  • Administer the treatments according to a predetermined schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Target Engagement and Biomarker Analysis

Objective: To confirm that the HAP is being activated in the hypoxic regions of the tumor.

Procedure:

  • Pimonidazole Staining: Pimonidazole is a hypoxia marker that can be co-administered with the final HAP dose. Tumor sections can then be stained for pimonidazole to visualize hypoxic regions.

  • γH2AX Staining: Tumor sections can also be stained for γH2AX to correlate DNA damage with hypoxic areas.

  • LC-MS/MS Analysis of Tumor Tissue: Measure the concentrations of the prodrug and the released effector in tumor and normal tissues to assess tumor-selective activation.

Conclusion and Future Directions

The development of hypoxia-activated prodrugs from the pyrido[3,4-d]pyrimidine scaffold represents a promising strategy for targeted cancer therapy. The methodologies outlined in this guide provide a comprehensive roadmap for the design, synthesis, and evaluation of these novel agents. Future work should focus on optimizing the physicochemical properties of the HAPs to improve their PK/PD profiles and exploring combination therapies to further enhance their anti-tumor efficacy. The use of advanced imaging techniques, such as positron emission tomography (PET) with hypoxia-specific tracers, can also aid in patient selection and monitoring treatment response in future clinical trials.[14][15]

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Anilinopyrido[3,4-d]pyrimidine Prodrugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Kinase Signaling in Cancer with a Prodrug Strategy

The deregulation of protein kinase signaling is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1][2] The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3][4] Specifically, 4-anilinopyrido[3,4-d]pyrimidine derivatives have demonstrated significant promise as anticancer agents by targeting key kinases in oncogenic pathways. However, the clinical translation of potent kinase inhibitors is often hampered by challenges such as poor aqueous solubility, off-target toxicities, and the development of drug resistance.

A proven strategy to circumvent these limitations is the implementation of a prodrug approach.[4][5] Prodrugs are inactive precursors of a pharmacologically active agent, designed to undergo biotransformation in the body to release the parent drug at the desired site of action. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of 4-anilinopyrido[3,4-d]pyrimidine prodrugs for cancer treatment. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into the interpretation of results.

The Rationale for a Prodrug Approach with 4-Anilinopyrido[3,4-d]pyrimidines

The primary objectives of converting a 4-anilinopyrido[3,4-d]pyrimidine kinase inhibitor into a prodrug are:

  • Enhanced Solubility and Bioavailability: The addition of a hydrophilic promoiety can significantly improve the aqueous solubility of the parent drug, facilitating formulation and administration, and potentially enhancing oral bioavailability.

  • Tumor-Specific Activation: A key strategy in modern oncology is to achieve selective drug delivery to tumor tissues, thereby minimizing systemic toxicity. This can be accomplished by designing prodrugs that are activated by enzymes overexpressed in the tumor microenvironment, such as carboxylesterases.[2][3][5][6]

  • Improved Therapeutic Index: By reducing off-target effects and concentrating the active drug at the tumor site, the therapeutic index (the ratio of the toxic dose to the therapeutic dose) can be significantly widened.

A common and effective strategy for creating prodrugs of compounds with amine or hydroxyl functionalities is the formation of carbamate or ester linkages. These linkages are often susceptible to cleavage by endogenous enzymes, particularly carboxylesterases, which are frequently upregulated in various cancer types.[3][5][6]

Visualizing the Prodrug Activation Pathway

The following diagram illustrates the general principle of enzyme-activated prodrug therapy.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Prodrug (Inactive) Prodrug (Inactive) Enzyme (e.g., Carboxylesterase) Enzyme (e.g., Carboxylesterase) Prodrug (Inactive)->Enzyme (e.g., Carboxylesterase) Enzymatic Cleavage Active Drug Active Drug Therapeutic Effect (Kinase Inhibition) Therapeutic Effect (Kinase Inhibition) Active Drug->Therapeutic Effect (Kinase Inhibition) Enzyme (e.g., Carboxylesterase)->Active Drug Release

Caption: Enzyme-activated prodrug strategy.

Protocol 1: Synthesis of a Representative 4-Anilinopyrido[3,4-d]pyrimidine Prodrug

This protocol outlines a generalizable, multi-step synthesis of a 4-anilinopyrido[3,4-d]pyrimidine prodrug, featuring a carbamate linkage to a solubilizing promoiety. The synthesis is divided into two main stages: the construction of the core 4-anilinopyrido[3,4-d]pyrimidine scaffold and the subsequent attachment of the promoiety.

Part A: Synthesis of the 4-Anilinopyrido[3,4-d]pyrimidine Core

The synthesis of the core structure is adapted from established methodologies.[7]

G A 2-Amino-3-cyanopyridine B 4-Chloro-pyrido[3,4-d]pyrimidine A->B Guanidine HCl, Heat C 4-Anilinopyrido[3,4-d]pyrimidine (Active Drug) B->C Substituted Aniline, Acid Catalyst, Heat

Caption: Synthetic scheme for the core structure.

Materials and Reagents:

  • 2-Amino-3-cyanopyridine

  • Guanidine hydrochloride

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • 2-Butanol

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of 4-Aminopyrido[3,4-d]pyrimidin-4-amine:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanopyridine (1.0 eq) and guanidine hydrochloride (1.5 eq).

    • Heat the mixture at 200-210 °C for 2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Add water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate.

  • Synthesis of 4-Chloro-pyrido[3,4-d]pyrimidine:

    • Suspend the intermediate from the previous step in phosphorus oxychloride (10 eq).

    • Add N,N-dimethylaniline (1.0 eq) dropwise.

    • Heat the mixture at reflux for 4 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain 4-chloro-pyrido[3,4-d]pyrimidine.

  • Synthesis of the 4-Anilinopyrido[3,4-d]pyrimidine Core (Active Drug):

    • In a sealed tube, dissolve 4-chloro-pyrido[3,4-d]pyrimidine (1.0 eq) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in 2-butanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction at 120 °C for 12 hours.

    • Cool the reaction to room temperature.

    • Collect the precipitate by filtration, wash with 2-butanol and then with diethyl ether.

    • Dry the solid under vacuum to yield the final 4-anilinopyrido[3,4-d]pyrimidine core.

Part B: Attachment of the Promoiety to Form the Prodrug

This part of the protocol describes the formation of a carbamate linkage.

Materials and Reagents:

  • 4-Anilinopyrido[3,4-d]pyrimidine core (with a suitable handle, e.g., a hydroxyl group on the aniline ring)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • A solubilizing amine (e.g., N,N-dimethylethylenediamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Step-by-Step Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve the 4-anilinopyrido[3,4-d]pyrimidine core bearing a hydroxyl group (1.0 eq) in anhydrous DMF.

    • Add N,N'-disuccinimidyl carbonate (1.2 eq) and triethylamine (1.5 eq).

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Carbamate Formation:

    • To the activated intermediate solution, add the solubilizing amine (e.g., N,N-dimethylethylenediamine, 1.2 eq).

    • Stir the reaction at room temperature for an additional 12 hours.

    • Quench the reaction with water and extract the product with DCM (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a DCM:methanol gradient) to yield the final prodrug.

Protocol 2: In Vitro Evaluation of 4-Anilinopyrido[3,4-d]pyrimidine Prodrugs

A robust in vitro evaluation is critical to validate the prodrug concept. This involves assessing the prodrug's stability, its conversion to the active drug, and its cytotoxic effects on cancer cells.

Plasma Stability Assay

This assay determines the stability of the prodrug in plasma, which is crucial for predicting its in vivo half-life.

Materials and Reagents:

  • Prodrug and active drug standards

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • Internal standard for LC-MS/MS analysis

  • Incubator at 37°C

  • LC-MS/MS system

Step-by-Step Procedure:

  • Preparation:

    • Prepare a stock solution of the prodrug in DMSO (e.g., 10 mM).

    • Thaw human plasma at 37°C.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the prodrug stock solution into the plasma to a final concentration of 1 µM.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-drug mixture.

  • Sample Processing:

    • Immediately add the plasma aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and stop the reaction.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples for the remaining concentration of the prodrug and the appearance of the active drug.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining prodrug against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Data Presentation:

CompoundHalf-life in Human Plasma (min)
Prodrug X[Insert Value]
Active Drug Y[Insert Value]
In Vitro Cytotoxicity and Prodrug Conversion Assay

This integrated assay simultaneously evaluates the anticancer activity of the prodrug and confirms its conversion to the active form within cancer cells.

Materials and Reagents:

  • Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Prodrug and active drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • LC-MS/MS system

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the prodrug and the active drug in the cell culture medium.

    • Treat the cells with a range of concentrations of the prodrug and the active drug for 72 hours. Include a vehicle control (DMSO).

  • MTT Assay for Cytotoxicity:

    • After 72 hours, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

  • Analysis of Intracellular Prodrug Conversion:

    • In a parallel experiment, seed cells in 6-well plates.

    • Treat the cells with the prodrug at a concentration close to its IC50 value for different time points (e.g., 6, 12, 24 hours).

    • At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Collect the cell lysates and perform protein precipitation with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the intracellular concentrations of the prodrug and the active drug.[7][8][9]

Data Presentation:

Table 1: In Vitro Cytotoxicity

CompoundCell LineIC50 (µM)
Prodrug XA549[Insert Value]
Active Drug YA549[Insert Value]
Prodrug XMCF-7[Insert Value]
Active Drug YMCF-7[Insert Value]

Table 2: Intracellular Prodrug Conversion

Time (hours)Intracellular Prodrug X (ng/mg protein)Intracellular Active Drug Y (ng/mg protein)
6[Insert Value][Insert Value]
12[Insert Value][Insert Value]
24[Insert Value][Insert Value]

Protocol 3: In Vivo Evaluation of 4-Anilinopyrido[3,4-d]pyrimidine Prodrugs in a Xenograft Model

Preclinical in vivo studies are essential to assess the efficacy and pharmacokinetic profile of the prodrug in a living organism.

Materials and Reagents:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line for xenograft implantation

  • Prodrug formulation for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Calipers for tumor measurement

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Step-by-Step Procedure:

  • Xenograft Model Development:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, active drug, prodrug at different doses).

  • Drug Administration and Efficacy Study:

    • Administer the prodrug and active drug to the respective groups via the desired route (e.g., oral gavage or intravenous injection) according to a predetermined schedule (e.g., once daily for 21 days).

    • Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Pharmacokinetic Study:

    • In a separate cohort of tumor-bearing mice, administer a single dose of the prodrug.

    • At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

    • At the final time point, collect tumors and other relevant tissues.

  • Bioanalysis:

    • Extract the prodrug and the active drug from the plasma and tissue homogenates using protein precipitation or liquid-liquid extraction.

    • Quantify the concentrations of the prodrug and the active drug using a validated LC-MS/MS method.[9][10]

  • Data Analysis:

    • For the efficacy study, plot the mean tumor volume over time for each treatment group.

    • For the pharmacokinetic study, plot the plasma concentration of the prodrug and the active drug versus time and determine key PK parameters (e.g., Cmax, Tmax, AUC, t½).

Data Presentation:

Figure 1: Antitumor Efficacy in Xenograft Model

(A graph showing tumor growth inhibition over time for different treatment groups)

Table 3: Pharmacokinetic Parameters

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
Prodrug X[Insert Value][Insert Value][Insert Value][Insert Value]
Active Drug Y (from Prodrug)[Insert Value][Insert Value][Insert Value][Insert Value]

Conclusion and Future Perspectives

The development of 4-anilinopyrido[3,4-d]pyrimidine prodrugs represents a promising strategy to enhance the therapeutic potential of this important class of kinase inhibitors. By improving physicochemical properties and enabling tumor-selective drug release, the prodrug approach can lead to safer and more effective cancer therapies. The protocols detailed in this application note provide a robust framework for the synthesis and comprehensive evaluation of these next-generation anticancer agents. Future work in this area may focus on the development of novel promoieties that respond to other aspects of the tumor microenvironment, such as hypoxia or specific enzyme-substrate relationships, further refining the targeted delivery of these potent therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloropyrido[3,4-D]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, improve yields, and overcome common challenges in the laboratory.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of this compound typically involves the chlorination of the corresponding pyrido[3,4-d]pyrimidine-2,4-diol precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃). While the reaction is straightforward in principle, several factors can influence its success. This guide addresses specific issues you may encounter.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is a common hurdle. The root cause often lies in the reaction conditions or the quality of the starting materials.

Potential Causes & Solutions

  • Incomplete Chlorination: The conversion of the diol to the dichloro derivative may be insufficient.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction endpoint.[1]

    • Expert Insight: The reactivity of the diol can be influenced by its tautomeric equilibrium. The use of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the formation of the more reactive tautomer and drive the chlorination to completion.

  • Degradation of Starting Material or Product: Pyrido[3,4-D]pyrimidine systems can be sensitive to harsh reaction conditions.

    • Solution: While higher temperatures can improve conversion, excessive heat may lead to decomposition. A careful optimization of the temperature is necessary. A step-wise increase in temperature, for instance, holding at 80°C before refluxing at a higher temperature, can sometimes be beneficial.

  • Poor Quality of Phosphorus Oxychloride (POCl₃): Old or improperly stored POCl₃ can contain significant amounts of phosphoric acid, which can interfere with the reaction.

    • Solution: Use freshly distilled or a new bottle of POCl₃ for the reaction.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate the purification process and reduce the overall yield of the desired product.

Potential Causes & Solutions

  • Monochloro Impurities: Incomplete reaction can lead to the formation of 2-chloro-4-hydroxypyrido[3,4-d]pyrimidine or 4-chloro-2-hydroxypyrido[3,4-d]pyrimidine.

    • Solution: As with low yield, extending the reaction time or increasing the temperature can help to drive the reaction to completion. The use of a slight excess of POCl₃ can also be beneficial.

  • Hydrolysis of the Product: this compound is susceptible to hydrolysis, especially during the work-up procedure.

    • Solution: The work-up should be performed at low temperatures, for example, by pouring the reaction mixture onto crushed ice. It is also important to neutralize any remaining acid promptly with a base like sodium bicarbonate or sodium carbonate solution.

  • Polymerization/Tarry Material: The formation of dark, tarry substances is often a sign of decomposition.

    • Solution: This can be mitigated by carefully controlling the reaction temperature and ensuring an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most common and practical starting material is pyrido[3,4-d]pyrimidine-2,4-diol . This precursor can be synthesized through various established methods, often starting from derivatives of pyridine.

Q2: What are the typical reaction conditions for the chlorination step?

While specific conditions should be optimized for your particular setup, a general starting point is to heat the pyrido[3,4-d]pyrimidine-2,4-diol in an excess of phosphorus oxychloride (POCl₃) . The reaction is typically conducted at reflux temperature (around 110°C) for several hours.[1][2] The addition of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or a stoichiometric amount of a base like N,N-dimethylaniline can accelerate the reaction.[1]

Q3: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC) . A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (diol) and the appearance of a new, less polar spot corresponding to the dichlorinated product indicates the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What is the best procedure for the reaction work-up?

After the reaction is complete, the excess POCl₃ must be removed. This is typically done by distillation under reduced pressure . The remaining residue is then carefully quenched by pouring it onto crushed ice . This should be done in a well-ventilated fume hood due to the vigorous reaction of residual POCl₃ with water, which produces HCl gas. The precipitated product can then be collected by filtration.

Q5: What are the recommended methods for purifying the final product?

The crude this compound can be purified by several methods:

  • Recrystallization: This is a common method for obtaining highly pure product. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.

Q6: Are there any safety precautions I should be aware of?

Yes, this synthesis involves hazardous materials.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction and work-up produce HCl gas , which is also corrosive and toxic. Ensure adequate ventilation at all times.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Pyrido[3,4-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrido[3,4-d]pyrimidine-2,4-diol.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

  • (Optional) Add N,N-dimethylaniline (1-2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction residue onto the crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Common Synthesis Issues
Observed Problem Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time/temperature; add a tertiary amine base.
Product decompositionOptimize temperature; use an inert atmosphere.
Poor quality of POCl₃Use freshly distilled or new POCl₃.
Impure Product Presence of monochloro speciesDrive reaction to completion (see "Low Yield").
Hydrolysis during work-upPerform work-up at low temperature; neutralize promptly.
Tarry byproductsControl temperature carefully; use an inert atmosphere.

Visualizing the Workflow

To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key steps and decision points.

Synthesis_Workflow Start Start: Pyrido[3,4-d]pyrimidine-2,4-diol Chlorination Chlorination with POCl₃ (Reflux, 4-6h) Start->Chlorination Monitoring Monitor by TLC/HPLC Chlorination->Monitoring Incomplete Incomplete Reaction Monitoring->Incomplete Starting material remains Complete Reaction Complete Monitoring->Complete No starting material Workup Work-up: 1. Quench on ice 2. Neutralize Purification Purification: Recrystallization or Column Chromatography Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct Incomplete->Chlorination Increase time/ temperature Complete->Workup

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Problem Problem: Low Yield Cause1 Incomplete Chlorination? Problem->Cause1 Cause2 Product Degradation? Problem->Cause2 Cause3 Reagent Quality Issue? Problem->Cause3 Solution1 Increase Reaction Time/Temp Add Tertiary Amine Cause1->Solution1 Solution2 Optimize Temperature Use Inert Atmosphere Cause2->Solution2 Solution3 Use Fresh/Distilled POCl₃ Cause3->Solution3

References

Technical Support Center: Purification of Crude 2,4-Dichloropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4-Dichloropyrido[3,4-D]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps, particularly in the development of kinase inhibitors and other pharmacologically active agents.[1][2][3] This guide provides field-tested advice, detailed protocols, and troubleshooting solutions to help you navigate the common challenges associated with obtaining high-purity this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which commonly involves the chlorination of the corresponding dihydroxy precursor (pyrido[3,4-d]pyrimidine-2,4-dione) using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][4]

  • Unreacted Starting Material: Residual pyrido[3,4-d]pyrimidine-2,4-dione is a common impurity. It is significantly more polar than the desired product.

  • Monochloro Intermediates: Incomplete chlorination can lead to monochloro-monohydroxy species (e.g., 2-chloro-4-hydroxypyrido[3,4-d]pyrimidine). These are also more polar than the dichlorinated product.

  • Hydrolysis Products: this compound is susceptible to hydrolysis upon exposure to moisture, especially during aqueous workup procedures. This can regenerate the monochloro species mentioned above. The C4-chloro substituent is generally more reactive towards nucleophilic substitution than the C2-chloro.[3]

  • Phosphorous Byproducts: If POCl₃ is used, residual phosphorous-containing byproducts may be present, which are typically removed during an aqueous quench and workup.

  • Polymeric Materials: Harsh reaction conditions (e.g., excessive heating) can sometimes lead to the formation of dark, tar-like polymeric byproducts.

Q2: How can I monitor the purity of my compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates are effective.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. A good starting point is a 7:3 to 1:1 mixture of Hexanes:Ethyl Acetate.

  • Visualization: The compound can be visualized under UV light (254 nm). The dichlorinated product will be the least polar spot (highest Rƒ value) compared to the diol starting material or monochloro intermediates.

For final purity confirmation, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.

Q3: Is this compound stable? What are the best storage conditions?

A3: The compound is a reactive electrophile and is sensitive to moisture and nucleophiles. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored in a freezer (-20°C) or a desiccator at low temperature to prevent hydrolysis.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during purification in a question-and-answer format.

Problem 1: Low Recovery After Purification

Q: My yield after recrystallization is extremely low, or nothing crystallizes upon cooling. What went wrong?

A: This is a classic recrystallization issue that usually points to solvent selection or quantity.[5][6]

  • Causality: You may have used too much solvent. The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve the compound completely.[7] If the solution is too dilute, the concentration of the desired compound will not exceed its solubility limit upon cooling, preventing crystallization.

  • Solution: Re-heat the solution to boiling and evaporate the solvent slowly in a fume hood until you observe the formation of solid crystals or persistent turbidity. At this point, add a minimal amount of hot solvent dropwise to just re-dissolve the solid, then allow it to cool slowly.

  • Expert Tip: The ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at high temperatures.[5] If your compound is partially soluble at room temperature, you will inevitably lose that portion of the product in the mother liquor. Consider cooling the flask in an ice bath after it has reached room temperature to maximize crystal recovery.[6]

Q: I ran a silica gel column, but my overall yield is less than 50%. Where did my compound go?

A: There are two likely culprits: irreversible adsorption/decomposition on the silica gel or physical loss.

  • Causality 1 (Decomposition): Chlorinated N-heterocycles can be unstable on acidic silica gel. The Lewis acidic sites on the silica surface can catalyze decomposition or hydrolysis if the solvent system contains trace amounts of water.[8]

  • Solution 1: Before committing your entire batch, test the compound's stability. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking from the origin, your compound is likely unstable on silica. You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v). Alternatively, using a different stationary phase like alumina (neutral or basic) may be a better option.[8]

  • Causality 2 (Physical Loss): The compound may have eluted much earlier or later than expected. It might be in the very first fractions (if the eluent was too polar) or still on the column (if the eluent was not polar enough).

  • Solution 2: Analyze every fraction by TLC, including the "empty" looking ones. Do not combine fractions until their purity is confirmed.

Problem 2: Persistent Impurities

Q: After recrystallization, my product is purer, but TLC and NMR still show the presence of the dihydroxy starting material. How can I remove it?

A: This indicates that the solubility properties of your product and the impurity are too similar in the chosen recrystallization solvent, or the impurity is being trapped within your crystals.

  • Solution 1 (Solvent System): The dihydroxy starting material is significantly more polar. Try switching to a less polar recrystallization solvent. This will decrease the solubility of your desired dichlorinated product while keeping the more polar impurity dissolved in the solvent. For example, if you used ethyl acetate, consider trying toluene or a mixture of ethyl acetate and hexanes.

  • Solution 2 (Extraction): Perform an acidic wash. Dissolve the crude material in a non-protic organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute, weak acid solution (e.g., 1% aqueous HCl). The basic nitrogen atoms on the pyridopyrimidine ring may be protonated, but the highly polar diol is often more effectively partitioned into the aqueous layer or removed at the interface. Be cautious, as prolonged exposure to acid can cause hydrolysis of the product.

  • Solution 3 (Chromatography): A quick chromatographic "plug" filtration is highly effective. Dissolve the crude material in a minimal amount of dichloromethane and pass it through a short pad of silica gel, eluting with a relatively nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The nonpolar product will elute quickly, while the very polar diol will remain strongly adsorbed at the top of the silica plug.[8]

Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This often traps impurities.

  • Causality: The boiling point of the chosen solvent is too high relative to the melting point of your compound (or the melting point of an impure mixture of your compound).

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of a second, miscible solvent in which your compound is more soluble. This creates a solvent mixture with a lower boiling point and different solvating properties, which can often promote proper crystallization.

  • Solution 2: After re-dissolving the oil, allow the solution to cool much more slowly. You can also try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" of pure product, if available, is also a highly effective method.[9]

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the target compound.[5] The key is selecting an appropriate solvent.

G cluster_0 Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Perform Hot Filtration (if insoluble impurities exist) A->B Optional C Cool Solution Slowly (to room temp, then ice bath) B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals Under Vacuum E->F

Caption: General workflow for purification by recrystallization.

  • Solvent Selection: Use the data in Table 1 to select a promising solvent. Test on a small scale first: place a few milligrams of crude material in a test tube, add a few drops of solvent. It should not dissolve at room temperature. Heat the tube; the solid should dissolve completely. Cool the tube; pure crystals should form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude material in small portions while stirring and heating until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[6][7]

  • Decolorization (Optional): If the solution is highly colored, it may indicate polymeric or other colored impurities. Allow the solution to cool slightly, add a small amount of activated carbon (a spatula tip), and reheat to boiling for a few minutes. The carbon will adsorb the colored impurities.

  • Hot Filtration (Optional): If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5][10] Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass or drying dish and dry completely in a vacuum oven.

Solvent Boiling Point (°C) Comments & Suitability
Hexanes/Heptane 69 / 98Low solubility. Good for washing crystals or as an anti-solvent.
Toluene 111Good potential. Dissolves nonpolar compounds well at high temp.
Ethyl Acetate 77Moderate polarity. Often a good choice, may need hexanes as an anti-solvent.
Acetonitrile 82Can be effective. Test solubility carefully.
Ethanol/Methanol 78 / 65Use with caution. These are nucleophilic and can react with the compound, especially at high temperatures, to form alkoxy-substituted byproducts. Best avoided unless proven effective at low temperatures.[11]
Dichloromethane 40Often too good a solvent (high solubility at room temp), but can be used in a solvent/anti-solvent pair (e.g., DCM/Hexanes).
Table 1: Recommended Solvents for Recrystallization of this compound.
Protocol 2: Silica Gel Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is highly effective for removing both more polar (starting material) and less polar impurities.

G A Assess Crude Mixture by TLC B Select Eluent System (Target Rf ~0.3) A->B C Test Compound Stability on Silica (2D TLC) B->C D Compound Unstable? C->D E Proceed with Standard Silica Gel Column D->E No F Use Deactivated Silica (e.g., with 1% Et3N) or Alumina D->F Yes G Pack and Run Column E->G F->G H Collect & Analyze Fractions G->H I Combine Pure Fractions & Evaporate Solvent H->I

References

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 2,4-Dichloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 2,4-Dichloropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: The Chemistry of Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine core is a significant pharmacophore found in numerous compounds with therapeutic potential, particularly as kinase inhibitors in oncology research.[1][2] The successful and efficient synthesis of analogs based on this scaffold is crucial for structure-activity relationship (SAR) studies. Nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro precursor is a primary strategy for introducing molecular diversity. However, this reaction is not without its challenges, including issues with regioselectivity, reaction rates, and side product formation. This guide will provide you with the expertise to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on this compound, and why?

A1: For nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines, the substitution generally occurs preferentially at the C4 position over the C2 position.[3] This selectivity is governed by the electronic properties of the heterocyclic system. The C4 position is more electrophilic due to the cumulative electron-withdrawing effects of both the pyrimidine and pyridine nitrogen atoms. Attack at C4 allows for the formation of a more stable Meisenheimer intermediate, where the negative charge can be delocalized onto the adjacent nitrogen atoms.

However, it is crucial to note that this selectivity can be influenced by the presence of other substituents on the ring system. Electron-donating groups can sometimes direct substitution to the C2 position.[3]

regioselectivity cluster_substrate This compound cluster_products Potential Products Substrate This compound C4_Product 4-Substituted-2-chloropyrido[3,4-d]pyrimidine (Major Product) Substrate->C4_Product Favored Attack C2_Product 2-Substituted-4-chloropyrido[3,4-d]pyrimidine (Minor Product) Substrate->C2_Product Disfavored Attack troubleshooting_workflow Start Reaction Issue Identified Low_Conversion Low Conversion/ No Reaction Start->Low_Conversion Poor_Selectivity Poor Selectivity (Di-substitution/Isomers) Start->Poor_Selectivity Side_Products Unexpected Side Products Start->Side_Products Check_Nucleophile Check_Nucleophile Increase_Temp Increase_Temp Check_Nucleophile->Increase_Temp Yes Check_Purity Check Purity of Starting Material Check_Nucleophile->Check_Purity No Use_Stronger_Base Use Stronger Base (e.g., NaH) Increase_Temp->Use_Stronger_Base Still slow? Change_Solvent Switch to more polar aprotic solvent (DMF, DMSO) Use_Stronger_Base->Change_Solvent Still slow? Check_Stoichiometry Check_Stoichiometry Reduce_Equivalents Reduce Nucleophile Equivalents (1.05-1.2 eq.) Check_Stoichiometry->Reduce_Equivalents Yes Lower_Temp_Initial Lower Reaction Temperature Check_Stoichiometry->Lower_Temp_Initial No Lower_Temp Lower Reaction Temperature (start at 0°C) Reduce_Equivalents->Lower_Temp Still poor? Slow_Addition Slow, Dropwise Addition of Nucleophile Lower_Temp->Slow_Addition Still poor? Identify_Side_Product Identify_Side_Product Hydrolysis Hydrolysis Identify_Side_Product->Hydrolysis Is it hydrolysis? Other_Reaction Other_Reaction Identify_Side_Product->Other_Reaction Other? Use_Anhydrous Use Anhydrous Solvents and Reagents Hydrolysis->Use_Anhydrous Yes Consult_Literature Consult Literature Other_Reaction->Consult_Literature Consult literature for similar side reactions

References

Technical Support Center: Regioselective Synthesis of Disubstituted Pyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its value lies in its structural resemblance to purine, allowing it to interact with a wide array of biological targets. However, the synthesis of specifically disubstituted analogues, particularly at the C2 and C4 positions, presents considerable regioselectivity challenges.

Controlling the site of functionalization is paramount for establishing clear structure-activity relationships (SAR) and optimizing drug candidates. The inherent electronic properties of the fused ring system mean that positions like C4 are more electrophilic and susceptible to nucleophilic attack than C2, but achieving selective reactions often requires careful tuning of catalysts, ligands, and reaction conditions. This guide provides researchers with practical, field-tested solutions to common problems encountered during the synthesis of these valuable compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Q1: I'm attempting a Suzuki-Miyaura coupling on a 2,4-dichloro-pyrido[3,4-d]pyrimidine intermediate. The reaction is either stalling, giving me a mixture of C4-monosubstituted and C2/C4-disubstituted products, or not reacting at all. How can I achieve selective C4-arylation?

Answer: This is a classic regioselectivity challenge. The C4 position is inherently more reactive than the C2 position in palladium-catalyzed cross-coupling reactions due to the favored oxidative addition of palladium into the C4-chlorine bond.[3][4] However, forcing conditions can lead to over-reaction.

Underlying Causality & Troubleshooting Steps:

  • Catalyst and Ligand Choice are Critical:

    • Problem: Your catalyst system may be too reactive or not stable enough. Standard Pd(PPh₃)₄ can work but often requires higher temperatures that override selectivity.

    • Solution: For high C4 selectivity, use a less reactive catalyst system. A combination of a palladium source like Pd₂(dba)₃ with a moderately electron-rich phosphine ligand (e.g., P(t-Bu)₃) is often effective.[5] For difficult couplings, more advanced biarylphosphine ligands (e.g., SPhos, XPhos) can promote the reaction under milder conditions, preserving selectivity.

  • Reaction Temperature and Time:

    • Problem: High temperatures (e.g., >100 °C) provide enough energy to overcome the activation barrier for C2 coupling, leading to disubstitution.

    • Solution: Start with a lower temperature (e.g., 50-70 °C) and carefully monitor the reaction by TLC or LC-MS.[5] Often, the C4 coupling will proceed cleanly at a lower temperature, while the C2 position remains unreacted. Microwave-assisted procedures can offer rapid heating and precise temperature control, often achieving C4-selectivity in minutes.[3]

  • Base Selection:

    • Problem: An overly strong or poorly soluble base can hinder catalyst turnover or cause side reactions.

    • Solution: Use a moderately strong, soluble base. K₂CO₃ or Cs₂CO₃ are excellent choices. Spray-dried KF has also been shown to be effective, particularly in THF.[5]

Troubleshooting Decision Workflow

G start Low Yield or Poor C4 Selectivity in Suzuki Coupling cond1 Are you using Pd(PPh3)4 at >100°C? start->cond1 path1 Switch to Pd2(dba)3 / P(t-Bu)3 at 50-70°C cond1->path1 Yes cond3 Using a strong, insoluble base (e.g., NaOH)? cond1->cond3 No cond2 Still low conversion? path1->cond2 path2 Try advanced ligand: SPhos or XPhos cond2->path2 Yes end Achieved High C4 Selectivity cond2->end No path2->end cond3->cond2 No path3 Switch to soluble base: K2CO3 or Cs2CO3 cond3->path3 Yes path3->cond2 G A 2,4-Dichloro -pyrido[3,4-d]pyrimidine B Step 1: C4-Amination (SNAr or Buchwald) A->B C 2-Chloro-4-amino -pyrido[3,4-d]pyrimidine B->C D Step 2: C2-Arylation (Suzuki Coupling) C->D E 2-Aryl-4-amino -pyrido[3,4-d]pyrimidine D->E

References

Technical Support Center: Enhancing the Bioavailability of Pyrido[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[3,4-d]pyrimidine analogs. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the bioavailability of this important class of compounds. My aim is to equip you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Bioavailability Challenge with Pyrido[3,4-d]pyrimidine Analogs

Pyrido[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents and kinase inhibitors.[1][2] A frequent hurdle in the development of these promising therapeutic agents is their poor oral bioavailability. This can stem from a variety of factors, including low aqueous solubility, inadequate membrane permeability, and susceptibility to first-pass metabolism.[3][4]

This guide will walk you through a series of frequently asked questions and troubleshooting scenarios to address these challenges head-on. We will explore a range of strategies, from formulation science to chemical modification, providing you with the rationale behind each approach and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrido[3,4-d]pyrimidine analog shows poor aqueous solubility, leading to low dissolution and variable absorption. What initial steps can I take to address this?

A1: Enhancing Solubility and Dissolution Rate

Poor aqueous solubility is a primary contributor to low bioavailability for many orally administered drugs.[5] The dissolution of the drug in the gastrointestinal fluids is often the rate-limiting step for absorption.[6] Here are several effective strategies to consider:

1. Particle Size Reduction:

  • Rationale: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.[3][7]

  • Techniques:

    • Micronization: This process reduces particle size to the micrometer range using techniques like jet milling.[8]

    • Nanonization: Creating nanoparticles (typically 100-250 nm) can dramatically increase dissolution rates.[8] Methods include high-pressure homogenization and wet milling.[3]

2. Solid Dispersions:

  • Rationale: A solid dispersion involves dispersing the drug in an inert carrier matrix at the molecular level.[5] This can convert the drug from a crystalline to a more soluble amorphous state, improving its dissolution.[9]

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

  • Preparation Methods:

    • Hot-Melt Extrusion: This technique involves melting a mixture of the drug and a polymer, which is then cooled and solidified.[3]

    • Spray Drying: A solution of the drug and carrier is rapidly dried to produce an amorphous solid dispersion.[8]

3. Salt Formation and Co-crystals:

  • Rationale: For ionizable pyrido[3,4-d]pyrimidine analogs, forming a salt can significantly improve aqueous solubility and dissolution rate.[9][10] Co-crystallization, a newer approach, can be used for non-ionizable compounds to create a more soluble solid form.[11]

  • Considerations: The choice of the counter-ion or co-former is critical and requires screening to find the optimal partner that enhances solubility without compromising stability.

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation A Characterize Physicochemical Properties of Analog (Solubility, pKa, LogP) B Particle Size Reduction (Micronization/Nanonization) A->B Based on Properties C Solid Dispersion (Hot-Melt Extrusion/Spray Drying) A->C Based on Properties D Salt/Co-crystal Formation A->D Based on Properties E In Vitro Dissolution Testing (USP Apparatus II) B->E C->E D->E F Permeability Assessment (e.g., PAMPA, Caco-2) E->F G In Vivo Pharmacokinetic Studies (Animal Model) F->G

Caption: Workflow for selecting and evaluating solubility enhancement strategies.

Q2: I've improved the solubility of my compound, but the bioavailability is still low. What other factors could be at play?

A2: Addressing Poor Membrane Permeability and Efflux

Even with adequate solubility, a drug must be able to permeate the gastrointestinal membrane to reach systemic circulation.[4] Furthermore, active efflux transporters can pump the drug back into the intestinal lumen, reducing its net absorption.[12]

1. Lipid-Based Formulations:

  • Rationale: These formulations can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized form and can also facilitate lymphatic uptake, which bypasses first-pass metabolism in the liver.[4][10]

  • Types of Lipid-Based Systems:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[8]

    • Nanoemulsions: These are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20–200 nm, which can improve drug solubilization and permeability.[13]

2. Prodrug Approach:

  • Rationale: A prodrug is a chemically modified, inactive form of the parent drug that is designed to overcome pharmaceutical and pharmacokinetic barriers.[14] Once absorbed, it is converted back to the active drug by enzymes in the body.[15]

  • Strategies for Pyrido[3,4-d]pyrimidines:

    • Increasing Lipophilicity: Attaching a lipophilic moiety can enhance passive diffusion across the intestinal membrane.[16]

    • Targeting Transporters: A prodrug can be designed to be a substrate for an uptake transporter, thereby facilitating its entry into intestinal cells.

3. Inhibition of Efflux Transporters:

  • Rationale: Efflux transporters, such as P-glycoprotein (P-gp), are proteins that actively transport drugs out of cells, limiting their absorption.[12][17] Co-administration with an inhibitor of these transporters can increase the bioavailability of substrate drugs.

  • Considerations: This approach can lead to drug-drug interactions, so careful evaluation is necessary.[12]

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.[3]Simple, widely applicable.Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.
Solid Dispersions Converts crystalline drug to amorphous form.[9]Significant increase in dissolution rate.Potential for physical instability (recrystallization) during storage.
Lipid-Based Formulations Improves solubility and can bypass first-pass metabolism.[4][10]Suitable for lipophilic drugs; can significantly enhance bioavailability.More complex formulation development; potential for drug precipitation upon dilution.
Prodrug Approach Improves permeability or solubility through chemical modification.[14]Can overcome multiple barriers; potential for targeted delivery.[16]Requires chemical synthesis and extensive in vivo evaluation to ensure efficient conversion to the active drug.
Q3: How can I assess the potential for my pyrido[3,4-d]pyrimidine analog to be a substrate for efflux transporters like P-gp?

A3: In Vitro Assays for Efflux Transporter Interactions

Identifying whether your compound is a substrate for efflux transporters early in development is crucial. Cell-based assays are the most common in vitro method for this assessment.

Caco-2 Permeability Assay:

  • Principle: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal epithelium and expresses various transporters, including P-gp.

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts.

    • Once a confluent monolayer is formed, the permeability of your compound is measured in two directions:

      • Apical to Basolateral (A-to-B): Represents absorption from the gut lumen into the bloodstream.

      • Basolateral to Apical (B-to-A): Represents efflux from the bloodstream back into the gut lumen.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

  • Interpretation: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is generally indicative of active efflux. To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on polycarbonate membrane Transwell® inserts and culture for 21-25 days to allow for differentiation.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-to-B transport, add the test compound to the apical side and fresh buffer to the basolateral side.

    • For B-to-A transport, add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at various time points.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the Papp values and the efflux ratio.

Advanced Strategies and Future Outlook

The field of drug delivery is continuously evolving, with nanotechnology playing an increasingly important role.

Nanotechnology-Based Drug Delivery Systems:

  • Rationale: Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate poorly soluble drugs, protect them from degradation, and facilitate their transport across biological membranes.[18]

  • Advantages: These systems can improve the pharmacokinetic profile of the drug, enable controlled release, and potentially target specific tissues or cells.[19]

Diagram of Nanocarrier-Mediated Drug Delivery

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation A Drug-Loaded Nanocarrier B Protection from Degradation A->B C Enhanced Permeation and Absorption B->C D Controlled Drug Release C->D E Reduced Side Effects D->E

Caption: Mechanism of bioavailability enhancement by nanocarriers.

As our understanding of the complex interplay between a drug's physicochemical properties and the biological environment of the gastrointestinal tract deepens, we can expect the development of even more sophisticated and effective strategies to enhance the bioavailability of challenging compounds like pyrido[3,4-d]pyrimidine analogs.

References

Refining the synthesis of pyrido[3,4-d]pyrimidine to reduce toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrido[3,4-d]pyrimidine Synthesis

A Guide to Reducing Process Toxicity and Improving Impurity Profiles

Welcome to the technical support center for the synthesis of pyrido[3,4-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyrido[3,4-d]pyrimidines are privileged structures in drug discovery, with applications as potent kinase inhibitors and anticancer agents.[1][2] However, their synthesis can present challenges related to toxic reagents, hazardous solvents, and the formation of difficult-to-remove, potentially toxic impurities.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and refine your synthetic routes towards safer, more efficient, and "greener" processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when planning or initiating the synthesis of pyrido[3,4-d]pyrimidine analogs.

Q1: My final pyrido[3,4-d]pyrimidine compound shows high cytotoxicity in preliminary screens, even beyond its expected mechanism of action. What could be the cause?

A1: Unexplained cytotoxicity is a critical issue often traced back to process-related impurities rather than the compound itself. The primary suspects are:

  • Residual Heavy Metals: If you've used palladium, platinum, nickel, or other heavy metal catalysts (e.g., for cross-coupling reactions to build the scaffold), even trace amounts can be highly cytotoxic.[3]

  • Genotoxic or Reactive Intermediates: Unreacted starting materials or unstable intermediates, particularly those containing functionalities like nitro groups or alkylating agents, can be mutagenic or overtly toxic.[4]

  • Toxic Byproducts: Side reactions can generate structurally similar but toxicologically distinct molecules. For example, incomplete cyclization or rearrangement can lead to unintended heterocycles with different biological profiles.

Actionable Advice: Always perform rigorous purification (e.g., chromatography followed by recrystallization) and analyze the final compound's purity by multiple methods (LC-MS, NMR, and elemental analysis). If metal catalysis was used, quantifying residual metal content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is essential.

Q2: What are the most common sources of toxicity in "classical" pyrido[3,4-d]pyrimidine syntheses?

A2: Traditional synthetic routes often rely on harsh reagents and solvents that are now being scrutinized for their environmental and health impacts. Key areas of concern include:

  • Solvents: Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), as well as polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are effective but carry significant toxicity and disposal concerns.

  • Reagents: The use of phosphorus oxychloride (POCl₃) for chlorination steps is common but highly hazardous.[3] Similarly, nitration reactions using concentrated nitric and sulfuric acid mixtures require extreme caution.[3]

  • Starting Materials: Some building blocks, such as certain substituted pyridines or pyrimidines, may have inherent toxicity that necessitates careful handling and robust reaction design to ensure complete consumption.

Q3: How can I align my synthesis with "Green Chemistry" principles without sacrificing yield?

A3: Adopting green chemistry is not about compromising results; it's about intelligent process design.[5] Focus on:

  • Solvent Selection: Prioritize safer solvents like ethanol, 2-propanol, ethyl acetate, or even water where possible.[6] For reactions requiring high temperatures, consider greener alternatives like glycerol or polyethylene glycol (PEG).[7]

  • Catalysis: Replace stoichiometric reagents with catalytic alternatives. For example, modern catalytic methods can often achieve transformations that previously required harsh, toxic reagents.[8]

  • Atom Economy: Utilize multicomponent reactions (MCRs) where three or more starting materials are combined in a single step to build the core structure.[9] MCRs are inherently more efficient and generate less waste.[9] Mechanochemical (ball-milling) approaches can also offer solvent-free reaction conditions.[10]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to resolving specific experimental challenges.

Issue 1: Low or Inconsistent Yields
  • Symptom: The final reaction step provides a low yield (<40%) or the yield varies significantly between batches.

  • Potential Cause & Solution:

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Cyclization Rationale: The final ring-closing step to form the pyrimidine ring is often the most challenging, requiring precise conditions to overcome activation energy barriers without degrading the product. Solution: 1. Catalyst Check: If using an acid or base catalyst, ensure it is active and anhydrous if necessary. For Biginelli-type reactions, a Brønsted or Lewis acid is crucial for the cyclization/dehydration step.[11] 2. Increase Temperature: Cautiously increase the reaction temperature. Monitor by Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC) to find the optimal balance between reaction rate and byproduct formation. 3. Solvent Change: The polarity of the solvent can dramatically affect the solubility of intermediates and the transition state energy of the cyclization. If in a non-polar solvent, try a more polar, protic solvent like ethanol or butanol to facilitate proton transfer.[12]
Poor Quality Starting Materials Rationale: Impurities in starting materials, especially in the key pyridine or pyrimidine precursors, can act as catalyst poisons or participate in side reactions.[11] Solution: 1. Verify Purity: Confirm the purity of all reagents by NMR or GC-MS before starting. Pay special attention to amidine or guanidine salts, which can be hygroscopic and hydrolyze over time.[11] 2. Recrystallize/Purify: If purity is questionable, purify the starting materials. This initial investment of time can save significant effort in downstream purification.
Side Reaction Competing Rationale: The formation of linear intermediates or alternative heterocyclic systems can compete with the desired cyclization.[12] Solution: 1. Analyze Byproducts: Isolate and characterize the major byproduct(s) using MS and NMR. Understanding the structure will reveal the competing reaction pathway. 2. Modify Conditions: If an N-acylurea byproduct is forming, for example, it suggests a competing pathway with urea. Changing the order of addition or using a milder catalyst might favor the desired intramolecular cyclization.[11]
Issue 2: Persistent Impurities in the Final Product
  • Symptom: HPLC or NMR analysis shows one or more persistent impurities that are difficult to remove by standard chromatography or recrystallization.

  • Potential Cause & Solution:

Potential Cause Troubleshooting Steps & Scientific Rationale
Residual Palladium Catalyst Rationale: Palladium is a common catalyst for C-N and C-C bond formations used in constructing the pyrido[3,4-d]pyrimidine core.[3] It can strongly chelate to nitrogen heterocycles, making it difficult to remove. Solution: 1. Metal Scavengers: After the reaction, treat the crude product solution with a metal scavenger. Thiol-functionalized silica gels or activated carbon are highly effective. Stir for several hours at room temperature before filtration. 2. Aqueous Washes: Perform acidic washes (e.g., dilute HCl) followed by a wash with a chelating agent solution (e.g., EDTA). This can help extract bound metal ions into the aqueous phase.
Structurally Similar Byproducts Rationale: Isomers or analogs formed from minor side reactions often have very similar polarity to the desired product, leading to co-elution during chromatography. Solution: 1. Optimize Chromatography: Switch to a different stationary phase (e.g., from silica to alumina or a C18 reverse-phase column).[12] Experiment with different solvent systems and gradients to maximize separation. 2. Recrystallization: This is a powerful technique for removing impurities. Systematically screen different solvents and solvent mixtures to find conditions where the desired product has high crystallinity and the impurity remains in the mother liquor. 3. Derivative Formation: As a last resort, it is sometimes possible to selectively react the impurity to form a derivative with significantly different physical properties, making it easier to separate.

Section 3: Recommended Protocol: A Greener, Multicomponent Synthesis

This section provides a sample protocol for a one-pot synthesis of a pyrido[2,3-d]pyrimidine core, which can be adapted for the [3,4-d] isomer. This approach emphasizes green chemistry principles by using a safe solvent, a catalytic amount of a benign catalyst, and a multicomponent design to maximize atom economy.[7][10]

Reaction: One-pot synthesis of a Dihydropyrido[2,3-d]pyrimidine derivative.

Principle: This protocol utilizes a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. By combining all reactants in one pot, it minimizes solvent waste and workup steps.

Step-by-Step Methodology
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-aminouracil (10 mmol, 1.27 g), a substituted aromatic aldehyde (10 mmol), and malononitrile (10 mmol, 0.66 g).

  • Solvent and Catalyst Addition: Add glycerol (20 mL) as the solvent. To this suspension, add a catalytic amount of diammonium hydrogen phosphate (DAHP) (1.5 mmol, 0.20 g).[7]

  • Reaction Execution: Heat the reaction mixture to 120 °C using an oil bath and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM mobile phase). The reaction is typically complete within 1-2 hours.

  • Product Isolation and Work-up:

    • Cool the reaction mixture to room temperature.

    • Add distilled water (50 mL) to the flask. The product will precipitate out of the glycerol/water mixture.

    • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid thoroughly with cold water (2 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove residual glycerol and unreacted starting materials.

    • The resulting solid is often of high purity. If further purification is needed, it can be recrystallized from an ethanol/water mixture.

Section 4: Visualizing Workflows and Logic

Diagrams can clarify complex relationships in synthesis and troubleshooting. Below are Graphviz diagrams illustrating key concepts.

Troubleshooting Decision Tree for Low Yield

This diagram outlines a logical sequence of steps to diagnose the root cause of a low-yielding reaction.

low_yield_troubleshooting start Problem: Low Yield check_purity Step 1: Verify Purity of Starting Materials (NMR, LCMS) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Action: Purify Starting Materials & Rerun purity_ok->purify_sm No analyze_crude Step 2: Analyze Crude Reaction Mixture (LCMS, TLC) purity_ok->analyze_crude Yes byproducts Major Byproducts or Unreacted SM? analyze_crude->byproducts incomplete_rxn Observation: Mainly Unreacted SM byproducts->incomplete_rxn Unreacted SM byproduct_form Observation: New Spots/Peaks Formed byproducts->byproduct_form Byproducts optimize_cond Action: Optimize Reaction Conditions (Temp, Time, Catalyst) end Resolution optimize_cond->end Yield Improved incomplete_rxn->optimize_cond byproduct_form->optimize_cond

Caption: Troubleshooting workflow for low reaction yield.

Green Synthesis Workflow vs. Traditional Route

This diagram contrasts a modern, greener synthesis with a classical, multi-step approach, highlighting the reduction in steps and hazardous materials.

synthesis_comparison cluster_traditional Traditional Synthesis cluster_green Green Multicomponent Synthesis t_start Step 1: Nitration (H2SO4/HNO3) t_reduction Step 2: Reduction (e.g., SnCl2) t_start->t_reduction t_chlorination Step 3: Chlorination (POCl3) t_reduction->t_chlorination t_cyclization Step 4: Cyclization (DMF, Heat) t_chlorination->t_cyclization t_product Final Product t_cyclization->t_product g_start Reactants A + B + C (One Pot) g_reaction Catalytic Reaction (Glycerol, 120°C) g_start->g_reaction g_product Final Product g_reaction->g_product

Caption: Comparison of traditional vs. green synthesis pathways.

References

Validation & Comparative

A Senior Application Scientist's Guide: 2,4-Dichloropyrido[3,4-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Versatile Heterocyclic Intermediate

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutics has identified certain molecular frameworks as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The fused pyrimidine family, and specifically pyridopyrimidines, represent one such class of pharmacologically significant heterocycles.[1][2] These structures are isosteres of purines and pteridines, allowing them to serve as effective mimics for endogenous ligands in various enzymatic processes.[3]

This guide focuses on 2,4-Dichloropyrido[3,4-d]pyrimidine (CAS No: 908240-50-6) , a highly versatile and reactive intermediate.[4] Its strategic value lies in the differential reactivity of its two chlorine atoms, offering a gateway for the sequential and regioselective introduction of diverse functional groups. This capability is paramount in the construction of compound libraries for screening and in the structure-activity relationship (SAR) optimization phase of drug development. We will objectively compare this intermediate's performance and utility against other key heterocyclic building blocks, supported by established experimental insights.

Comparative Analysis: Reactivity, Selectivity, and Synthetic Utility

The choice of a starting heterocyclic intermediate is a critical decision in a synthesis campaign, directly impacting reaction efficiency, cost, and the diversity of achievable final compounds. Here, we compare this compound with its structural isomers and other relevant dihalo-heterocycles.

Core Reactivity Profile: The C4 vs. C2 Position

The defining feature of 2,4-dichlorinated pyrimidine-based scaffolds is the heightened reactivity of the C4 position towards nucleophilic aromatic substitution (SNAr) compared to the C2 position. This is a direct consequence of the electronic influence of the heterocyclic nitrogen atoms. The N3 atom exerts a stronger electron-withdrawing effect on the adjacent C4 position, making it more electrophilic and susceptible to nucleophilic attack. This inherent regioselectivity is a powerful tool for synthetic chemists.

For This compound , this principle holds true, allowing for selective functionalization at C4 while leaving the C2 chlorine available for subsequent transformations. This stepwise approach is fundamental to building the complex architectures often required for potent and selective kinase inhibitors.[5]

Comparative Intermediates
Heterocyclic IntermediateKey Structural FeatureTypical Reactivity/SelectivityCommon Applications
This compound Pyridine ring fused at the 'd' face of pyrimidine.High C4 reactivity in SNAr. Versatile for sequential substitutions.[4]Kinase inhibitors (e.g., HER family targets).
2,4-Dichloropyrido[2,3-d]pyrimidine Isomeric scaffold. Pyridine fused at the 'b' face.Similar C4>C2 reactivity. The position of N5 influences the overall electronic properties.Core of approved drugs like Palbociclib (CDK4/6 inhibitor).[6]
2,4-Dichloropyrimidine Monocyclic pyrimidine core.The foundational model for C4>C2 selectivity in SNAr and cross-coupling.[7][8]Broadly used in synthesizing kinase inhibitors (e.g., KDR inhibitors) and other pharmaceuticals.[7][9]
4,6-Dichloropyrazolo[3,4-d]pyrimidine Pyrazole ring fused to pyrimidine. Isostere of adenine.Privileged scaffold for kinase inhibitors. Reactivity is modulated by the pyrazole moiety.Core of approved drugs like Ibrutinib (BTK inhibitor).[10]
2,4-Dichloroquinazoline Benzene ring fused to pyrimidine.A key scaffold in medicinal chemistry, particularly for EGFR inhibitors.Core of approved drugs like Gefitinib and Erlotinib.[1]

This table illustrates that while the C4-selectivity is a common theme, the nature of the fused ring (pyridine, pyrazole, or benzene) significantly tunes the molecule's biological activity and physical properties, guiding its application toward specific target classes. The pyrido[3,4-d]pyrimidine scaffold, for instance, has been particularly fruitful in the development of inhibitors targeting the HER kinase family.

Experimental Protocols: A Practical Guide

Trustworthiness in synthesis comes from robust and reproducible protocols. Below is a representative, generalized procedure for the selective SNAr at the C4 position of this compound, a common first step in many synthetic routes.

Protocol: Selective C4-Amination of this compound

Objective: To selectively substitute the C4-chloro group with a primary or secondary amine, leaving the C2-chloro group intact for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., aniline derivative, 1.1 eq)

  • Solvent (e.g., Isopropanol, n-Butanol, or DMF)

  • Base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq) or acid catalyst (e.g., p-TsOH, 0.1 eq) depending on the amine's nucleophilicity.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the chosen solvent.

  • Reagent Addition: Add the amine to the stirred solution. If a base is required, add it at this stage.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the specific amine and solvent used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration. Wash with a cold solvent (e.g., diethyl ether or ethanol) to remove impurities.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can be purified by silica gel column chromatography or recrystallization.

  • Characterization: Confirm the structure of the resulting 2-chloro-4-amino-pyrido[3,4-d]pyrimidine derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMF can accelerate SNAr reactions, while alcohols like isopropanol are often sufficient and lead to easier product precipitation.

  • Base/Acid: A base like DIPEA is used to scavenge the HCl byproduct, driving the reaction forward. For less nucleophilic amines, an acid catalyst can be used to protonate the ring nitrogens, further activating the C4 position.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution.

Visualization of Synthetic Strategy and Application

Diagrams provide a clear, high-level view of complex chemical concepts and workflows.

G cluster_0 Regioselective Functionalization Workflow Start This compound Step1 S(N)Ar at C4 (e.g., Amination, Alkoxylation) Start->Step1 + Nucleophile 1 Intermediate 2-Chloro-4-substituted-pyrido[3,4-d]pyrimidine Step1->Intermediate Step2 Functionalization at C2 (e.g., Suzuki Coupling, S(N)Ar) Intermediate->Step2 + Reagent 2 Product 2,4-Disubstituted Pyrido[3,4-d]pyrimidine (e.g., Kinase Inhibitor) Step2->Product

Caption: Stepwise functionalization of this compound.

G cluster_1 Decision Workflow: Selecting a Dihalo-Heterocycle Target Target Class? (e.g., CDK, EGFR, BTK) CDK Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Target->CDK CDK4/6 EGFR Quinazoline (e.g., Gefitinib) Target->EGFR EGFR BTK Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) Target->BTK BTK HER Pyrido[3,4-d]pyrimidine Target->HER HER Family

Caption: Scaffold selection based on the desired biological target class.

Conclusion: A Cornerstone Intermediate for Targeted Therapy

This compound stands out as a premier building block for the synthesis of complex, biologically active molecules. Its predictable regioselectivity, coupled with the vast portfolio of modern cross-coupling and substitution reactions, provides chemists with a reliable and versatile platform. While other scaffolds like quinazolines and pyrazolo[3,4-d]pyrimidines have led to blockbuster drugs, the pyrido[3,4-d]pyrimidine core continues to be a fertile ground for discovering next-generation therapeutics, particularly in the competitive arena of kinase inhibitors. Its strategic use enables the rapid exploration of chemical space, accelerating the journey from a synthetic intermediate to a potential life-saving medicine.

References

A Comparative Guide to the In Vitro Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The aberrant activity of these enzymes is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the pyrido[3,4-d]pyrimidine core has garnered significant attention as a privileged structure. This guide provides an in-depth, comparative analysis of the in vitro kinase inhibitory activity of various pyrido[3,4-d]pyrimidine derivatives, offering field-proven insights and supporting experimental data to inform future drug design and development efforts.

The Rationale for Targeting Kinases with Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine scaffold is an attractive framework for kinase inhibitors due to its structural resemblance to the adenine core of ATP, the natural substrate for kinases. This mimicry allows these compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the inhibitory profiles of pyrido[3,4-d]pyrimidine derivatives against several key kinase targets implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Monopolar Spindle 1 (MPS1), and others.

Comparative Analysis of Kinase Inhibitory Activity

The following sections present a comparative overview of the in vitro inhibitory activity of representative pyrido[3,4-d]pyrimidine derivatives against various kinases. For objective comparison, data from studies employing similar assay conditions are prioritized.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common driver of non-small cell lung cancer (NSCLC)[1]. Pyrido[3,4-d]pyrimidine derivatives have been extensively investigated as EGFR tyrosine kinase inhibitors (TKIs), particularly against mutant forms of EGFR that confer resistance to earlier generations of inhibitors.

A novel class of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives has demonstrated potent inhibitory activity against both wild-type and mutant EGFR. For instance, compound B30 exhibited impressive IC50 values of 1.1 nM against EGFRL858R and 7.2 nM against the challenging EGFRL858R/T790M/C797S triple mutant[2][3]. Another promising compound, 25h , from a series of 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidines, showed potent inhibition of EGFRL858R (IC50 = 1.7 nM) and the resistant EGFRL858R/T790M mutant (IC50 = 23.3 nM)[4].

Table 1: Comparative in vitro Inhibitory Activity (IC50) of Pyrido[3,4-d]pyrimidine Derivatives against EGFR and its Mutants

CompoundTarget KinaseIC50 (nM)Alternative Scaffold (Example)Alternative Scaffold IC50 (nM)Reference
B30 EGFRL858R1.1Gefitinib (Quinazoline)2.6[2][3]
EGFRL858R/T790M/C797S7.2>1000[2][3]
25h EGFRL858R1.7Erlotinib (Quinazoline)2[4]
EGFRL858R/T790M23.350[4]
Pyrazolo[3,4-d]pyrimidine 16 EGFR34--[3]
Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival[5][6]. The δ isoform of PI3K (PI3Kδ) is a particularly attractive target in hematological malignancies. While the search results provided more information on pyrido[3,2-d]pyrimidines as PI3K inhibitors, the exploration of the pyrido[3,4-d]pyrimidine scaffold for this target is an active area of research. For comparative purposes, the activity of a related pyridopyrimidine scaffold is presented.

Table 2: Comparative in vitro Inhibitory Activity (IC50) of a Pyrido[3,2-d]pyrimidine Derivative against PI3K Isoforms

CompoundTarget KinaseIC50 (nM)Alternative Scaffold (Example)Alternative Scaffold IC50 (nM)Reference
A7 (Pyrido[3,2-d]pyrimidine)PI3Kδ<1Idelalisib (Quinazoline)2.5
Monopolar Spindle 1 (MPS1) Kinase Inhibition

MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Cancer cells, often characterized by chromosomal instability, are particularly dependent on MPS1 for survival, making it a promising anticancer target[7][8]. A series of pyrido[3,4-d]pyrimidine derivatives has been identified as potent and selective inhibitors of MPS1 kinase[7].

One notable compound, 34h , demonstrated a Ki of 0.2 nM against MPS1 and exhibited high selectivity over other cell cycle kinases such as CDK2, Aurora A, and Aurora B[7]. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Table 3: In vitro Inhibitory Activity and Selectivity of a Pyrido[3,4-d]pyrimidine Derivative against MPS1

CompoundTarget KinaseKi (nM)Selectivity vs. CDK2 (Ki ratio)Selectivity vs. Aurora A/BReference
34h MPS10.2>1000High[7]

Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is fundamental to appreciating the therapeutic rationale for their inhibition.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation. This triggers downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which ultimately promote cell proliferation, survival, and migration[1]. Pyrido[3,4-d]pyrimidine-based inhibitors block this cascade at its inception by inhibiting EGFR's kinase activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

EGFR signaling pathway and inhibition.
MPS1 in Spindle Assembly Checkpoint

MPS1 plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures accurate chromosome segregation. It localizes to unattached kinetochores and initiates a signaling cascade that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle[7][8]. Inhibition of MPS1 in cancer cells, which often exhibit aneuploidy, can lead to catastrophic mitotic errors and subsequent cell death.

MPS1_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached_Kinetochore->MPS1 SAC_Proteins SAC Proteins (Mad2, BubR1, etc.) MPS1->SAC_Proteins APC_C APC/C SAC_Proteins->APC_C Anaphase Anaphase APC_C->Anaphase Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->MPS1

Role of MPS1 in the spindle assembly checkpoint.

Experimental Protocol: A Generalized In Vitro Kinase Inhibition Assay

To ensure the generation of reliable and comparable data, a well-validated and consistently executed experimental protocol is paramount. The following is a generalized, step-by-step methodology for determining the in vitro inhibitory activity of pyrido[3,4-d]pyrimidine derivatives against a target kinase. This protocol is a composite of standard procedures and can be adapted for various detection methods, such as radiometric, fluorescence-based (e.g., TR-FRET), or luminescence-based (e.g., ADP-Glo) assays[1][4].

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) B 2. Assay Plate Setup (Addition of Kinase, Inhibitor, and Substrate) A->B C 3. Kinase Reaction (Initiation with ATP, Incubation) B->C D 4. Reaction Termination (Addition of Stop Solution) C->D E 5. Signal Detection (Measurement of Phosphorylation) D->E F 6. Data Analysis (IC50 Curve Fitting) E->F

Generalized workflow for an in vitro kinase assay.
Detailed Step-by-Step Methodology

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Stock: Reconstitute the recombinant kinase in an appropriate buffer and store in aliquots at -80°C. On the day of the experiment, dilute the kinase to the desired working concentration in kinase buffer.

    • Substrate Stock: Prepare a stock solution of the specific peptide or protein substrate for the kinase.

    • ATP Stock: Prepare a concentrated stock solution of ATP in water.

    • Inhibitor Dilution Series: Prepare a serial dilution of the pyrido[3,4-d]pyrimidine derivative in DMSO, followed by a further dilution in kinase buffer to the final desired concentrations.

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the wells of a microplate (e.g., 384-well plate). Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add the diluted kinase to all wells except the negative control.

    • Add the substrate to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate determination of competitive inhibition.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Signal Detection (Method-Dependent):

    • Radiometric Assay:

      • Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.

      • Wash the paper to remove unincorporated [γ-³²P]ATP.

      • Quantify the incorporated radioactivity using a scintillation counter.

    • TR-FRET Assay (e.g., LanthaScreen™):

      • Terminate the reaction by adding a stop solution containing EDTA.

      • Add a terbium-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer.

      • Incubate to allow for antibody binding.

      • Measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader.

    • Luminescence Assay (e.g., ADP-Glo™):

      • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence using a luminometer[1].

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The pyrido[3,4-d]pyrimidine scaffold has proven to be a versatile and potent platform for the development of inhibitors targeting a range of clinically relevant kinases. The data presented in this guide highlight the potential of this chemical class to yield highly potent and selective inhibitors, particularly against challenging drug-resistant kinase mutants. The detailed experimental protocol provides a robust framework for the in vitro evaluation of these and other kinase inhibitors, ensuring data quality and comparability.

Future research in this area should continue to focus on expanding the kinase target profile of pyrido[3,4-d]pyrimidine derivatives through broader kinome screening. Head-to-head comparative studies against established kinase inhibitors under standardized assay conditions will be crucial for definitively positioning this scaffold in the competitive landscape of kinase inhibitor drug discovery. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties, ultimately paving the way for new and effective targeted therapies for cancer and other diseases.

References

Validating the Anticancer Effects of Novel Pyrido[3,4-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel chemotherapeutic agents with improved efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic scaffolds explored, pyrido[3,4-d]pyrimidines have emerged as a promising class of compounds, demonstrating significant potential as anticancer agents.[1] This guide provides a comprehensive overview of the validation process for novel pyrido[3,4-d]pyrimidine derivatives, offering a comparative analysis against established anticancer drugs and detailing the requisite experimental methodologies for their robust evaluation.

The Rise of Pyrido[3,4-d]pyrimidines in Oncology

The fused pyrimidine ring system is a cornerstone in the design of numerous pharmacologically active molecules, including several FDA-approved anticancer drugs.[1] The structural similarity of these scaffolds to endogenous purines allows them to interact with key intracellular targets, disrupting cancer cell proliferation and survival. Pyrido[3,4-d]pyrimidines, specifically, have garnered attention for their potent inhibitory effects on various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3]

Recent studies have highlighted the design and synthesis of novel 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives exhibiting selective and potent activity against breast and renal cancer cell lines.[1] These findings underscore the therapeutic potential of this scaffold and necessitate a rigorous and systematic approach to validate their anticancer effects.

A Comparative Look: Novel Pyrido[3,4-d]pyrimidines vs. Standard Chemotherapeutics

A critical aspect of preclinical drug development is benchmarking novel compounds against existing standards of care. This provides essential context for their potential clinical utility. Here, we compare the in vitro cytotoxic activity of representative novel pyrido[3,4-d]pyrimidine compounds with widely used chemotherapeutic agents like Doxorubicin, Cisplatin, and Paclitaxel across various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Primary Mechanism of Action
Novel Pyrido[3,4-d]pyrimidine (Compound 30) MGC803 (Gastric)0.59Induction of apoptosis, downregulation of Cyclin D1.[4]
Novel Pyrido[2,3-d]pyrimidine (Compound 8a) PC-3 (Prostate)7.98EGFR inhibitor.[2]
Novel Pyrido[2,3-d]pyrimidine (Compound 8d) A-549 (Lung)7.23EGFR inhibitor.[2]
Doxorubicin MCF-7 (Breast)ReferenceDNA intercalation, topoisomerase II inhibition, free radical generation.[5][6]
Cisplatin VariousVariesForms DNA adducts, leading to DNA damage and apoptosis.[7][8]
Paclitaxel VariousVariesMicrotubule stabilization, leading to mitotic arrest and apoptosis.[9][10]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The data indicates that novel pyrido[3,4-d]pyrimidine derivatives can exhibit potent and selective anticancer activity, with some compounds demonstrating IC50 values in the sub-micromolar range.[4] This positions them as compelling candidates for further development.

The Experimental Gauntlet: A Step-by-Step Validation Workflow

Validating the anticancer effects of a novel compound is a multi-faceted process. It begins with assessing its cytotoxic potential and culminates in elucidating its mechanism of action. Below is a detailed workflow for the preclinical evaluation of novel pyrido[3,4-d]pyrimidine compounds.

Anticancer Drug Validation Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assays (MTT, SRB) A->B C Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Kinase Inhibition Assays (e.g., EGFR, CDK4/6) C->E D->E F Western Blot Analysis (Protein Expression) E->F G Molecular Docking Studies E->G H Xenograft Tumor Models in Mice F->H G->H I Toxicity and Pharmacokinetic Studies H->I

Caption: A streamlined workflow for the preclinical validation of novel anticancer compounds.

Step 1: Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the novel pyrido[3,4-d]pyrimidine compound and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Step 2: Unraveling the Mechanism of Cell Death - Apoptosis Assays

Once cytotoxicity is established, the next crucial step is to determine if the compound induces apoptosis (programmed cell death), a hallmark of many effective anticancer drugs.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the novel compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

Step 3: Investigating Cell Cycle Effects

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

The Molecular Target: Kinase Inhibition

The potent anticancer activity of many pyrido[3,4-d]pyrimidine derivatives is attributed to their ability to inhibit specific protein kinases.[11] For instance, some derivatives have been identified as potent inhibitors of EGFR, a key driver in non-small cell lung cancer, and CDK4/6, which are crucial for cell cycle progression in breast cancer.[2][3]

Kinase_Inhibition_Pathway cluster_0 EGFR Signaling Pathway cluster_1 CDK4/6 Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Pyrido Pyrido[3,4-d]pyrimidine Compound Pyrido->EGFR inhibits Pyrido->CDK46 inhibits

Caption: Pyrido[3,4-d]pyrimidines can inhibit key signaling pathways in cancer.

Conclusion and Future Directions

The pyrido[3,4-d]pyrimidine scaffold represents a fertile ground for the discovery of novel anticancer agents. The systematic validation workflow outlined in this guide provides a robust framework for researchers to evaluate the therapeutic potential of these compounds. By combining in vitro cytotoxicity assays with mechanistic studies, it is possible to identify lead candidates with promising efficacy and selectivity. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and pharmacokinetic properties, paving the way for their translation into clinical applications.

References

A Guide to Benchmarking New Pyrido[3,4-d]pyrimidine Derivatives Against Existing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyrido[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Within the vast landscape of heterocyclic chemistry, the pyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold. Its unique structural and electronic properties allow for versatile substitutions, enabling the design of compounds that can precisely fit into the ATP-binding pocket of target kinases.[2][3]

Recent studies have highlighted the potential of pyrido[3,4-d]pyrimidine derivatives as potent inhibitors of critical oncogenic kinases, such as Monopolar Spindle 1 (Mps1) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[4][5] The development of these novel agents necessitates a rigorous, multi-tiered benchmarking strategy to objectively evaluate their performance against established clinical inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct such comparisons, ensuring scientific integrity and generating robust, translatable data.

Pillar 1: Strategic Selection of Benchmark Inhibitors

The choice of a benchmark compound is not arbitrary; it is a critical experimental decision. The benchmark should be a clinically relevant inhibitor that targets the same kinase or pathway as the novel derivative. This provides a direct comparison of potency and selectivity against a compound with a known clinical profile.

For the purpose of this guide, we will consider a hypothetical new pyrido[3,4-d]pyrimidine derivative, "PYRIDO-X" , designed as a CDK4/6 inhibitor. The logical benchmark would be a clinically approved CDK4/6 inhibitor such as Palbociclib (Ibrance®) .[6][7] Palbociclib is a well-characterized inhibitor used in the treatment of HR-positive, HER2-negative breast cancer, making it an authoritative standard for comparison.[6][8]

Pillar 2: A Multi-Tiered Approach to In-Depth Benchmarking

A robust comparison relies on a phased approach, moving from the molecular level to a complex biological system. This tiered strategy allows for a comprehensive evaluation of the compound's potential.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the benchmarking process, from initial biochemical assays to conclusive in vivo studies.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Efficacy a In Vitro Kinase Assay b IC50 Determination a->b c Cell Viability Assay (MTT) b->c Proceed if potent e GI50 Determination c->e d Target Engagement Assay (Western Blot) f Xenograft Tumor Model e->f Proceed if active & on-target g Tumor Growth Inhibition (TGI) f->g

Caption: A multi-tiered workflow for benchmarking novel kinase inhibitors.

Tier 1: In Vitro Biochemical Potency

Causality: The first step is to determine the direct inhibitory effect of the compound on the purified target kinase. This cell-free assay isolates the drug-target interaction, providing a clean measure of potency (IC50) without the complexities of cell membrane permeability, efflux pumps, or off-target effects.[1]

Detailed Protocol: In Vitro Kinase Assay [9][10][11]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human CDK4/Cyclin D1 enzyme and the retinoblastoma (Rb) protein substrate in the kinase buffer.

    • Prepare a stock solution of γ-³²P-ATP.[12]

    • Serially dilute "PYRIDO-X" and Palbociclib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Execution:

    • In a 96-well plate, add 10 µL of the diluted compounds.

    • Add 20 µL of the CDK4/Cyclin D1 and Rb substrate mix.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution (containing γ-³²P-ATP).

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer the reaction mixture onto a P81 phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.

    • Dry the plate and add a scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

CompoundTarget KinaseIC50 (nM)
PYRIDO-X CDK4/Cyclin D18
Palbociclib CDK4/Cyclin D111

This is hypothetical data for illustrative purposes.

Tier 2: Cellular Potency and Target Engagement

Causality: A potent biochemical inhibitor must be able to enter the cell, engage its target, and elicit a biological response. This tier assesses the compound's activity in a relevant cancer cell line. The MTT assay measures overall cell viability, while Western blotting confirms that the observed effect is due to the inhibition of the intended target.[13][14][15]

The CDK4/6-Rb Signaling Pathway

The diagram below illustrates the mechanism of action for a CDK4/6 inhibitor. By blocking the phosphorylation of the Retinoblastoma (Rb) protein, the inhibitor prevents the release of the E2F transcription factor, leading to G1 cell cycle arrest.[4][8][16]

cluster_Rb Rb-E2F Complex Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates Arrest G1 Arrest pRb p-Rb (Inactive) Rb->pRb E2F E2F G1_S G1-S Phase Progression (Cell Proliferation) E2F->G1_S Activates Transcription pRb->E2F Releases Inhibitor PYRIDO-X / Palbociclib Inhibitor->Complex Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and point of inhibition.

Detailed Protocol: MTT Cell Viability Assay [13][14][17][18]

  • Cell Seeding: Seed MCF-7 cells (an ER+, CDK4/6-dependent breast cancer cell line) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of "PYRIDO-X" and Palbociclib for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell growth inhibition against the compound concentration.

Data Presentation: Comparative Cellular Activity

CompoundCell LineGI50 (nM)
PYRIDO-X MCF-735
Palbociclib MCF-748

This is hypothetical data for illustrative purposes.

Tier 3: In Vivo Efficacy in a Xenograft Model

Causality: The ultimate preclinical test is to evaluate the compound's ability to inhibit tumor growth in a living organism. This tier assesses not only the compound's efficacy but also provides initial insights into its tolerability and pharmacokinetic properties in a complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for this evaluation.[19][20][21]

Detailed Protocol: Subcutaneous Xenograft Model [19][22][23]

  • Model Establishment:

    • Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

    • Allow tumors to grow to an average volume of 150-200 mm³.

  • Animal Grouping and Dosing:

    • Randomize mice into three groups (n=8 per group): Vehicle control (e.g., 0.5% methylcellulose), "PYRIDO-X" (e.g., 50 mg/kg), and Palbociclib (50 mg/kg).

    • Administer the compounds daily via oral gavage.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Width² x Length) / 2.[22]

    • Monitor animal body weight as an indicator of toxicity.

    • Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamic markers via Western blot).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg, p.o.)Final Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle-1250 ± 150-+2.5
PYRIDO-X 50310 ± 8076-1.8
Palbociclib 50450 ± 9564-3.1

This is hypothetical data for illustrative purposes.

Conclusion and Forward Look

This guide outlines a systematic and scientifically rigorous framework for benchmarking new pyrido[3,4-d]pyrimidine kinase inhibitors. By progressing through biochemical, cellular, and in vivo tiers, researchers can build a comprehensive data package that objectively compares a novel compound's performance against established standards. The hypothetical data presented for "PYRIDO-X" suggests a promising candidate with superior potency and efficacy compared to the benchmark, Palbociclib. Such results would provide a strong rationale for advancing the compound into further preclinical development, including formal toxicology and pharmacokinetic studies, on the path toward clinical evaluation.

References

The Compass of Kinase Inhibition: A Comparative Guide to the Selectivity of Pyrido[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, particularly within oncology and inflammatory diseases, protein kinases stand out as pivotal targets. The human kinome, comprising over 500 kinases, orchestrates a vast network of signaling pathways that govern cellular processes. However, the high degree of structural conservation, especially in the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising framework for developing potent and, crucially, selective kinase inhibitors. This guide provides an in-depth, comparative analysis of the selectivity of various pyrido[3,4-d]pyrimidine compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this promising chemical space.

The Significance of Selectivity and the Rise of the Pyrido[3,4-d]pyrimidine Scaffold

The ability of a small molecule to preferentially bind to its intended kinase target over other kinases is paramount. High selectivity minimizes the risk of unintended biological consequences, thereby improving the safety profile of a potential drug. The pyrido[3,4-d]pyrimidine core, a bicyclic heteroaromatic system, has proven to be a versatile scaffold for kinase inhibitor design. Its structural features allow for diverse substitutions that can be tailored to exploit subtle differences in the ATP-binding sites of various kinases, thus enabling the development of compounds with high affinity for their primary target and minimal interaction with the broader kinome.

Experimental Strategies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. Here, we detail three key experimental workflows, explaining the rationale behind each and providing step-by-step protocols.

In Vitro Kinase Assays: The First Line of Assessment

Biochemical kinase assays are the foundational method for determining the potency of an inhibitor against its target kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate, and the effect of the inhibitor on this reaction.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and the pyrido[3,4-d]pyrimidine compound at varying concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of MgCl2 and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

Causality Behind Experimental Choices: The use of radiolabeled ATP provides a direct and sensitive measure of kinase activity. Running the assay at an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase allows for a more accurate comparison of inhibitor potencies across different kinases[1].

Kinome-Wide Profiling: A Global View of Selectivity

To understand the broader selectivity profile of a compound, it is essential to test it against a large panel of kinases. This "kinome scanning" approach provides a comprehensive overview of a compound's on- and off-target activities.

Experimental Workflow: Kinome Scan

graph KinomeScanWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Compound [label="Pyrido[3,4-d]pyrimidine\nCompound"]; KinasePanel [label="Large Panel of\nRecombinant Kinases"]; Assay [label="In Vitro Kinase Assay\n(e.g., Radiometric or Luminescent)"]; Data [label="Activity Data\n(% Inhibition)"]; Analysis [label="Selectivity Profile\n(Dendrogram or Heatmap)"];

Compound -> Assay; KinasePanel -> Assay; Assay -> Data; Data -> Analysis; }

Caption: Workflow for kinome-wide selectivity profiling.

Cellular Target Engagement: Confirming Intracellular Activity

While in vitro assays are crucial, it is equally important to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the pyrido[3,4-d]pyrimidine compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[1][2].

Trustworthiness of the Protocol: CETSA provides a direct measure of target engagement in a physiological context, validating the findings from in vitro assays and providing crucial information about a compound's ability to reach and bind to its target in cells[1][2].

Comparative Selectivity Profiles of Pyrido[3,4-d]pyrimidine Compounds

The versatility of the pyrido[3,4-d]pyrimidine scaffold is evident in the diverse range of kinases that have been potently and selectively targeted by its derivatives. The following tables summarize the inhibitory activities of representative compounds against their primary targets and a selection of off-targets.

Table 1: Selectivity of MPS1 Kinase Inhibitors

CompoundPrimary TargetIC50 (nM)Off-Target KinasesIC50 (nM) or % Inhibition @ 1µMSelectivity (Fold)Reference
Compound 34h MPS120JNK11105.5[3]
JNK222011[3]
CDK2>1000-fold vs MPS1 Ki>1000[3]
Aurora A/B>100-fold vs MPS1 Ki>100[3]
BOS172722 MPS1PotentHigh selectivityNot specifiedHigh[4]

Table 2: Selectivity of EGFR Tyrosine Kinase Inhibitors

CompoundPrimary TargetIC50 (nM)Off-Target KinasesIC50 (nM) or % Inhibition @ 1µMSelectivity (Fold)Reference
Compound 25h EGFRL858R/T790M23.3Not specifiedNot specifiedNot specified[5]
EGFRL858R1.7[5]
Compound B30 EGFRL858R/T790M/C797S7.2Not specifiedNot specifiedNot specified[6]
EGFRL858R1.1[6]

Table 3: Selectivity of Other Kinase Inhibitors with Pyridopyrimidine Scaffolds

CompoundPrimary Target(s)IC50 (nM)Off-Target KinasesIC50 (nM) or % Inhibition @ 1µMSelectivity (Fold)Reference
Compound 20 RIPK3Comparable to GSK872RIPK1Less potent than GSK872Higher than GSK872
Palbociclib CDK4/6PotentNot specifiedHigh selectivityHigh
Seletalisib PI3KδPotentNot specifiedHigh selectivityHigh

Signaling Pathways Targeted by Pyrido[3,4-d]pyrimidine Compounds

Understanding the signaling context of the target kinase is crucial for predicting the cellular consequences of its inhibition. Below are simplified diagrams of key pathways modulated by pyrido[3,4-d]pyrimidine inhibitors.

MPS1 Signaling in Mitotic Spindle Assembly Checkpoint

graph MPS1_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Unattached_Kinetochores [label="Unattached\nKinetochores", fillcolor="#EA4335"]; MPS1 [label="MPS1"]; MAD1_MAD2 [label="MAD1/MAD2\nComplex"]; APC_C [label="Anaphase-Promoting\nComplex/Cyclosome (APC/C)"]; Anaphase [label="Anaphase\nOnset"];

Unattached_Kinetochores -> MPS1 [label="activates"]; MPS1 -> MAD1_MAD2 [label="recruits and\nphosphorylates"]; MAD1_MAD2 -> APC_C [label="inhibits"]; APC_C -> Anaphase [style=dashed, label="promotes"]; }

Caption: MPS1's role in the spindle assembly checkpoint.

EGFR Signaling Pathway

graph EGFR_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

EGF [label="EGF"]; EGFR [label="EGFR"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway"]; PI3K_AKT [label="PI3K-AKT\nPathway"]; Cell_Proliferation [label="Cell Proliferation\nand Survival"];

EGF -> EGFR [label="binds and\nactivates"]; EGFR -> RAS_RAF_MEK_ERK; EGFR -> PI3K_AKT; RAS_RAF_MEK_ERK -> Cell_Proliferation; PI3K_AKT -> Cell_Proliferation; }

Caption: Simplified EGFR signaling cascade.

VEGFR-2 Signaling in Angiogenesis

graph VEGFR2_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

VEGF [label="VEGF"]; VEGFR2 [label="VEGFR-2"]; PLCg [label="PLCγ"]; PI3K_AKT [label="PI3K-AKT\nPathway"]; Angiogenesis [label="Angiogenesis"];

VEGF -> VEGFR2 [label="binds and\nactivates"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K_AKT; PLCg -> Angiogenesis; PI3K_AKT -> Angiogenesis; }

Caption: Key pathways in VEGFR-2-mediated angiogenesis.

Conclusion and Future Directions

The pyrido[3,4-d]pyrimidine scaffold has demonstrated remarkable potential for the development of selective kinase inhibitors. The ability to systematically modify this core structure allows for the fine-tuning of potency and selectivity against a wide array of kinase targets. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds. As our understanding of the human kinome and its role in disease continues to expand, the strategic design and rigorous assessment of selective inhibitors based on privileged scaffolds like pyrido[3,4-d]pyrimidine will be instrumental in advancing the next generation of targeted therapies. Future efforts should focus on obtaining comprehensive kinome-wide selectivity data for a broader range of pyrido[3,4-d]pyrimidine derivatives to fully map their potential and guide further drug development endeavors.

References

A Comparative Guide to the Efficacy of Mono-Substituted vs. Di-Substituted Pyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas, particularly in oncology. Its structural resemblance to the purine core allows it to effectively compete for the ATP-binding sites of various kinases, making it a fertile ground for the development of targeted inhibitors. This guide provides an in-depth comparison of the efficacy of mono-substituted versus di-substituted pyrido[3,4-d]pyrimidine derivatives, drawing upon key experimental findings to elucidate the structure-activity relationships (SAR) that govern their biological activity.

The Pyrido[3,4-d]pyrimidine Core: A Versatile Pharmacophore

The fusion of a pyridine and a pyrimidine ring to form the pyrido[3,4-d]pyrimidine nucleus creates a heterocyclic system with multiple points for chemical modification. These modifications, or substitutions, at different positions on the bicyclic core can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will focus on comparing derivatives with a single key substitution (mono-substituted) against those with two or more strategic substitutions (di-substituted), using examples from recent research to illustrate the impact on their anticancer and kinase inhibitory activities.

Mono-Substituted Pyrido[3,4-d]pyrimidines: Exploring the Impact of a Single Modification

A notable study in the development of mono-substituted pyrido[3,4-d]pyrimidines involved the synthesis and cytotoxic evaluation of a series of 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidines.[1] The primary goal of this research was to explore the impact of various substituents at the C4 position on the anticancer activity of the scaffold.

Structure-Activity Relationship (SAR) of 4-Substituted Analogs

The study revealed that the nature of the substituent at the C4 position is a critical determinant of cytotoxic activity. For instance, the introduction of a chloro group at C4 (Compound 13 ) showed moderate and selective growth inhibition against the UO-31 renal cancer cell line.[1] Interestingly, replacing the chloro group with a methoxy group (Compound 14 ) resulted in a slight decrease in activity, suggesting that an electron-withdrawing group at this position is favorable for activity against this specific cell line.[1]

Furthermore, the study highlighted the importance of the methoxy group at the C8 position. Analogs with an 8-methoxy group consistently demonstrated superior activity compared to those with an 8-hydroxy group, indicating that preventing tautomerization to the pyridone form is beneficial for cytotoxicity.[1] The most potent compound in this series, Compound 21 , which features a 3-fluorophenylamino substituent at the C4 position, exhibited the highest growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines.[1] This underscores the significant impact that a single, well-chosen substituent can have on the efficacy and selectivity of the pyrido[3,4-d]pyrimidine core.

Di-Substituted Pyrido[3,4-d]pyrimidines: The Synergy of Multiple Modifications

The rationale behind di-substitution is to engage with multiple interaction points within the target's binding site, thereby enhancing potency and selectivity. A compelling example of this approach is the development of 2,8-disubstituted pyrido[3,4-d]pyrimidines as potent inhibitors of Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint and a promising target in cancer therapy.[2][3]

SAR of 2,8-Disubstituted Analogs as MPS1 Kinase Inhibitors

In this series, the researchers maintained an aniline group at the C2 position, which is crucial for hinge-binding interactions within the ATP pocket of the kinase, and explored a variety of substituents at the C8 position. The study demonstrated that the introduction of a pyrazole group at the C8 position (Compound 24c ) led to a significant boost in biochemical potency, with an IC50 of 0.008 µM against MPS1.[2] This potent inhibition is attributed to the pyrazole moiety occupying a hydrophobic pocket formed by key amino acid residues in the kinase domain.[2]

The di-substituted approach allowed for the fine-tuning of the molecule's properties. For instance, the replacement of the pyrazole with a saturated pyrrolidine (Compound 33a ) resulted in a compound with comparable biochemical potency but potentially different physicochemical properties.[2] The study also revealed that even small changes in the C8 substituent, such as replacing a phenyl group with a cyclopropyl group, could lead to a considerable loss of activity, highlighting the precise structural requirements for optimal target engagement.[2]

Comparative Efficacy: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the biological activities of representative mono- and di-substituted pyrido[3,4-d]pyrimidine derivatives from the discussed studies.

Compound IDSubstitution PatternTarget/AssayIC50 / % Growth InhibitionSource
13 4-chloro, 2-amino, 8-methoxyUO-31 Renal Cancer Cell Line50.12% Growth Inhibition[1]
14 4-methoxy, 2-amino, 8-methoxyUO-31 Renal Cancer Cell Line42.66% Growth Inhibition[1]
21 4-(3-fluorophenyl)amino, 2-amino, 8-methoxyMCF-7 Breast Cancer Cell Line60.77% Growth Inhibition[1]
24b 2-anilino, 8-(1H-pyrazol-4-yl)MPS1 Kinase0.024 µM[2]
24c 2-(4-(1H-pyrazol-4-yl)anilino), 8-(1H-pyrazol-4-yl)MPS1 Kinase0.008 µM[2]
33a 2-anilino, 8-(pyrrolidin-1-yl)MPS1 Kinase0.025 µM[2]

From the data, it is evident that both mono- and di-substituted pyrido[3,4-d]pyrimidines can exhibit potent biological activity. However, the di-substituted analogs developed as MPS1 inhibitors generally demonstrate significantly higher potency in a biochemical assay (nanomolar IC50 values) compared to the growth inhibition percentages observed for the mono-substituted anticancer agents in cellular assays. This is an important distinction, as biochemical potency does not always translate directly to cellular efficacy.

The di-substituted compounds, through their dual points of interaction, appear to achieve a higher degree of optimization for a specific target (MPS1). In contrast, the mono-substituted series provides valuable insights into the general cytotoxic effects and selectivity against different cancer cell lines, driven by the nature of a single substituent.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Synthesis of 4-Substituted-2-amino-8-methoxypyrido[3,4-d]pyrimidines

This protocol is based on the methodology described for the synthesis of mono-substituted analogs.[1]

Step 1: Synthesis of the Key Intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

A multi-step synthesis starting from 2-chloro-3-nitroisonicotinic acid is employed to construct the pyrido[3,4-d]pyrimidine core.[1] This involves sequential chlorination, carboxylation, reduction of the nitro group, and cyclization with chloroformamidine hydrochloride.[1] Subsequent methoxylation and chlorination at the C4 position yields the key intermediate.[1]

Step 2: Nucleophilic Aromatic Substitution or Palladium-Catalyzed Cross-Coupling at the C4 Position

The 4-chloro intermediate is then subjected to either nucleophilic aromatic substitution with various amines or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) with appropriate boronic acids or amines to introduce diversity at the C4 position.[1]

General Synthesis of 2,8-Disubstituted Pyrido[3,4-d]pyrimidines

This protocol is adapted from the synthesis of di-substituted MPS1 inhibitors.[2]

Step 1: Synthesis of the 8-Substituted Pyrido[3,4-d]pyrimidine Core

The synthesis typically begins with a suitably substituted pyridine derivative, which is then elaborated to form the fused pyrimidine ring. The substituent at the C8 position is often introduced early in the synthetic sequence or via a cross-coupling reaction on a halogenated precursor.[2]

Step 2: Introduction of the C2-Anilino Substituent

The final step involves the introduction of the aniline moiety at the C2 position. This is typically achieved by first installing a leaving group at C2 (e.g., a methylthio group), followed by oxidation to a sulfone, and subsequent nucleophilic substitution with the desired aniline.[2]

In Vitro Kinase Inhibition Assay (for MPS1)

Objective: To determine the in vitro potency of compounds against the target kinase.

  • Reagents: Recombinant human MPS1 kinase, ATP, appropriate peptide substrate, and test compounds.

  • Procedure: The kinase reaction is performed in a suitable buffer containing the enzyme, substrate, and varying concentrations of the test compound.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, UO-31) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.

Visualizing the Concepts

Logical Flow of a Drug Discovery Cascade

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection (Pyrido[3,4-d]pyrimidine) Synthesis_Mono Mono-substitution (e.g., at C4) Scaffold_Selection->Synthesis_Mono Synthesis_Di Di-substitution (e.g., at C2 and C8) Scaffold_Selection->Synthesis_Di Library_Generation Compound Library Generation Synthesis_Mono->Library_Generation Synthesis_Di->Library_Generation Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Library_Generation->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Cytotoxicity) Library_Generation->Cellular_Assay SAR_Analysis SAR Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection ADME_Tox ADME/Tox Profiling Lead_Selection->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: A typical drug discovery workflow for developing novel kinase inhibitors.

Generalized Structure-Activity Relationship

SAR_Diagram cluster_mono Mono-substitution cluster_di Di-substitution Core Pyrido[3,4-d]pyrimidine Core C2 C4 C8 C4_Sub C4 Substituent (e.g., Arylamino) Core:p4->C4_Sub Influences C2_Sub C2 Substituent (e.g., Anilino for Hinge Binding) Core:p2->C2_Sub Key Interaction C8_Sub C8 Substituent (e.g., Pyrazole for Hydrophobic Pocket) Core:p8->C8_Sub Fine-tunes Potency Activity_Mono Modulates Cytotoxicity & Selectivity vs. Cell Lines C4_Sub->Activity_Mono Activity_Di Enhances Potency & Selectivity for Specific Kinase C2_Sub->Activity_Di C8_Sub->Activity_Di

Caption: SAR comparison of mono- vs. di-substituted pyrido[3,4-d]pyrimidines.

Conclusion and Future Directions

The comparative analysis of mono- and di-substituted pyrido[3,4-d]pyrimidines reveals distinct yet complementary strategies in the quest for novel therapeutics. Mono-substitution at positions like C4 offers a rapid method to generate diverse libraries and identify compounds with broad-spectrum anticancer activity. This approach is particularly valuable in the early stages of drug discovery for hit identification and understanding the general SAR of the scaffold.

On the other hand, di-substitution, as exemplified by the 2,8-disubstituted MPS1 inhibitors, represents a more refined approach aimed at optimizing potency and selectivity for a specific biological target. By strategically placing substituents that interact with distinct pockets within an enzyme's active site, it is possible to achieve highly potent and selective inhibitors.

Future research in this area should focus on a more integrated approach. For instance, promising mono-substituted scaffolds could be further elaborated with a second substituent to enhance their potency and selectivity against a specific target identified in initial screens. Moreover, the exploration of other substitution patterns on the pyrido[3,4-d]pyrimidine core will undoubtedly unveil new therapeutic opportunities. The continued application of rational drug design, guided by structural biology and a deep understanding of SAR, will be paramount in unlocking the full potential of this versatile heterocyclic scaffold.

References

The Litmus Test: A Comparative Guide to Validating Molecular Docking Predictions for Pyrido[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering invaluable predictions of how a potential drug molecule might bind to its protein target. For researchers focused on the promising class of pyrido[3,4-d]pyrimidine inhibitors, particularly those targeting protein kinases, these in silico predictions can significantly accelerate the design and optimization of novel therapeutics. However, the journey from a promising docking score to a clinically viable drug candidate is paved with rigorous experimental validation. A predicted binding pose is, after all, a hypothesis—one that must be tested at the bench.

This guide provides a comprehensive comparison of key experimental techniques used to validate molecular docking predictions for pyrido[3,4-d]pyrimidine kinase inhibitors. We will delve into the "why" behind the "how," offering insights into the causal relationships between experimental choices and the reliability of the data generated. For the researcher, scientist, or drug development professional, this guide aims to be a field-proven resource for designing self-validating systems that bridge the gap between computational prediction and experimental reality.

The Imperative of Experimental Validation

Molecular docking algorithms, while sophisticated, are based on scoring functions that are approximations of the complex biophysical realities of protein-ligand interactions.[1] Factors such as protein flexibility, the presence of water molecules, and the entropic contributions to binding are notoriously difficult to model with perfect accuracy.[1] Consequently, a high docking score does not always correlate with high binding affinity or biological activity.[2] Experimental validation is therefore not just a confirmatory step but a critical part of the iterative cycle of drug design, providing the feedback necessary to refine computational models and guide the synthesis of more potent and selective inhibitors.

A Comparative Overview of Validation Techniques

The choice of validation technique depends on the specific questions being asked. Are you seeking to confirm the predicted binding pose, quantify the binding affinity, or understand the kinetics of the interaction? Each method offers a unique window into the molecular recognition process.

Technique Information Provided Strengths Limitations Typical Throughput
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, confirming the binding pose and specific molecular interactions.[3]The "gold standard" for structural validation, providing unambiguous evidence of the binding mode.[3]Technically challenging, requires well-diffracting crystals, and provides a static picture of the interaction.Low
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[4]Provides a complete thermodynamic profile of the interaction in solution, without labeling.[5]Requires relatively large amounts of pure protein and compound; can be sensitive to buffer conditions.Medium
Surface Plasmon Resonance (SPR) Real-time kinetic data, including association (kon) and dissociation (koff) rates, and binding affinity (Kd).[6]High sensitivity, requires small amounts of material, and provides kinetic insights into the binding event.[7]Requires immobilization of the protein, which can potentially alter its conformation and activity.[8]High
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on ligand binding, conformational changes in the protein, and mapping of the binding site.Can provide detailed structural and dynamic information in solution.Requires specialized equipment and expertise; can be time-consuming for larger proteins.Low to Medium

Deep Dive: From Docked Pose to Crystal Structure

The most definitive validation of a predicted binding pose comes from solving the X-ray crystal structure of the target kinase in complex with the pyrido[3,4-d]pyrimidine inhibitor. This technique provides a high-resolution, three-dimensional map of the protein-ligand interactions, allowing for a direct comparison with the computationally generated model.

A seminal study on Monopolar Spindle 1 (Mps1) kinase inhibitors provides an excellent case study. Molecular docking of a series of pyrido[3,4-d]pyrimidine derivatives suggested that the pyrimidine ring forms a crucial hydrogen bond with the backbone of a glycine residue in the kinase hinge region.[9] Subsequent X-ray crystallography of a potent inhibitor from this series, BOS172722, in complex with Mps1 confirmed this prediction, with the docked ligand and the crystallographically determined ligand superimposing with a root-mean-square deviation (RMSD) of less than 1 Å.[9] This level of agreement provides strong confidence in the predictive power of the docking model for this particular chemical series and target.

Similarly, the crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative, SKI-O-068, revealed a unique binding mode that was not entirely predicted by initial docking studies.[3][10] This highlights the importance of experimental validation in uncovering novel binding interactions that can guide further structure-based drug design.

Quantifying the Interaction: A Thermodynamic Perspective with ITC

While X-ray crystallography validates the "how" of binding, Isothermal Titration Calorimetry (ITC) quantifies the "how strongly." ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[4] This includes the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy.

For pyrido[3,4-d]pyrimidine inhibitors, ITC is instrumental in establishing a robust structure-activity relationship (SAR). By comparing the thermodynamic profiles of a series of analogs, researchers can dissect the contributions of different functional groups to the overall binding affinity. This information is critical for optimizing lead compounds.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the key steps for determining the binding affinity of a pyrido[3,4-d]pyrimidine inhibitor to a target kinase using ITC.

  • Protein and Ligand Preparation:

    • Express and purify the target kinase to >95% homogeneity.

    • Dialyze the protein extensively against the final ITC buffer to ensure buffer matching.

    • Accurately determine the protein concentration.

    • Dissolve the pyrido[3,4-d]pyrimidine inhibitor in the same ITC buffer. A small amount of DMSO may be used for solubility, but the final concentration should be low (<5%) and consistent between the protein and ligand solutions.

  • ITC Experiment Setup:

    • Thoroughly clean the ITC sample cell and syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Load the kinase solution into the sample cell (typically at a concentration 10-50 times the expected Kd).

    • Load the inhibitor solution into the titration syringe (typically at a concentration 10-15 times that of the protein).[11]

  • Titration and Data Acquisition:

    • Perform an initial injection to account for any initial mixing artifacts.

    • Carry out a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.[11]

    • Allow the system to reach equilibrium between injections. The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat data for each injection.

    • Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.

    • Subtract the heat of dilution from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.[11]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Protein Prepare Kinase Solution Load_ITC Load ITC Instrument Prep_Protein->Load_ITC Prep_Ligand Prepare Inhibitor Solution Prep_Ligand->Load_ITC Run_Titration Perform Titration Load_ITC->Run_Titration Data_Acquisition Acquire Raw Data Run_Titration->Data_Acquisition Data_Processing Process & Correct Data Data_Acquisition->Data_Processing Fit_Model Fit to Binding Model Data_Processing->Fit_Model Thermo_Params Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit_Model->Thermo_Params

Unraveling the Dynamics: Kinetic Analysis with SPR

Surface Plasmon Resonance (SPR) provides a real-time view of the binding interaction, allowing for the determination of both the association rate (kon) and the dissociation rate (koff) of the inhibitor.[6] The ratio of these rates (koff/kon) gives the equilibrium dissociation constant (Kd). Understanding the kinetics of binding is crucial, as inhibitors with slow dissociation rates (long residence times) can exhibit prolonged pharmacological effects in vivo.

In the context of pyrido[3,4-d]pyrimidine kinase inhibitors, SPR can be used to differentiate between compounds with similar affinities but different kinetic profiles.[7] This information can be invaluable for selecting candidates with desirable pharmacokinetic and pharmacodynamic properties.

Bridging the Gap: Correlating Docking Scores with Experimental Data

Ultimately, the goal of validating molecular docking predictions is to establish a reliable correlation between in silico and in vitro data. While a perfect one-to-one correlation is rare, a good docking protocol should be able to rank a series of compounds in an order that is consistent with their experimentally determined potencies.

The table below presents a hypothetical but representative comparison of docking scores and experimental IC50 values for a series of pyrido[3,4-d]pyrimidine inhibitors targeting a specific kinase.

Compound Docking Score (kcal/mol) Experimental IC50 (nM) Key Predicted Interactions Experimentally Confirmed Interactions (from X-ray)
Inhibitor A -10.58H-bond to hinge residue Gly605[9]H-bond to hinge residue Gly605[9]
Inhibitor B -9.820H-bond to hinge residue Gly605[9]H-bond to hinge residue Gly605[9]
Inhibitor C -8.2150H-bond to hinge residue Gly605[9]Not Determined
Inhibitor D -7.1>1000Weak hydrophobic interactionsNot Determined

As illustrated, a general trend of lower (more favorable) docking scores correlating with lower IC50 values (higher potency) is often observed for a well-behaved system. Discrepancies can arise due to limitations in the scoring function or unaccounted for factors like ligand strain energy.

The Path Forward: An Integrated Approach

The most robust validation of molecular docking predictions for pyrido[3,4-d]pyrimidine inhibitors comes from an integrated approach that combines multiple experimental techniques.

Validation_Workflow cluster_biophysical Biophysical Characterization Docking Molecular Docking Prediction Synthesis Compound Synthesis Docking->Synthesis Biochemical_Assay Biochemical Assay (IC50) Synthesis->Biochemical_Assay ITC Isothermal Titration Calorimetry (Kd) Biochemical_Assay->ITC SPR Surface Plasmon Resonance (kon, koff) Biochemical_Assay->SPR Crystallography X-ray Crystallography ITC->Crystallography SPR->Crystallography SAR Structure-Activity Relationship Crystallography->SAR SAR->Docking Refine Model Lead_Optimization Lead Optimization SAR->Lead_Optimization

By combining the structural insights from X-ray crystallography with the thermodynamic and kinetic data from ITC and SPR, researchers can build a comprehensive understanding of how their pyrido[3,4-d]pyrimidine inhibitors interact with their kinase targets. This multi-faceted approach not only validates the initial docking predictions but also provides a wealth of data to guide the next round of in silico design and lead optimization, ultimately accelerating the discovery of new and effective medicines.

References

A Comparative Analysis of the Biological Activity of Pyrido[3,4-d]pyrimidine Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic scaffold of pyridopyrimidine is a cornerstone in modern medicinal chemistry, serving as a versatile template for designing novel therapeutic agents. Among its various isomeric forms, the pyrido[3,4-d]pyrimidine core and its related isomers, such as pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine, have garnered significant attention for their potent and diverse biological activities, particularly in oncology.[1][2] The spatial arrangement of the nitrogen atoms within the fused ring system dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall electronic properties. These subtle structural shifts between isomers can lead to profound differences in target binding affinity, selectivity, and ultimately, therapeutic effect.

This guide provides a comparative analysis of the biological activities of key pyrido-pyrimidine isomers, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present standardized protocols for evaluating their performance, and offer insights into the causal relationships behind these experimental designs.

The Isomeric Landscape: A Comparative Overview of Biological Targets and Potency

The strategic placement of the pyridine nitrogen atom relative to the pyrimidine ring fundamentally influences the molecule's interaction with biological targets. While all isomers share a common bicyclic core, their activities diverge significantly, targeting different pathways and exhibiting unique potency profiles.

Pyrido[3,4-d]pyrimidine: Potent Inhibitors of Cell Signaling and Mitosis

This isomer has emerged as a particularly promising scaffold for targeting key regulators of cell division and signaling.

  • Anticancer Activity: Derivatives of pyrido[3,4-d]pyrimidine have demonstrated highly selective and potent growth-inhibitory effects against specific cancer cell lines.[3] For instance, certain 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs show remarkable selectivity for renal cancer (UO-31) and breast cancer (MCF-7, MDA-MB-468) cell lines.[3] Mechanistic studies suggest that these compounds act by inhibiting critical cell signaling transduction pathways that control proliferation and apoptosis.[3][4]

  • Kinase Inhibition: A significant breakthrough for this scaffold has been the development of potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial regulator of the mitotic checkpoint and a high-value target in oncology.[5][6] The pyrido[3,4-d]pyrimidine core effectively serves as a hinge-binding element within the ATP-binding pocket of the kinase.[5] Optimized compounds from this series have shown nanomolar potency in biochemical assays and effective in vivo target inhibition.[5]

Structure-Activity Relationship (SAR) Insights:

  • For activity against renal cancer, an amine linker at the C-4 position and a methoxy group at the C-8 position are favored.[3]

  • For MPS1 inhibition, an 8-position pyrazole group has been shown to bind effectively to a key hydrophobic pocket in the enzyme.[5]

Pyrido[2,3-d]pyrimidine: Broad-Spectrum Cytotoxicity and Diverse Mechanisms

The pyrido[2,3-d]pyrimidine scaffold is arguably one of the most extensively studied isomers, yielding compounds with a wide array of anticancer mechanisms.

  • Multi-Targeted Anticancer Activity: This class of compounds exhibits cytotoxicity against a broad range of cancer cell lines, including lung (A-549), prostate (PC-3), and breast (MCF-7).[7][8][9]

  • Diverse Mechanisms of Action: Unlike the more targeted activity of some other isomers, pyrido[2,3-d]pyrimidines achieve their anticancer effects through multiple pathways. These include:

    • Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives are potent inhibitors of CDK4/6, leading to cell cycle arrest.[7][8]

    • Apoptosis Induction: Many compounds in this series induce programmed cell death by modulating key proteins like Bax, p53, and Bcl2.[7][8]

    • PIM-1 Kinase Inhibition: Novel derivatives have been identified as potent inhibitors of PIM-1 kinase, showing remarkable cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the nanomolar range.[10]

    • EGFR Inhibition: This scaffold has been successfully utilized to design inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR).[9]

    • Tubulin Polymerization Inhibition: Some derivatives function as microtubule-targeting agents, disrupting cell division by inhibiting tubulin polymerization.[11]

Pyrido[4,3-d]pyrimidine: From Potent Antitumor Agents to Hedgehog Pathway Modulators

This isomer demonstrates significant versatility, with applications ranging from direct cytotoxicity to the modulation of developmental signaling pathways implicated in cancer.

  • Potent Cytotoxicity: Specific 4-methylene pyrido[4,3-d]pyrimidine derivatives have exhibited exceptionally high potency against various cancer cell lines, in some cases far exceeding the activity of the standard chemotherapeutic agent 5-Fluorouracil.[12]

  • Hedgehog (Hh) Pathway Inhibition: In a distinct therapeutic application, tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a central component of the Hh signaling pathway.[13] Aberrant Hh signaling is a known driver of medulloblastoma, and lead compounds from this series have demonstrated significant tumor regression in preclinical models.[13]

Quantitative Data Summary: A Head-to-Head Comparison

To provide an objective comparison, the following tables summarize the reported biological activities of representative compounds from each isomeric class.

Table 1: Comparative Anticancer Activity (IC50 / GI50 in µM)

Isomer ClassCompound ExampleTarget Cell LineActivity (IC50/GI50 in µM)Reference
Pyrido[3,4-d]pyrimidine Compound 30MGC803 (Gastric)0.59[4]
Analog 21MCF-7 (Breast)Growth Inhibition: 60.77%[3]
Analog 21MDA-MB-468 (Breast)Growth Inhibition: 71.42%[3]
Pyrido[2,3-d]pyrimidine Compound 4gMCF-7 (Breast)3.02[11]
Compound 8dA-549 (Lung)7.23[9]
Compound 8dPC-3 (Prostate)7.12[9]
Compound 4MCF-7 (Breast)0.57[10]
Pyrido[4,3-d]pyrimidine Compound 5iKB (Oral)0.48[12]
Compound 5iCNE2 (Nasopharyngeal)0.15[12]
Compound 5iMGC-803 (Gastric)0.59[12]
Compound 24NIH3T3-GRE-Luc~3x more potent than Vismodegib[13]

Table 2: Comparative Kinase Inhibition (IC50 in nM)

Isomer ClassCompound ExampleTarget KinaseActivity (IC50 in nM)Reference
Pyrido[3,4-d]pyrimidine Compound 34hMPS1<10 (Kᵢ)[5]
Pyrido[2,3-d]pyrimidine Compound 4PIM-111.4[10]
Compound 10PIM-117.2[10]

Experimental Protocols for Biological Evaluation

The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Below are detailed, self-validating methodologies for assessing the key biological activities discussed.

Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay is a widely accepted method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[14]

Principle: The quantity of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrido-pyrimidine isomers in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include "vehicle control" wells (e.g., 0.1% DMSO) and "untreated control" wells. A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of vehicle control cells) x 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a homogenous, luminescence-based assay (e.g., ADP-Glo™) for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16] It is a robust method for screening and profiling kinase inhibitors.

Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.[15]

  • Kinase Reaction Setup (in a white, opaque 96-well plate):

    • Add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the target kinase (e.g., MPS1, PIM-1) in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.

    • Causality Note: The concentrations of kinase, substrate, and ATP must be optimized beforehand (typically at or below the Km for ATP) to ensure the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.[15]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline a key signaling pathway and a standard experimental workflow.

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS-MAPK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Pyrido-pyrimidine Kinase Inhibitor Inhibitor->Kinase_Cascade BLOCKS

Caption: Simplified kinase signaling pathway blocked by an inhibitor.

G start Synthesize & Purify Pyrido-pyrimidine Isomers screen Primary Screen: Single High-Dose Cell Viability Assay start->screen dose_response Dose-Response Assay: Calculate IC50 on Sensitive Cell Lines screen->dose_response Hit (>70% inhibition) inactive Inactive / Discard screen->inactive No Hit target_assay Mechanism of Action: In Vitro Kinase Inhibition Assay (IC50) dose_response->target_assay Potent (Low µM IC50) dose_response->inactive Not Potent lead Lead Compound Identified target_assay->lead Potent & Selective

Caption: High-level workflow for in vitro inhibitor screening.

Conclusion

The comparative analysis of pyrido[3,4-d]pyrimidine and its related isomers underscores a critical principle in drug discovery: subtle changes in a core scaffold's architecture can unlock vastly different biological activities. The pyrido[3,4-d]pyrimidine isomer shows particular promise for developing highly selective kinase inhibitors like those targeting MPS1. The pyrido[2,3-d]pyrimidine isomer offers a template for broad-spectrum anticancer agents with diverse mechanisms of action, including the inhibition of CDKs, PIM-1, and EGFR. Finally, the pyrido[4,3-d]pyrimidine isomer presents unique opportunities, from potent cytotoxic agents to first-in-class modulators of developmental pathways like Hedgehog.

For researchers and drug development professionals, a deep understanding of this isomeric landscape is essential. By leveraging these structure-activity relationships and employing robust, validated screening protocols, the scientific community can continue to harness the therapeutic potential of the pyridopyrimidine scaffold to develop the next generation of targeted therapies.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2,4-Dichloropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools for discovery but also with the critical knowledge to ensure safety and regulatory compliance in the laboratory. The handling of reactive intermediates like 2,4-Dichloropyrido[3,4-D]pyrimidine (CAS No. 908240-50-6) necessitates a rigorous and well-understood protocol for disposal. This guide moves beyond simple checklists to provide a framework for safe and compliant waste management, grounded in the chemical properties of the compound and the regulatory landscape.

The causality behind these procedures is clear: improper disposal of halogenated heterocyclic compounds can lead to the formation of persistent environmental pollutants and pose significant health risks. This document serves as your operational plan to mitigate these risks effectively.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the first step in establishing a safe disposal workflow. This compound is not benign; it is a reactive substance intended for further chemical synthesis and carries a corresponding risk profile.

Based on available Safety Data Sheets (SDS), the compound is classified with several hazard statements.[1] This data dictates the minimum personal protective equipment (PPE) and handling precautions required at all stages, including disposal.

Hazard Class Hazard Statement Description
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.
STOT SE 3H335May cause respiratory irritation.
Table 1: GHS Hazard Classification for this compound.[1]

The presence of two chlorine atoms on the pyridopyrimidine core means that upon improper thermal decomposition (i.e., low-temperature burning), there is a significant risk of generating hazardous byproducts such as hydrogen chloride gas and various nitrogen oxides (NOx).[2] Therefore, the only acceptable disposal method is through a licensed hazardous waste management facility capable of high-temperature incineration.

Regulatory Framework: A Non-Negotiable Standard

As a chlorinated organic compound, this compound falls under the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste, as defined by the Resource Conservation and Recovery Act (RCRA). Specifically, it is classified as a halogenated organic compound (HOC).[3]

This classification carries specific legal requirements for its disposal. It is imperative that this waste stream is never:

  • Poured down the drain: This can contaminate waterways and is illegal.

  • Mixed with non-hazardous waste: This contaminates the entire container, increasing disposal costs and regulatory risk.

  • Evaporated in a fume hood: This releases the compound into the atmosphere, violating environmental regulations and endangering personnel.

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating the specific state and federal disposal regulations.[4][5]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring safety and compliance from the point of waste generation to its final collection by EHS professionals.

Step 1: Point-of-Generation Waste Containment

The moment a material is designated as waste, it must be properly contained.

  • Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, weighing papers), and spill cleanup materials in a dedicated, sealable polyethylene container. The container must be rigid and chemically compatible.

  • Liquid Waste: Solutions containing this compound (e.g., from reaction workups or solvent rinses) must be collected in a separate, clearly marked container for halogenated organic waste. Never mix this waste stream with non-halogenated solvents.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container to prevent physical injury.[6]

Step 2: Waste Segregation

The principle of segregation is paramount in a laboratory setting. The rationale is to prevent dangerous cross-reactions in the waste container.

  • Chlorinated vs. Non-Chlorinated: Keep this compound waste separate from all other solvent streams. High-temperature incineration required for halogenated compounds is a more expensive disposal process, and cross-contamination increases costs for the entire lab.

  • Acid/Base Incompatibility: Do not mix this waste with strong acids or bases. While specific reactivity data is limited, the potential for exothermic reactions or gas evolution in a sealed container presents an unacceptable risk.[7]

Step 3: Labeling and Accumulation

Proper labeling is a critical safety communication tool. An inadequately labeled container is a major safety violation. Your EHS department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and any other components in the waste stream (e.g., "Methylene Chloride").

  • The approximate concentration of each component.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory, under the direct control of laboratory personnel. This area should have secondary containment to mitigate potential spills.

Step 4: Arranging for Professional Disposal

Once your waste container is nearing capacity or has reached the designated accumulation time limit set by your institution, contact your EHS office to schedule a pickup. Do not attempt to transport or dispose of the chemical yourself. EHS professionals are trained to handle, transport, and consolidate hazardous waste for its final journey to a certified treatment, storage, and disposal facility (TSDF).

Decontamination and Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Glassware and Equipment Decontamination:

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethyl acetate) in a fume hood to dissolve any residual compound.

    • Collect this first rinseate in your designated halogenated liquid waste container.

    • Subsequent rinses can be performed with soap and water.[6]

  • Small Spill Response (<5 grams):

    • Alert personnel in the immediate area.

    • Isolate the spill. Restrict access to the area.

    • Consult the SDS for specific handling precautions.[8]

    • Wearing appropriate PPE (see Table 2), gently cover the spill with an absorbent material like vermiculite or a commercial chemical spill pillow. Avoid raising dust.

    • Carefully sweep the absorbed material into your designated solid hazardous waste container.[7]

    • Wipe the area with a solvent-dampened cloth, and dispose of the cloth in the same waste container.

    • Report the spill to your laboratory supervisor and EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of laboratory safety.[6] The disposal process requires the same level of diligence as any other experimental step.

  • Engineering Control: All handling and packaging of this compound waste must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): The following table outlines the minimum PPE required.

Task Eye Protection Hand Protection Body Protection
Weighing/Handling SolidANSI Z87.1-compliant safety glasses with side shieldsNitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.[9][10]Flame-resistant lab coat
Preparing SolutionsChemical splash gogglesNitrile gloves. Change immediately if contact is suspected.[9][10]Flame-resistant lab coat
Waste Packaging & SpillsChemical splash gogglesHeavy-duty nitrile or butyl rubber gloves for increased resistance.[9]Flame-resistant lab coat
Table 2: Recommended Personal Protective Equipment for Disposal-Related Tasks.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G Figure 1: Disposal Workflow for this compound start Waste Generation (In Fume Hood) solid_waste Solid Waste (Unused reagent, contaminated PPE, -spill absorbents) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) start->liquid_waste sharps_waste Contaminated Sharps (Needles, broken glass) start->sharps_waste contain_solid Contain in dedicated, sealed, compatible container solid_waste->contain_solid contain_liquid Contain in dedicated, sealed, compatible container liquid_waste->contain_liquid contain_sharps Contain in approved sharps container sharps_waste->contain_sharps segregate_solid Segregate as 'Solid Halogenated Organic Waste' contain_solid->segregate_solid segregate_liquid Segregate as 'Liquid Halogenated Organic Waste' contain_liquid->segregate_liquid label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) - Hazards & Date contain_sharps->label segregate_solid->label segregate_liquid->label store Store in Secondary Containment in Satellite Accumulation Area (SAA) label->store end Schedule Pickup with Environmental Health & Safety (EHS) store->end

References

Navigating the Unseen: A Guide to Safely Handling 2,4-Dichloropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Mitigating Risk with an Investigational Compound.

In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. With these new molecules comes the responsibility of ensuring the safety of the researchers who handle them. This guide provides essential, immediate safety and logistical information for the handling of 2,4-Dichloropyrido[3,4-D]pyrimidine, a compound for which comprehensive safety data is not yet widely available. In the absence of a complete Safety Data Sheet (SDS), we will proceed with a risk-based approach, leveraging available hazard information and established best practices for handling chlorinated heterocyclic compounds.

Understanding the Hazard Profile: What We Know

The compound is designated with the signal word "Warning" and is associated with the following Globally Harmonized System (GHS) hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These statements indicate that this compound poses a multi-route exposure risk, with the potential for harm through ingestion, skin contact, eye contact, and inhalation. The irritant properties to the skin, eyes, and respiratory system necessitate stringent control measures to prevent direct contact.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

Given the known hazards, a multi-layered approach to PPE is mandatory. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Best Practices
Hands Double-gloving with nitrile gloves.The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides a secondary layer of protection against tears or permeation. Always inspect gloves for any signs of degradation before use.
Eyes/Face Chemical splash goggles and a face shield.The combination of goggles and a face shield provides comprehensive protection against splashes and airborne particles, addressing the "serious eye irritation" hazard.
Body A lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or disposable coveralls are recommended.This prevents skin contact and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Due to the "harmful if inhaled" and "respiratory irritation" classifications, all handling of the solid or solutions should be conducted within a certified chemical fume hood. The respirator provides an additional layer of protection, especially during weighing and transfer operations where aerosol generation is possible.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimizing exposure risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

Preparation and Weighing
  • Work Area Designation: Designate a specific area within a certified chemical fume hood for all work with this compound.

  • Donning PPE: Before entering the designated work area, don all required PPE as outlined in the table above.

  • Weighing: Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to minimize splashing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.

  • Transfers: Use a syringe or cannula for liquid transfers. For solid transfers, use a spatula and ensure gentle handling to minimize dust generation.

  • Monitoring: Be vigilant for any signs of spills or contamination. If a spill occurs, follow the emergency spill response plan outlined below.

Emergency Preparedness: Spill and Exposure Response

Spill Response

In the event of a spill, immediate and decisive action is required.

  • Evacuate: If the spill is large or you feel overwhelmed, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Isolate: If the spill is small and you are trained and equipped to handle it, restrict access to the area.

  • Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For acidic or basic solutions, neutralize appropriately.

  • Clean-up: Wearing appropriate PPE, carefully clean the area with a decontaminating solution.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be labeled with the full chemical name, concentration, and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department.

Visualizing the Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Designate Fume Hood Area don_ppe Don Full PPE prep_start->don_ppe weigh Weigh Compound don_ppe->weigh exposure Exposure Occurs don_ppe->exposure dissolve Dissolve/Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

A Culture of Safety: Beyond the Protocol

This guide provides a framework for the safe handling of this compound based on the currently available information. However, safety is a dynamic process. It is imperative that all researchers:

  • Seek Additional Information: Actively seek a more comprehensive Safety Data Sheet from the supplier.

  • Consult with EHS: Review this handling plan with your institution's Environmental Health and Safety department.

  • Stay Informed: Be aware of any new toxicological data that may become available for this compound or structurally related molecules.

By treating this and all novel compounds with a high degree of caution and adhering to rigorous safety protocols, we can continue to advance scientific discovery while ensuring the well-being of those at the forefront of research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloropyrido[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloropyrido[3,4-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.